1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLVBOYPVGHHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380575 | |
| Record name | 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175137-17-4 | |
| Record name | 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-17-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Abstract: This guide provides a detailed, scientifically-grounded methodology for the synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS No: 175137-17-4)[1]. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties[2][3][4]. This document outlines a robust and efficient two-step synthetic strategy, beginning with the construction of the pyrazole core via the Knorr pyrazole synthesis, followed by a saponification reaction to yield the final carboxylic acid. The rationale behind each procedural step, key mechanistic insights, and detailed experimental protocols are presented to equip researchers and drug development professionals with the knowledge to successfully execute this synthesis.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target molecule is approached through a logical two-step sequence that is both efficient and high-yielding. The core of this strategy is the formation of the substituted pyrazole ring, a classic transformation in heterocyclic chemistry.
Retrosynthetic Approach: Our retrosynthetic analysis begins by disconnecting the carboxylic acid functionality, which points to an ester as its immediate precursor. This simplifies the target to a pyrazole-4-carboxylate ester. This ester can then be disconnected at the C-N and C=N bonds of the pyrazole ring, revealing the two key building blocks: a 1,3-dicarbonyl compound and a substituted hydrazine. This pathway is characteristic of the well-established Knorr pyrazole synthesis[5][6].
Forward Synthetic Plan:
-
Step 1: Knorr Pyrazole Synthesis. Condensation of (4-chlorophenyl)hydrazine with a suitable 1,3-dicarbonyl synthon, ethyl 2-formylvalerate, will regioselectively form the intermediate, ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate.
-
Step 2: Saponification. Basic hydrolysis of the resulting ethyl ester will yield the target this compound following an acidic workup.
The overall synthetic workflow is depicted below.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Hydrazine derivatives are toxic and should be handled with extreme care.[7]
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| (4-chlorophenyl)hydrazine HCl | 179.06 | 17.9 g | 0.10 |
| Ethyl 2-formylvalerate | 158.20 | 15.8 g | 0.10 |
| Glacial Acetic Acid | 60.05 | ~1 mL | Catalyst |
| Ethanol (Absolute) | 46.07 | 200 mL | Solvent |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.10 mol) and absolute ethanol (200 mL).
-
Add ethyl 2-formylvalerate (15.8 g, 0.10 mol) to the suspension in a single portion.
-
Add glacial acetic acid (~1 mL) as a catalyst to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexanes). The reaction is typically complete within 4-6 hours.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 50 mL using a rotary evaporator.
-
Pour the concentrated mixture into 250 mL of ice-cold water with stirring. A precipitate or oil should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate.
Step 2: Ester Hydrolysis - Unveiling the Carboxylic Acid
The final step in the synthesis is the conversion of the pyrazole ester to the corresponding carboxylic acid. This is achieved through base-catalyzed hydrolysis, a process commonly known as saponification. The reaction is essentially irreversible because the final step involves an acid-base reaction where the alkoxide or hydroxide deprotonates the newly formed carboxylic acid, driving the equilibrium to completion.[8][9]
Mechanistic Insight
The saponification mechanism is a classic example of nucleophilic acyl substitution.[10]
-
Nucleophilic Attack: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.
-
Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the carboxylic acid, forming a resonance-stabilized carboxylate salt and ethanol.
-
Protonation: An acidic workup (e.g., adding HCl) is required to protonate the carboxylate salt, yielding the final neutral carboxylic acid product, which often precipitates from the aqueous solution.[10]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Experimental Protocol: Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Pyrazole Ester (from Step 1) | 306.77 | 30.7 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |
| Ethanol | 46.07 | 150 mL | Solvent |
| Water | 18.02 | 50 mL | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | As needed | For workup |
Procedure:
-
Dissolve the ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (30.7 g, 0.10 mol) in ethanol (150 mL) in a 500 mL round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL).
-
Add the aqueous NaOH solution to the ethanolic solution of the ester.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 85-90°C) with stirring.
-
Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove most of the ethanol.
-
Dilute the remaining aqueous residue with 200 mL of water. If any unreacted ester remains, it can be removed by washing with a nonpolar solvent like diethyl ether.
-
Place the aqueous solution in an ice bath and acidify it slowly by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2-3.
-
A white or off-white precipitate of the carboxylic acid should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).
-
Dry the product under vacuum to a constant weight. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Product Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | M.W. ( g/mol ) | CAS Number | Physical State |
| Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | C₁₅H₁₇ClN₂O₂ | 306.77 | N/A | Oil or Low-Melting Solid |
| This compound | C₁₃H₁₃ClN₂O₂ | 264.71 | 175137-17-4 [1] | White to Off-White Solid |
-
¹H NMR: Protons on the propyl chain, aromatic protons of the chlorophenyl group, and the pyrazole proton will show characteristic chemical shifts and coupling patterns. The disappearance of the ethyl group signals (-CH₂- and -CH₃) and the appearance of a broad singlet for the carboxylic acid proton (-COOH) will confirm the hydrolysis.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic, pyrazole, and aliphatic carbons. The key change from ester to acid will be the shift of the carbonyl carbon and the disappearance of the two carbons from the ethyl group.
-
FT-IR: The ester intermediate will show a characteristic C=O stretch around 1700-1720 cm⁻¹. The final acid product will exhibit a broader O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1680-1710 cm⁻¹.
-
Mass Spectrometry: Will confirm the molecular weight of the intermediate and final product, showing the expected molecular ion peak.
Conclusion
This guide details a reliable and well-precedented two-step synthesis for this compound. By leveraging the regioselective Knorr pyrazole synthesis and a standard saponification reaction, this valuable heterocyclic compound can be produced in high yield and purity. The provided mechanistic discussions and detailed protocols offer a solid foundation for researchers to successfully synthesize this and related pyrazole derivatives for applications in pharmaceutical and materials science research.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- J&K Scientific LLC. (2025). Ester Hydrolysis.
- YouTube. (2019). mechanism of ester hydrolysis.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- BenchChem. (2025). Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Santa Cruz Biotechnology. (n.d.). This compound.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives. Retrieved from WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
Sources
- 1. scbt.com [scbt.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid and its Analogs
Disclaimer: The specific molecule, this compound, is not extensively characterized in publicly accessible scientific literature. This guide, therefore, provides a comprehensive technical framework based on the well-established chemistry of the parent scaffold, 1-aryl-5-alkyl-1H-pyrazole-4-carboxylic acids. The principles, protocols, and potential applications discussed herein are derived from authoritative sources on analogous structures and represent a predictive and methodological template for researchers investigating this specific compound.
Introduction: The Pyrazole Carboxylic Acid Scaffold
The 1,5-disubstituted pyrazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure, combined with the presence of a carboxylic acid group and tunable substitution patterns at the N1 and C5 positions, makes it a versatile building block. The carboxylic acid moiety serves as a critical anchor for interactions with biological targets, often acting as a hydrogen bond donor and acceptor, or a coordinating ligand for metal ions in enzymes.
The specific compound of interest, this compound, features a para-chlorophenyl group at the N1 position and a propyl group at the C5 position. The electron-withdrawing nature of the chlorophenyl ring can influence the acidity of the pyrazole N2 and the carboxylic proton, while the alkyl propyl group provides a lipophilic domain. These features are key determinants of the molecule's overall physicochemical properties and its potential biological activity.
Predicted Physicochemical Properties
While experimental data for the target molecule is scarce, its properties can be predicted based on its constituent functional groups. These properties are critical for designing experimental conditions for synthesis, purification, and biological assays.
| Property | Predicted Value / Characteristic | Rationale & Implications for Research |
| Molecular Formula | C₁₃H₁₃ClN₂O₂ | - |
| Molecular Weight | 264.71 g/mol | Essential for calculating molar equivalents in synthesis and for mass spectrometry analysis. |
| Appearance | White to off-white crystalline solid | Expected for a moderately complex organic acid with a rigid core. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | The hydrophobic chlorophenyl and propyl groups dominate, limiting aqueous solubility. The carboxylic acid allows for solubility in basic aqueous solutions via salt formation (e.g., with NaOH, NaHCO₃). This is key for purification (acid-base extraction) and formulation. |
| Acidity (pKa) | Estimated pKa ~3.5 - 4.5 | The carboxylic acid is the primary acidic proton. The electron-withdrawing 4-chlorophenyl group may slightly increase its acidity compared to an unsubstituted phenyl analog. This value is critical for designing buffer systems for bioassays and for HPLC method development. |
| Melting Point | Expected >150 °C | The planar, rigid pyrazole core allows for efficient crystal lattice packing, typically leading to a relatively high melting point. |
Synthesis and Mechanistic Rationale
A robust and common method for synthesizing 1,5-disubstituted pyrazole-4-carboxylic acids is through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, followed by functional group manipulation. The following protocol describes a plausible and widely cited approach.
Synthetic Workflow Overview
The synthesis can be envisioned as a two-step process starting from a β-ketoester and a substituted hydrazine.
Caption: A typical two-step synthesis pathway for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
-
Rationale: This step involves a classic Knorr-type pyrazole synthesis. The more nucleophilic nitrogen of the 4-chlorophenylhydrazine attacks the β-ketoester derivative, leading to a cyclization and dehydration cascade that forms the stable aromatic pyrazole ring. The reaction is typically acid-catalyzed to facilitate the dehydration step.
-
Procedure:
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxohexanoate (1.0 eq) in ethanol, add 4-chlorophenylhydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Step 2: Saponification to this compound
-
Rationale: The ethyl ester is a protecting group for the carboxylic acid, facilitating purification of the pyrazole core in the first step. Saponification is a base-mediated hydrolysis of the ester to yield the carboxylate salt, which upon acidification, provides the final carboxylic acid product. Lithium hydroxide (LiOH) is often preferred as it can often be performed at room temperature with minimal side reactions.
-
Procedure:
-
Dissolve the pyrazole ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum to yield the final product.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow.
Characterization Workflow
Caption: Standard analytical workflow for compound validation.
Expected Spectroscopic Data
-
¹H NMR:
-
Pyrazole Proton (C3-H): A sharp singlet expected around δ 7.8-8.2 ppm. This is a characteristic signal for this scaffold.
-
Chlorophenyl Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring, each integrating to 2H.
-
Propyl Protons: A triplet for the CH₂ group adjacent to the pyrazole ring (δ ~2.8-3.1 ppm), a sextet for the internal CH₂ group (δ ~1.6-1.8 ppm), and a triplet for the terminal CH₃ group (δ ~0.9-1.1 ppm).
-
Carboxylic Acid Proton: A broad singlet, often exchangeable with D₂O, typically observed at δ >10 ppm.
-
-
¹³C NMR:
-
Distinct signals for all 13 carbons, including the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm) and the carbons of the pyrazole and chlorophenyl rings.
-
-
Mass Spectrometry (LC-MS):
-
The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 265.07 and/or the [M-H]⁻ at m/z 263.07. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible in the molecular ion cluster (e.g., peaks at m/z 265 and 267 for [M+H]⁺).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity is assessed using a reverse-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The final compound should show a single major peak, indicating >95% purity.
-
Potential Applications in Drug Discovery
The 1-aryl-pyrazole-4-carboxylic acid scaffold is a well-known pharmacophore found in numerous biologically active compounds. Its utility stems from its ability to mimic other chemical structures and engage in specific interactions with enzyme active sites.
-
Anti-inflammatory Agents: Many compounds with this core structure are potent inhibitors of cyclooxygenase (COX) enzymes, similar to the commercial drug Celecoxib, which also contains a pyrazole core. The carboxylic acid can chelate key residues in the enzyme active site.
-
Kinase Inhibition: This scaffold is explored in the development of inhibitors for various protein kinases, which are crucial targets in oncology. The planar pyrazole ring can fit into the ATP-binding pocket, and the substituents can be modified to achieve selectivity.
-
Other Therapeutic Areas: Derivatives have been investigated as antagonists for various receptors and as potential antibacterial or antiviral agents.
The specific combination of a 4-chlorophenyl group (providing halogen bonding potential and lipophilicity) and a C5-propyl group (providing a flexible lipophilic tail) makes this compound a promising candidate for screening in various drug discovery programs, particularly those targeting enzymes with hydrophobic binding pockets.
References
-
General Synthesis of Pyrazole Carboxylic Acids: A representative example of the Knorr synthesis and subsequent hydrolysis for creating similar structures. Title: Design, synthesis, and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Pharmacological Relevance of the Pyrazole Scaffold: An overview of the diverse biological activities associated with pyrazole-containing compounds in medicinal chemistry. Title: The pyrazole scaffold: a versatile building block in medicinal chemistry. Source: Expert Opinion on Drug Discovery. URL: [Link]
-
Characterization Techniques for Novel Compounds: A standard reference text covering the principles of NMR, MS, and other spectroscopic methods for organic structure elucidation. Title: Spectrometric Identification of Organic Compounds. Source: Wiley. URL: [Link]
An In-depth Technical Guide to 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential
A Note on CAS Number 175137-17-4
This guide focuses on the broader chemical class of 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acids. The specific compound, 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4), is a member of this family. However, a comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding its specific synthesis, biological activity, and mechanism of action. While commercially available for research purposes[1], it remains an uncharacterized molecule in the public domain. Therefore, this guide will provide a detailed overview of the well-documented properties and applications of the parent chemical scaffold, offering valuable context for researchers and drug development professionals interested in this class of compounds.
Introduction: The Pyrazole Nucleus in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide array of biologically active compounds and approved pharmaceuticals.[2] The unique electronic and steric properties of the pyrazole core, including its ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[2] The 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acid framework, in particular, has been extensively explored, leading to the discovery of potent anti-inflammatory, anticancer, antimicrobial, and herbicidal agents.[3][4] This guide will delve into the synthesis, biological activities, and structure-activity relationships of this important chemical class.
Physicochemical Properties and Structural Features
The physicochemical properties of 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acids can be tuned by modifying the substituents on the aryl ring and the alkyl chain at the 5-position. These modifications influence key parameters such as lipophilicity (LogP), acidity (pKa), and solubility, which in turn affect the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Property | General Range/Characteristic | Influence of Substituents |
| Molecular Formula | C | Varies with aryl and alkyl substituents. |
| Molecular Weight | 200 - 350 g/mol | Increases with larger substituents. |
| Melting Point | Typically 100 - 200 °C | Influenced by crystal packing and intermolecular forces. |
| pKa | ~ 3.5 - 5.0 | Electron-withdrawing groups on the aryl ring decrease the pKa. |
| LogP | 2.0 - 4.5 | Increases with larger alkyl chains and lipophilic aryl groups. |
| Solubility | Generally poor in water, soluble in organic solvents. | Can be improved by salt formation of the carboxylic acid. |
Table 1: General Physicochemical Properties of 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic Acids.
General Synthesis Strategies
The synthesis of 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acids is well-established in the chemical literature. A common and versatile method involves the cyclocondensation of a hydrazine derivative with a β-ketoester, followed by hydrolysis of the resulting ester.
Representative Synthesis Workflow
A widely employed synthetic route is the Knorr pyrazole synthesis and subsequent modifications. The general workflow is as follows:
-
Claisen Condensation: An appropriate ketone is reacted with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form a 1,3-diketoester intermediate.
-
Cyclocondensation: The diketoester is then reacted with an arylhydrazine (e.g., 4-chlorophenylhydrazine) in a suitable solvent, often with acid catalysis, to form the pyrazole ring. This step typically yields a mixture of regioisomers, which may require separation.
-
Saponification: The resulting pyrazole-4-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.
Biological Activities and Therapeutic Potential
This class of compounds exhibits a remarkable range of biological activities, primarily due to the ability of the pyrazole scaffold to mimic the transition state of various enzymatic reactions or to fit into the active sites of receptors.
Anti-inflammatory Activity
Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. The carboxylic acid moiety is often crucial for this activity, as it can mimic arachidonic acid and form key interactions in the COX active site.
Anticancer Activity
Certain substituted pyrazole carboxylic acids have demonstrated significant antitumor properties.[5][6][7] The mechanisms are varied and can include:
-
Kinase Inhibition: The pyrazole scaffold can act as a hinge-binding motif for various protein kinases involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells.
-
Anti-angiogenesis: Inhibition of the formation of new blood vessels that supply tumors.
Research has shown that specific substitution patterns on the aryl ring and the pyrazole core are critical for potent and selective anticancer activity.[5]
Antimicrobial and Antifungal Activity
The pyrazole nucleus is also found in compounds with activity against a range of bacterial and fungal pathogens.[3][8] These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole and aryl rings are crucial for determining the spectrum and potency of antimicrobial action.[8]
Application in Agrochemicals
Beyond pharmaceuticals, pyrazole derivatives are important in agriculture. The 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acid scaffold can be found in molecules developed as herbicides.[9] These compounds often act by inhibiting key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to the disruption of essential amino acid or chlorophyll biosynthesis pathways in susceptible weeds.
Representative Experimental Protocol: In Vitro COX Inhibition Assay
To evaluate the anti-inflammatory potential of a novel 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acid, a common first step is to assess its ability to inhibit COX-1 and COX-2 enzymes in vitro.
Methodology
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of test concentrations.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a reaction buffer. Arachidonic acid is used as the substrate.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Reaction Termination and Detection: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC
50value (the concentration of compound required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 1-Aryl-5-alkyl-1H-pyrazole-4-carboxylic acid scaffold is a cornerstone in the development of new therapeutic and agrochemical agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in research and development. While specific data on this compound (CAS 175137-17-4) is not publicly available, the extensive body of literature on related analogs provides a strong foundation for its potential properties. Future research into this and other sparsely characterized members of this class could uncover novel agents with improved potency, selectivity, and safety profiles for a wide range of applications.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved January 13, 2026, from [Link]
-
Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved January 13, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 175137-17-4. Retrieved January 13, 2026, from [Link]
- MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4223.
- Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 717364.
- PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 356-365.
- PubMed. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.
- Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.
- Google Patents. (n.d.). EP0822187A1 - PYRAZOLE DERIVATIVES AND HERBICIDES.
- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-925.
-
ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved January 13, 2026, from [Link]_
- PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
- Google Patents. (n.d.). US5569769A - Preparation of pyrazole and its derivatives.
- Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
Sources
- 1. scbt.com [scbt.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectral Analysis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Introduction
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₃H₁₃ClN₂O₂, Molecular Weight: 264.71 g/mol )[1] is a molecule of interest within the broader class of pyrazole derivatives, which are known for their diverse biological activities.[2][3] This guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive framework based on established principles of spectroscopy and data from analogous structures. By understanding the causality behind spectral features, researchers can confidently identify and characterize this and similar molecules.
This document is structured to provide not just data, but a logical, self-validating workflow for spectral interpretation, grounded in authoritative scientific principles.
Molecular Structure and Expected Spectroscopic Behavior
A thorough analysis of any compound's spectral data begins with a clear understanding of its molecular structure. The key functional groups and structural motifs in this compound are:
-
A pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
A 4-chlorophenyl group attached to one of the pyrazole's nitrogen atoms.
-
A propyl group at the 5-position of the pyrazole ring.
-
A carboxylic acid group at the 4-position of the pyrazole ring.
Each of these components will give rise to characteristic signals in various spectroscopic analyses.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and spatial arrangement of atoms.
1.1: ¹H NMR Spectroscopy: A Proton's Perspective
The predicted ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm).
Expected ¹H NMR Signals:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often exhibits broadness due to hydrogen bonding and chemical exchange. |
| Pyrazole-H3 | 7.8 - 8.2 | Singlet | 1H | The proton at the 3-position of the pyrazole ring is in an electron-deficient environment, leading to a downfield shift. |
| Chlorophenyl-H (ortho to N) | 7.4 - 7.6 | Doublet | 2H | These protons are part of an aromatic system and are influenced by the electron-withdrawing nature of the pyrazole ring. |
| Chlorophenyl-H (meta to N) | 7.3 - 7.5 | Doublet | 2H | These protons are ortho to the chlorine atom, which also influences their chemical shift. |
| Propyl-CH₂ (α to pyrazole) | 2.8 - 3.1 | Triplet | 2H | Being adjacent to the aromatic pyrazole ring, these protons are shifted downfield. |
| Propyl-CH₂ (β to pyrazole) | 1.6 - 1.9 | Sextet | 2H | These methylene protons are in a typical aliphatic environment, split by the adjacent methyl and methylene groups. |
| Propyl-CH₃ (γ to pyrazole) | 0.9 - 1.1 | Triplet | 3H | The terminal methyl group of the propyl chain will appear in the characteristic upfield aliphatic region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of exchangeable protons like the carboxylic acid proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
1.2: ¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.
Expected ¹³C NMR Signals:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| Pyrazole-C5 | 145 - 155 | This carbon is attached to the propyl group and is part of the aromatic pyrazole ring. |
| Pyrazole-C3 | 138 - 145 | The carbon bearing the single proton in the pyrazole ring. |
| Chlorophenyl-C (ipso to N) | 135 - 140 | The carbon directly attached to the pyrazole nitrogen. |
| Chlorophenyl-C (ipso to Cl) | 130 - 135 | The carbon bearing the chlorine atom. |
| Chlorophenyl-CH (ortho to N) | 128 - 130 | Aromatic carbons. |
| Chlorophenyl-CH (meta to N) | 125 - 128 | Aromatic carbons. |
| Pyrazole-C4 | 110 - 120 | The carbon to which the carboxylic acid is attached. |
| Propyl-CH₂ (α to pyrazole) | 25 - 30 | Aliphatic carbon adjacent to the pyrazole ring. |
| Propyl-CH₂ (β to pyrazole) | 20 - 25 | Aliphatic carbon. |
| Propyl-CH₃ (γ to pyrazole) | 10 - 15 | The terminal methyl carbon of the propyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad absorption band that often overlaps with C-H stretches.[4][5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds where the carbon is sp² hybridized.[5] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Corresponding to the C-H bonds of the propyl group.[5] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl group of a carboxylic acid gives a very strong and characteristic absorption in this region.[6][7][8] |
| C=N and C=C Stretch (Aromatic) | 1450 - 1600 | Medium | These absorptions arise from the pyrazole and chlorophenyl rings. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | The stretching vibration of the C-O single bond in the carboxylic acid group. |
| C-Cl Stretch | 1000 - 1100 | Medium-Strong | The carbon-chlorine bond stretch. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.
Diagram of Key IR Absorptions:
Caption: Predicted key IR absorption regions for the title compound.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and gaining insights into the molecule's structure through its fragmentation pattern.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 264.71. Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
-
Major Fragmentation Pathways: The fragmentation of pyrazole derivatives can be complex, but some general patterns can be predicted.[9][10] For carboxylic acid derivatives, a common fragmentation is the loss of the carboxylic acid group or parts of it.[11][12]
Predicted Fragmentation Pattern:
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method that is more likely to show the molecular ion peak.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The spectral analysis of this compound is a multi-faceted process that requires the integration of data from various spectroscopic techniques. This guide provides a predictive framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the underlying principles and comparing the expected data with experimental results, researchers can confidently verify the structure and purity of this compound, paving the way for its further investigation in drug discovery and development.
References
-
LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]
-
ResearchGate. Spectral data for compounds. Available at: [Link]
-
LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
National Institutes of Health. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
SpectraBase. Pyrazole-3-carboxylic acid. Available at: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
National Institutes of Health. Pyrazole-4-carboxylic acid. Available at: [Link]
-
National Institute of Standards and Technology. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Available at: [Link]
-
World Journal of Pharmaceutical Research. Chemistry and Biological Properties of Pyrazole Derivatives. Available at: [Link]
-
SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
-
The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available at: [Link]
-
ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Available at: [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]. Available at: [Link]
-
ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]
-
PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
- [Source not explicitly provided in search results]
-
National Institutes of Health. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Available at: [Link]
-
University of California, Davis. Table of Characteristic IR Absorptions. Available at: [Link]
-
National Institutes of Health. 1H-Pyrazole-5-carboxylic acid. Available at: [Link]
-
CAS Common Chemistry. 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
CAS Common Chemistry. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. chemimpex.com [chemimpex.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. chem.libretexts.org [chem.libretexts.org]
1H NMR and 13C NMR of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of NMR in Modern Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the pharmaceutical industry, providing unparalleled, high-resolution insights into molecular structure at the atomic level.[1][2][3] For researchers and scientists in drug discovery and development, NMR is an indispensable tool for the unambiguous structural elucidation of novel chemical entities, confirmation of synthetic products, and the study of drug-target interactions.[4][5] Unlike other analytical methods, NMR exploits the intrinsic magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the chemical environment and connectivity within a molecule, making it a "gold standard" for structural characterization.[1][3]
This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of This compound , a heterocyclic compound representative of scaffolds often explored in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, and understanding their precise structure is the first critical step in establishing structure-activity relationships (SAR).[6][7] We will dissect the predicted spectra of this molecule, explaining the rationale behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and illustrate the logical workflow of NMR-based structural verification.
Molecular Structure:
-
Compound Name: this compound
Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.
PART 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.[10][11] The analysis involves evaluating four key features: the number of signals (chemically non-equivalent protons), their chemical shift (δ), their integration (relative number of protons), and their multiplicity (splitting pattern).[12]
Based on the structure, we can predict the following distinct proton signals:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield. Its broadness is a result of chemical exchange with trace amounts of water in the solvent and hydrogen bonding.
-
4-Chlorophenyl Protons (H-2', H-3'): The para-substituted phenyl ring creates a symmetrical AA'BB' system. Due to the symmetry, we expect two signals, each integrating to 2H. These will appear as doublets. The protons ortho to the electron-withdrawing pyrazole ring (H-2') will be more deshielded (further downfield) than the protons ortho to the chlorine atom (H-3').
-
Pyrazole Ring Proton (H-3): This is the sole proton directly attached to the pyrazole ring. It is expected to be a sharp singlet, as it has no adjacent protons within three bonds to couple with. Its chemical shift will be in the aromatic region, influenced by the ring's electronic environment.
-
Propyl Group Protons (-CH₂CH₂CH₃): The propyl chain will give rise to three distinct signals:
-
α-CH₂ (H-1''): These protons are adjacent to the pyrazole ring and will be the most deshielded of the propyl group. They will appear as a triplet, split by the two neighboring β-CH₂ protons.
-
β-CH₂ (H-2''): These methylene protons are coupled to both the α-CH₂ (2 protons) and the γ-CH₃ (3 protons) groups. According to the n+1 rule, they will be split into a multiplet, specifically a sextet (or multiplet resembling a sextet).
-
γ-CH₃ (H-3''): The terminal methyl group protons are the most shielded (upfield). They will appear as a triplet, split by the two adjacent β-CH₂ protons.
-
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for the target compound, typically recorded in a solvent like DMSO-d₆, which is effective at dissolving carboxylic acids and allows for the observation of the acidic proton.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | - | Highly deshielded acidic proton, subject to exchange. |
| H-3 | 8.0 - 8.5 | Singlet | 1H | - | Aromatic proton on the electron-deficient pyrazole ring. |
| H-2' | 7.6 - 7.8 | Doublet | 2H | ~8-9 | Aromatic protons deshielded by the pyrazole ring. |
| H-3' | 7.4 - 7.6 | Doublet | 2H | ~8-9 | Aromatic protons influenced by the chlorine atom. |
| H-1'' (α-CH₂) | 2.8 - 3.1 | Triplet | 2H | ~7-8 | Methylene group adjacent to the pyrazole ring. |
| H-2'' (β-CH₂) | 1.6 - 1.8 | Sextet | 2H | ~7-8 | Methylene group coupled to 5 adjacent protons. |
| H-3'' (γ-CH₃) | 0.9 - 1.1 | Triplet | 3H | ~7-8 | Terminal methyl group of the alkyl chain. |
PART 2: Predicted ¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.[10] In a standard proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single sharp peak. The chemical shift of each peak is highly dependent on the carbon's hybridization and its electronic environment.[11]
For this compound, we expect to observe 13 distinct carbon signals, corresponding to the 13 carbon atoms in the structure.
-
Carbonyl Carbon (-COOH): The carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two highly electronegative oxygen atoms, causing it to appear at the far downfield end of the spectrum.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): These three carbons will have distinct chemical shifts. C-3 and C-5 are attached to nitrogen and will be found at lower fields than C-4. The substituent effects from the propyl and carboxylic acid groups will further differentiate them.
-
4-Chlorophenyl Carbons (C-1', C-2', C-3', C-4'): Four signals are expected from this ring. C-1' (ipso-carbon attached to the pyrazole) and C-4' (ipso-carbon attached to chlorine) will have their shifts significantly influenced by these substituents. C-2' and C-3' will appear in the typical aromatic region.
-
Propyl Group Carbons (-CH₂CH₂CH₃): The three carbons of the propyl chain will be found in the upfield (aliphatic) region of the spectrum, with the carbon closest to the pyrazole ring (C-1'') being the most deshielded.
Predicted ¹³C NMR Data Summary
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OOH | 165 - 175 | Carbonyl carbon, highly deshielded by oxygen atoms. |
| C-5 | 148 - 155 | Pyrazole carbon attached to N1 and the propyl group. |
| C-3 | 140 - 145 | Pyrazole carbon adjacent to the proton H-3. |
| C-1' | 137 - 140 | Ipso-carbon of the phenyl ring, attached to the pyrazole. |
| C-4' | 132 - 136 | Ipso-carbon of the phenyl ring, attached to chlorine. |
| C-2' | 129 - 131 | Phenyl ring carbons ortho to the pyrazole substituent. |
| C-3' | 125 - 128 | Phenyl ring carbons ortho to the chlorine substituent. |
| C-4 | 108 - 115 | Pyrazole carbon attached to the carboxylic acid group. |
| C-1'' (α-CH₂) | 25 - 30 | Propyl carbon directly attached to the pyrazole ring. |
| C-2'' (β-CH₂) | 21 - 24 | Central carbon of the propyl chain. |
| C-3'' (γ-CH₃) | 13 - 16 | Terminal methyl carbon of the propyl chain. |
PART 3: Experimental Design and Protocol
Acquiring high-quality, reproducible NMR data is paramount. The choice of experimental parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and the information required.
Workflow for NMR-Based Structural Elucidation
The following diagram outlines the logical process from sample receipt to final structure confirmation, a self-validating system ensuring data integrity.
A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. Causality: This mass provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable timeframe without causing solubility issues or line broadening.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar organic molecules, including carboxylic acids. Its use allows for the observation of the exchangeable -COOH proton. The deuterated solvent prevents a large, overwhelming solvent signal in the ¹H spectrum.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, high-precision 5 mm NMR tube.
-
-
Instrument Setup & Calibration (for a 500 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the residual solvent peak is a good target.
-
Calibrate the reference frequency using the residual DMSO peak at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (from -2 to 14 ppm).
-
Acquisition Time (AQ): ~3 seconds.
-
Relaxation Delay (D1): 5 seconds. Causality: A longer D1 ensures full relaxation of all protons, especially those with long T1 times, allowing for accurate integration.
-
Number of Scans (NS): 16. Causality: Sufficient to obtain a good signal-to-noise ratio for a ~10 mg sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 240 ppm (from -10 to 230 ppm).
-
Acquisition Time (AQ): ~1 second.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024. Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus compared to ¹H.
-
PART 4: Advanced Structural Confirmation with 2D NMR
For unambiguous assignment, especially in more complex molecules, 2D NMR experiments are essential.[12] They reveal correlations between nuclei, confirming the connectivity established from 1D data.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For our target molecule, COSY would show cross-peaks connecting H-1'' with H-2'', and H-2'' with H-3'', confirming the propyl chain's integrity. It would also show a correlation between the aromatic doublets H-2' and H-3'.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecule's carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of different spin systems.
Key Predicted HMBC Correlations
The diagram below illustrates the critical long-range correlations that would definitively link the different fragments of the molecule, providing irrefutable evidence for the proposed structure.
Key HMBC correlations for structural verification.
-
H-3 to C-5 and C-4: Links the pyrazole proton to the carbons of the pyrazole ring.
-
H-2' to C-4' and C-1': Confirms the connectivity of the chlorophenyl ring and its attachment point to the pyrazole nitrogen.
-
H-1'' to C-5 and C-4: Unequivocally proves the attachment of the propyl group to the C-5 position of the pyrazole ring.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of novel pharmaceutical compounds like this compound. By systematically interpreting chemical shifts, coupling constants, and integrations, and by employing a robust, logical experimental workflow, researchers can determine molecular structures with the highest degree of confidence. This detailed structural knowledge is the bedrock upon which all subsequent drug discovery and development efforts are built, from understanding mechanism of action to optimizing lead compounds.
References
- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- PubMed Central (PMC). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
- Canadian Journal of Chemistry. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- ResearchGate. (n.d.).
- Ce(L-Pro)2]2 (Oxa)
- Diez, E., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
- Journal of the Chemical Society of Pakistan. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Chemistry LibreTexts. (2023).
- Emery Pharma. (2018).
- Matrix Fine Chemicals. (n.d.). This compound.
- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)
- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry.
- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. azooptics.com [azooptics.com]
- 6. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. This compound | CAS 175137-17-4 [matrix-fine-chemicals.com]
- 10. azooptics.com [azooptics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. emerypharma.com [emerypharma.com]
Elucidating Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid
This in-depth technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities. While a public crystal structure for this specific molecule is not available as of the time of this writing, this guide furnishes a robust, field-proven methodology to obtain and interpret this critical data. The protocols described herein are synthesized from established practices for analogous pyrazole derivatives, which are a cornerstone in medicinal and agricultural chemistry.[1][2][3]
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives represent a privileged class of heterocyclic compounds with a wide spectrum of biological activities.[2] They are integral to the development of pharmaceuticals, including anti-inflammatory agents, analgesics, and anticancer therapeutics, as well as agrochemicals such as herbicides and fungicides.[1][3][4] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined by single-crystal X-ray diffraction, is paramount. This structural data provides invaluable insights into intermolecular interactions, conformational preferences, and the structure-activity relationships (SAR) that govern their biological function.[5]
The target molecule, this compound (CAS 175137-17-4)[6], combines several key pharmacophoric features: a substituted pyrazole core, a chlorophenyl group that can engage in halogen bonding and other interactions, and a carboxylic acid moiety capable of forming strong hydrogen bonds. Elucidating its crystal structure would provide a foundational understanding for the rational design of next-generation derivatives with enhanced potency and selectivity.
Experimental Roadmap: From Synthesis to Structure
This section outlines a detailed, self-validating workflow for obtaining the crystal structure of the title compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Figure 1: A comprehensive workflow for the determination of the crystal structure.
Synthesis and Purification
A plausible synthetic route for this compound is a multi-step process, common for this class of compounds.
Experimental Protocol:
-
Hydrazine Formation: React 4-chlorophenylhydrazine hydrochloride with sodium acetate in ethanol to generate the free hydrazine base.
-
Condensation Reaction: React the in-situ generated 4-chlorophenylhydrazine with a suitable β-keto ester, such as ethyl 2-formylhexanoate, under reflux in ethanol with a catalytic amount of acetic acid. This condensation and subsequent cyclization reaction forms the pyrazole ring.
-
Saponification: Hydrolyze the resulting ethyl ester of the pyrazole derivative using a base such as sodium hydroxide in an aqueous ethanol solution.
-
Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.
-
Purification: The crude product should be purified to obtain a high-purity sample suitable for crystallization. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.[7]
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step. A systematic screening of crystallization conditions is essential.
Experimental Protocol:
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents or solvent mixtures in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.[8]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this solution in a small, open container inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
X-ray Diffraction Analysis
The following protocol outlines the standard procedure for single-crystal X-ray diffraction.
Figure 2: Step-by-step process of X-ray diffraction analysis.
Experimental Protocol:
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder, such as a cryoloop, and place it on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled. The space group and unit cell parameters are determined from the processed data.
Structure Solution and Refinement
The final step is to convert the processed diffraction data into a three-dimensional atomic model.
Experimental Protocol:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.
-
Structure Refinement: The initial model is refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software tools like PLATON to check for missed symmetry and other potential issues. The results are typically presented in a Crystallographic Information File (CIF).
Anticipated Structural Insights and Data
While the specific data for the title compound is not yet known, we can anticipate the key structural parameters that would be reported. The following table presents a hypothetical but realistic set of crystallographic data based on similar pyrazole carboxylic acid structures.
| Parameter | Anticipated Value |
| Chemical Formula | C₁₃H₁₃ClN₂O₂[6] |
| Formula Weight | 264.71 g/mol [6] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~12-15 |
| β (°) | ~95-105 |
| Volume (ų) | ~1400-1600 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.3-1.4 |
| R-factor (R1) | < 0.05 |
| wR2 | < 0.15 |
| Goodness-of-fit (S) | ~1.0 |
Key Structural Features to Analyze:
-
Molecular Conformation: The dihedral angle between the pyrazole ring and the 4-chlorophenyl ring will be a critical parameter, defining the overall shape of the molecule.
-
Hydrogen Bonding: The carboxylic acid group is expected to form strong intermolecular hydrogen bonds, likely leading to the formation of dimers or extended chains in the crystal lattice.
-
Other Intermolecular Interactions: The presence of the chlorine atom may facilitate halogen bonding (C-Cl···O or C-Cl···N interactions). Pi-stacking interactions between the aromatic rings could also play a role in the crystal packing.
Conclusion
The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its physicochemical properties and biological activity. This technical guide provides a comprehensive and scientifically grounded methodology for its synthesis, crystallization, and structural analysis. The resulting three-dimensional model will be instrumental for researchers in the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.
References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Chemistry and biological properties of pyrazole derivatives. Available at: [Link]
-
PubMed Central. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Available at: [Link]
-
The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available at: [Link]
-
PubChem. 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. Available at: [Link]
-
ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]_
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
-
MySkinRecipes. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
- 8. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the determination of its solubility. For a compound like 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic carboxylic acid with potential therapeutic applications, understanding its solubility in various organic solvents is not merely an academic exercise. It is a critical determinant of its downstream processability, formulation feasibility, and ultimately, its bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously and accurately determine the solubility of this and similar compounds. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and discuss the interpretation of the resulting data.
Theoretical Framework: Understanding the Physicochemical Drivers of Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For this compound, its solubility in a particular organic solvent is governed by a delicate interplay of its molecular structure and the properties of the solvent.
Molecular Structure of this compound:
-
Pyrazole Core: The five-membered aromatic pyrazole ring is a key structural feature. Pyrazole itself is soluble in water and organic solvents.[1]
-
Carboxylic Acid Group (-COOH): This functional group is capable of forming strong hydrogen bonds, both as a donor and an acceptor. This significantly influences its interaction with polar solvents.
-
4-chlorophenyl Group: The presence of this bulky, hydrophobic group will generally decrease solubility in polar solvents but may enhance it in non-polar or moderately polar aromatic solvents through π-π stacking interactions.
-
Propyl Group: This aliphatic chain contributes to the overall lipophilicity of the molecule, favoring solubility in less polar organic solvents.
Solvent Properties and their Influence:
The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Polarity: Solvents are broadly classified as polar (e.g., methanol, ethanol, DMSO) and non-polar (e.g., hexane, toluene). Polar solvents have a high dielectric constant and can effectively solvate polar molecules and ions. Given the presence of the carboxylic acid and the nitrogen atoms in the pyrazole ring, this compound is expected to exhibit greater solubility in polar organic solvents. For instance, a related compound, 1-Methyl-1H-pyrazole-4-carboxylic acid, is known to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2]
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will have a strong affinity for the carboxylic acid moiety of the target molecule. Alcohols (e.g., methanol, ethanol) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate) are prime candidates for solubilizing this compound.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[3] This method is reliable and widely used for its accuracy in establishing the equilibrium solubility.
Materials and Reagents
-
A selection of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane).
-
Scintillation vials or other suitable sealed containers.
-
A calibrated orbital shaker or rotator capable of maintaining a constant temperature.
-
A centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Calibrated volumetric flasks and pipettes.
-
A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Figure 1: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time to reach equilibrium can vary and should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution is no longer increasing.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles that could lead to an overestimation of the solubility.
-
-
Analysis and Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant using the same organic solvent.
-
Analyze the diluted samples using a validated HPLC method. The use of HPLC is advantageous as it can separate the analyte of interest from any potential impurities or degradation products.
-
Quantify the concentration of this compound in the original saturated solution by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index (Snyder) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | < 0.1 | < 0.0004 |
| Toluene | 2.4 | 1.5 | 0.0057 |
| Ethyl Acetate | 4.4 | 25.8 | 0.0975 |
| Acetone | 5.1 | 55.2 | 0.2085 |
| Ethanol | 5.2 | 48.9 | 0.1847 |
| Methanol | 6.6 | 75.3 | 0.2845 |
| Acetonitrile | 6.2 | 42.1 | 0.1590 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 0.7555 |
Interpreting the Results:
The hypothetical data in Table 1 illustrates the expected trend of increasing solubility with increasing solvent polarity. The very low solubility in the non-polar solvent hexane and the high solubility in the highly polar aprotic solvent DMSO are consistent with the structural features of the molecule. The carboxylic acid group and the pyrazole ring's nitrogen atoms can engage in strong dipole-dipole interactions and hydrogen bonding with polar solvents.
Advanced Considerations and Troubleshooting
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly impact its solubility. It is crucial to characterize the solid form used in the solubility studies (e.g., using X-ray powder diffraction) and to observe if any phase transformation occurs during the experiment.
-
pH Effects in Aqueous-Organic Mixtures: While this guide focuses on pure organic solvents, if the solubility in mixed aqueous-organic systems is of interest, the pH of the aqueous phase will have a profound effect on the solubility of the carboxylic acid. At pH values above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.
-
Kinetic vs. Thermodynamic Solubility: The shake-flask method determines thermodynamic solubility. Faster, high-throughput methods can provide an estimate of kinetic solubility, which is often lower and represents the concentration at which a compound precipitates from a solution prepared by dissolving it in a good solvent and then adding an anti-solvent.
Conclusion
Determining the solubility of this compound in organic solvents is a foundational step in its development as a potential therapeutic agent. A systematic approach, employing a validated method like the shake-flask technique, is essential for obtaining accurate and reliable data. By understanding the interplay between the compound's structure and the properties of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from discovery to application.
References
-
1-Methyl-1H-pyrazole-4-carboxylic acid. LookChem. [Link]
- This cit
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
- This cit
- This cit
- This cit
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
This compound. Matrix Fine Chemicals. [Link]
Sources
- 1. 175137-17-4|this compound|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 175137-17-4 [amp.chemicalbook.com]
- 5. This compound | CAS 175137-17-4 [matrix-fine-chemicals.com]
An In-depth Technical Guide to the Mechanism of Action of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid (SC-26196): A Selective FADS2 Inhibitor
Introduction
1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, commonly known as SC-26196, is a potent and selective small molecule inhibitor of Delta-6-Desaturase (D6D), also recognized as Fatty Acid Desaturase 2 (FADS2).[1][2][3][4][5] FADS2 is a critical rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs).[6][7] The dysregulation of FADS2 activity and the subsequent alterations in PUFA metabolism have been implicated in a variety of pathological conditions, including inflammation and various cancers.[6][8][9] This technical guide provides a comprehensive overview of the mechanism of action of SC-26196, detailing its molecular target, the downstream consequences of its inhibitory activity, and robust experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its role in disease.
Primary Mechanism of Action: Selective Inhibition of FADS2
The primary molecular target of SC-26196 is the enzyme Fatty Acid Desaturase 2 (FADS2). FADS2 is a membrane-bound enzyme that introduces the first double bond at the delta-6 position of linoleic acid (LA) and α-linolenic acid (ALA), the parent fatty acids of the omega-6 and omega-3 series, respectively. This initial desaturation step is the rate-limiting step in the cascade that produces longer-chain, more unsaturated fatty acids such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[7]
SC-26196 acts as a direct and selective inhibitor of FADS2.[4][6] It exhibits high potency, with a reported IC50 value of 0.2 µM in a rat liver microsomal assay.[1][2] Its selectivity is a key feature, as it shows significantly lower activity against other desaturases like Delta-5-Desaturase (FADS1) and Stearoyl-CoA Desaturase-1 (SCD1), with IC50 values greater than 200 µM for these enzymes.[3][5] This selectivity allows for the precise dissection of the biological roles of FADS2.
The inhibition of FADS2 by SC-26196 leads to a significant reduction in the biosynthesis of key PUFAs.[10] This has been demonstrated in human cell lines, where SC-26196 effectively decreases the synthesis of arachidonic acid, EPA, and DHA.[10]
Figure 1: Direct inhibition of FADS2 by SC-26196, blocking PUFA synthesis.
Downstream Cellular and Physiological Consequences
The inhibition of FADS2 by SC-26196 triggers a cascade of downstream cellular effects, primarily stemming from the altered lipid composition of cellular membranes and the reduced availability of PUFA-derived signaling molecules.
Impact on Cell Proliferation and Inflammation
PUFAs, particularly arachidonic acid, are precursors to potent inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes). By blocking AA synthesis, SC-26196 exhibits anti-inflammatory properties.[2][3][5] Furthermore, the compound has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), highlighting its potential immunomodulatory effects.[1][11]
Role in Cancer Biology
Aberrant lipid metabolism is increasingly recognized as a hallmark of cancer.[6] FADS2 is overexpressed in several cancers, where it contributes to tumor progression by altering membrane fluidity and promoting the production of pro-tumorigenic signaling molecules.[6][10][12] Inhibition of FADS2 by SC-26196 has been shown to:
-
Increase Cellular Oxidative Stress: Lead to an accumulation of reactive oxygen species (ROS) and lipid peroxidation.[12][13]
-
Decrease Membrane Fluidity: Alter the physical properties of cellular membranes, which can impact signaling and transport processes.[12]
-
Sensitize Cancer Cells to Chemotherapy: Attenuate cisplatin resistance in ovarian cancer cells.[12][13]
-
Induce Cell Cycle Arrest: Inhibit the growth of cancer cells by promoting cell cycle arrest.[13]
Figure 2: Signaling cascade following FADS2 inhibition by SC-26196.
Experimental Validation Protocols
To aid researchers in the investigation of SC-26196 and other potential FADS2 inhibitors, we provide the following detailed experimental protocols.
Protocol 1: In Vitro FADS2 Activity Assay using Rat Liver Microsomes
This assay directly measures the enzymatic activity of FADS2 and its inhibition by SC-26196.
Materials:
-
Rat liver microsomes
-
SC-26196
-
[1-14C]-Linoleic acid (or other suitable FADS2 substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of SC-26196 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the rat liver microsomes (e.g., 0.5 mg/mL protein) and various concentrations of SC-26196 in phosphate buffer for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the [1-14C]-Linoleic acid substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) with gentle agitation.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of the radiolabeled desaturated product using liquid scintillation counting or HPLC with radiometric detection.
-
Calculate the percentage of inhibition at each concentration of SC-26196 and determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (PBMCs)
This protocol assesses the effect of SC-26196 on the proliferation of immune cells.
Materials:
-
Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs)
-
SC-26196
-
Cell proliferation dye (e.g., CFSE) or Ki-67 staining kit
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a mitogen)
-
Flow cytometer
Procedure:
-
Thaw and culture PBMCs in complete RPMI-1640 medium.
-
Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.
-
Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Treat the cells with various concentrations of SC-26196.
-
Stimulate the cells with a mitogen (e.g., PHA) to induce proliferation. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
-
Alternatively, at the end of the incubation, cells can be fixed, permeabilized, and stained for the proliferation marker Ki-67 for flow cytometric analysis.
Protocol 3: Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS following treatment with SC-26196.
Materials:
-
Cancer cell line of interest (e.g., ovarian cancer cell line)
-
SC-26196
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SC-26196 for a specified duration.
-
Wash the cells with PBS and then incubate them with the DCFH-DA probe in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After incubation, wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Protocol 4: Assessment of Cell Membrane Fluidity
This protocol evaluates changes in cell membrane fluidity induced by SC-26196.
Materials:
-
Cell line of interest
-
SC-26196
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) fluorescent probe
-
Fluorescence spectrophotometer or microscope with spectral imaging capabilities
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with SC-26196 for the desired time.
-
Label the cells with Laurdan. Laurdan is a membrane probe whose emission spectrum is sensitive to the polarity of its environment, which is related to membrane fluidity.
-
Measure the fluorescence emission spectra of Laurdan at two different wavelengths (e.g., 440 nm for the gel phase and 490 nm for the liquid-crystalline phase) with an excitation wavelength of around 350 nm.
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490), where I is the fluorescence intensity at the respective wavelength.
-
An increase in the GP value indicates a decrease in membrane fluidity.
Figure 3: A logical workflow for the experimental validation of SC-26196's mechanism of action.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| FADS2 IC50 | 0.2 µM | Rat liver microsomal assay | [1][2] |
| FADS1 IC50 | >200 µM | In vitro | [3][5] |
| SCD-1 IC50 | >200 µM | In vitro | [3][5] |
| PBMC Proliferation | Inhibition at 200 nM | Human PBMCs | [1][11] |
Conclusion
This compound (SC-26196) is a valuable research tool for elucidating the complex roles of FADS2 in health and disease. Its potent and selective inhibition of this key enzyme in PUFA biosynthesis provides a powerful means to modulate lipid metabolism and study its downstream consequences. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted mechanism of action of SC-26196 and to explore the therapeutic potential of FADS2 inhibition in inflammatory diseases and cancer.
References
-
Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers. National Institutes of Health. [Link]
-
Effect of the delta6-desaturase inhibitor SC-26196 on PUFA metabolism in human cells. PubMed. [Link]
-
SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells. Theranostics. [Link]
-
SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells. PMC - NIH. [Link]
-
FADS2 function at the major cancer hotspot 11q13 locus alters fatty acid metabolism in cancer. PubMed. [Link]
-
Δ6-Desaturase (FADS2) deficiency unveils the role of ω3- and ω6-polyunsaturated fatty acids. PMC - NIH. [Link]
-
The role of fatty acid desaturase 2 in multiple tumor types revealed by bulk and single-cell transcriptomes. National Institutes of Health. [Link]
-
Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. National Institutes of Health. [Link]
-
Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. ScienceDirect. [Link]
-
Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]
-
PBMC Based T Cell Proliferation Assay. Lonza. [Link]
-
FADS2 genotype regulates delta-6 desaturase activity and inflammation in human adipose tissue. PubMed. [Link]
-
(PDF) FADS2 genotype regulates delta-6 desaturase activity and inflammation in human adipose tissue. ResearchGate. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
PBMC Proliferation Assay. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC - NIH. [Link]
-
Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol. [Link]
-
Detection of Plant Cell Membrane Fluidity. Lifeasible. [Link]
Sources
- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SC 26196 | Lipid Metabolism Inhibitors: R&D Systems [rndsystems.com]
- 4. scbt.com [scbt.com]
- 5. SC 26196 | Other Oxygenases/Oxidases | Tocris Bioscience [tocris.com]
- 6. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Δ6-Desaturase (FADS2) deficiency unveils the role of ω3- and ω6-polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FADS2 genotype regulates delta-6 desaturase activity and inflammation in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. FADS2 function at the major cancer hotspot 11q13 locus alters fatty acid metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 1-Phenylpyrazole-4-Carboxylic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Privileged Scaffold
The 1-phenylpyrazole-4-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and agrochemistry.[1][2][3] Its inherent structural features, including a stable aromatic core, hydrogen bonding capabilities, and tunable lipophilicity, have rendered it a "privileged" structure. This guide will dissect the intricate structure-activity relationships (SAR) of this versatile scaffold, providing a comprehensive resource for the rational design of novel therapeutic agents and functional molecules. We will explore how subtle modifications to the core structure can profoundly impact biological activity, offering insights into the molecular interactions that govern efficacy and selectivity.
The Core Moiety: Understanding the 1-Phenylpyrazole-4-Carboxylic Acid Framework
The fundamental structure consists of a pyrazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C4 position. The relative orientation of these groups and the potential for substitution at various positions on both the phenyl and pyrazole rings provide a rich landscape for chemical exploration.
Structure-Activity Relationships Across Diverse Biological Targets
The versatility of the 1-phenylpyrazole-4-carboxylic acid scaffold is evident in its broad spectrum of biological activities.[2][3][4] This section will delve into the specific SAR for several key therapeutic and industrial applications.
Inhibition of Xanthine Oxidoreductase (XOR)
1-Phenylpyrazole-4-carboxylic acid derivatives have emerged as potent inhibitors of xanthine oxidoreductase (XOR), an enzyme pivotal in purine metabolism and implicated in hyperuricemia and gout.[5][6]
Key SAR Insights:
-
Substituents on the N1-Phenyl Ring: The nature and position of substituents on the N1-phenyl ring are critical for inhibitory potency. Electron-withdrawing groups, such as cyano (CN), and bulky hydrophobic groups at the meta and para positions generally enhance activity.[5][6] For instance, the compound Y-700, 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid, demonstrates potent XOR inhibition.[6]
-
The Carboxylic Acid Group: The 4-carboxylic acid moiety is a crucial pharmacophore, likely engaging in key interactions within the active site of XOR. Esterification or amidation of this group generally leads to a significant decrease in inhibitory activity.
-
Substitution on the Pyrazole Ring: While the 1-phenyl and 4-carboxylic acid groups are central, modifications at other positions of the pyrazole ring have also been explored. However, these positions are generally less tolerant to bulky substituents.
Table 1: SAR Summary of 1-Phenylpyrazole-4-Carboxylic Acid Derivatives as XOR Inhibitors
| Position of Modification | Favorable Substituents | Unfavorable Substituents | Rationale |
| N1-Phenyl (C3' and C4') | Cyano, Neopentyloxy, Halogens | Small polar groups | Enhances binding affinity through hydrophobic and electronic interactions. |
| Pyrazole C4 | Carboxylic Acid | Esters, Amides | The carboxylate group is critical for key interactions in the active site. |
| Pyrazole C3 & C5 | Hydrogen, Small alkyl groups | Bulky substituents | Steric hindrance can disrupt optimal binding. |
Anti-inflammatory Activity
Key SAR Insights:
-
Substitution at C5 of the Pyrazole Ring: The presence of a substituted phenyl ring at the C5 position is a common feature in potent anti-inflammatory agents of this class.[7]
-
N1-Phenyl Ring Substituents: Similar to XOR inhibitors, substituents on the N1-phenyl ring influence activity. Halogen atoms, such as chlorine, can enhance anti-inflammatory effects.
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to its corresponding ester or amide can modulate the pharmacokinetic properties and, in some cases, maintain or even enhance anti-inflammatory activity, suggesting a different binding mode or a prodrug effect.[7] For example, piperazine derivatives of 1-phenylpyrazole-4-carboxylic acid have shown significant anti-inflammatory and anti-nociceptive effects.[10][11]
Workflow for Investigating Anti-inflammatory Activity:
Caption: Workflow for SAR studies of anti-inflammatory 1-phenylpyrazole-4-carboxylic acid derivatives.
Anticancer Activity
Recent studies have highlighted the potential of 1-phenylpyrazole-4-carboxylic acid derivatives as anticancer agents, targeting various pathways involved in cell proliferation and survival.[12][13][14]
Key SAR Insights:
-
Kinase Inhibition: Many derivatives function as kinase inhibitors, targeting enzymes like CDK2 and ALKBH1.[13][15] The SAR often revolves around optimizing interactions within the ATP-binding pocket of the target kinase.
-
Amide Derivatives: The conversion of the carboxylic acid to various amide derivatives is a common strategy to enhance anticancer activity.[12] The nature of the amine component can significantly influence potency and selectivity. For example, N-(1H-pyrazol-4-yl)carboxamides have been developed as IRAK4 inhibitors.[16]
-
Substitutions on the Phenyl and Pyrazole Rings: The substitution patterns on both the N1-phenyl and C3/C5 positions of the pyrazole ring are crucial for achieving potent and selective anticancer activity. Aromatic and heteroaromatic substitutions are frequently explored to probe interactions with specific amino acid residues in the target protein.[12]
Table 2: SAR of 1-Phenylpyrazole-4-carboxamide Derivatives as Anticancer Agents
| Target | Key Structural Features | Example Activity |
| ALKBH1 | 1H-pyrazole-4-carboxylic acid scaffold | Derivative 29 showed potent inhibition.[13] |
| IRAK4 | N-(1H-pyrazol-4-yl)carboxamide with lipophilic bicyclic cores | Highly permeable inhibitors with excellent potency.[16] |
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold | Compound 15 was a potent CDK2 inhibitor.[15] |
Agrochemical Applications: Fungicides
In the agrochemical sector, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a prominent class of fungicides that act by inhibiting succinate dehydrogenase (SDHI).[17][18]
Key SAR Insights:
-
The 3-(difluoromethyl) Group: The difluoromethyl group at the C3 position of the pyrazole ring is a key feature for high fungicidal activity.[17][18]
-
The 1-methyl Group: A methyl group at the N1 position is generally preferred over a phenyl group for this class of fungicides.
-
The Amide Moiety: The nature of the amine component of the carboxamide at the C4 position is critical for the spectrum of activity against different fungal pathogens.[17]
Synthetic Strategies
The synthesis of 1-phenylpyrazole-4-carboxylic acid derivatives is well-established, with several versatile methods available.[1][19][20]
General Synthesis of the 1-Phenylpyrazole-4-carboxylic Acid Core
A common and efficient method involves the reaction of ethyl or methyl 2-(dimethylaminomethylene)-3-oxoalkanoates with phenylhydrazine, followed by hydrolysis of the resulting ester.[7] Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for these transformations.[21]
Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: To a solution of ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (1 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, including pyrazoles, to produce pyrazole-4-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acids.[20][22]
Synthetic Pathway via Vilsmeier-Haack Reaction:
Caption: Synthesis of 1-phenylpyrazole-4-carboxylic acid via the Vilsmeier-Haack reaction.
Future Perspectives
The 1-phenylpyrazole-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Future research will likely focus on:
-
Novel Biological Targets: Exploring the activity of these derivatives against new and emerging therapeutic targets.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing these techniques to rapidly generate and screen large libraries of derivatives to identify novel hits.
-
Prodrug Strategies: Developing prodrugs to improve the pharmacokinetic and pharmacodynamic properties of potent lead compounds.[13]
Conclusion
The 1-phenylpyrazole-4-carboxylic acid core is a remarkably versatile scaffold that has yielded a diverse array of biologically active compounds. A thorough understanding of the structure-activity relationships discussed in this guide is paramount for the rational design of next-generation therapeutics and agrochemicals. By leveraging this knowledge, researchers can continue to unlock the full potential of this privileged chemical framework.
References
- Review: biologically active pyrazole derivatives. New Journal of Chemistry.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
-
Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco.
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Synthesis and structure - Activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. ResearchGate. Available at: [Link]
-
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. ResearchGate. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Pyrazole Derivatives as Anti-inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. Available at: [Link]
-
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. ResearchGate. Available at: [Link]
-
1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. Available at: [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 16. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemmethod.com [chemmethod.com]
Methodological & Application
experimental protocol for the synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: The Significance and Synthesis of Substituted Pyrazole Carboxylic Acids
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Specifically, 1,5-diaryl- and 1-aryl-5-alkylpyrazole-4-carboxylic acids and their derivatives have attracted significant attention due to their potential as targeted therapeutic agents. The compound this compound (CAS 175137-17-4) belongs to this important class of molecules.[4] Its structure, featuring a substituted phenyl ring at the N1 position, a propyl group at C5, and a carboxylic acid at C4, makes it a valuable candidate for further investigation and as a building block in drug discovery programs.
This document provides a detailed, two-step experimental protocol for the synthesis of this target molecule. The synthetic strategy is rooted in the classical Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] Our approach involves:
-
Step 1: Cyclocondensation. Reaction of (4-chlorophenyl)hydrazine with a suitable β-ketoester, ethyl 2-(ethoxymethylene)-3-oxohexanoate, to form the pyrazole ring and yield the corresponding ethyl ester.
-
Step 2: Saponification. Hydrolysis of the intermediate ethyl ester under basic conditions to afford the final carboxylic acid product.
This protocol is designed not only to provide a procedural guide but also to offer insights into the chemical principles and critical parameters that govern the reaction, ensuring reproducibility and high purity of the final compound.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages, starting from commercially available precursors.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
This initial step constructs the core pyrazole heterocycle via a cyclocondensation reaction. The Knorr pyrazole synthesis is a reliable method that involves reacting a hydrazine with a 1,3-dicarbonyl compound.[6][7] Here, the 1,3-dicarbonyl equivalent, an enol ether, is generated in situ from ethyl 3-oxohexanoate and triethyl orthoformate. This is then reacted directly with (4-chlorophenyl)hydrazine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Ethyl 3-oxohexanoate | 158.20 | 20.0 | 3.16 g (3.13 mL) | Purity ≥98% |
| Triethyl orthoformate | 148.20 | 24.0 | 3.56 g (4.0 mL) | Purity ≥98% |
| Acetic anhydride | 102.09 | 40.0 | 4.08 g (3.78 mL) | Purity ≥99% |
| (4-chlorophenyl)hydrazine hydrochloride | 179.06 | 20.0 | 3.58 g | Purity ≥97% |
| Ethanol (Absolute) | 46.07 | - | 100 mL | Anhydrous grade |
| Sodium acetate | 82.03 | 20.0 | 1.64 g | Anhydrous |
Experimental Protocol
-
Preparation of the β-Keto Enol Ether:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-oxohexanoate (3.16 g, 20.0 mmol), triethyl orthoformate (3.56 g, 24.0 mmol), and acetic anhydride (4.08 g, 40.0 mmol).
-
Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting ketoester.
-
Rationale: Acetic anhydride acts as a scavenger for the ethanol produced, driving the equilibrium towards the formation of the enol ether, which is the reactive 1,3-dicarbonyl equivalent.
-
-
Cyclocondensation Reaction:
-
After 2 hours, cool the reaction mixture to approximately 50-60 °C.
-
Carefully remove the reflux condenser and add absolute ethanol (100 mL) to the flask.
-
Add (4-chlorophenyl)hydrazine hydrochloride (3.58 g, 20.0 mmol) and anhydrous sodium acetate (1.64 g, 20.0 mmol) to the mixture.
-
Rationale: Sodium acetate is added to neutralize the HCl salt of the hydrazine, liberating the free base which is the active nucleophile for the condensation reaction.[8]
-
Re-attach the reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water with stirring. An oily product or a solid precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure ethyl ester as a solid or viscous oil.
-
Part 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step is a standard saponification of the pyrazole-4-carboxylate ester to the desired carboxylic acid.[9] This is achieved by heating with a strong base, followed by acidification to precipitate the product.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | 292.75 | 15.0 (Assumed) | 4.39 g | Crude or purified product from Part 1 |
| Sodium Hydroxide (NaOH) | 40.00 | 45.0 | 1.80 g | Pellets or flakes |
| Ethanol (95%) | - | - | 75 mL | |
| Water (Deionized) | - | - | 25 mL | |
| Hydrochloric Acid (HCl) | - | - | ~15-20 mL (2M) | For acidification to pH 2-3 |
Experimental Protocol
-
Saponification Reaction:
-
In a 250 mL round-bottom flask, dissolve the pyrazole ester (4.39 g, 15.0 mmol) in 75 mL of 95% ethanol.
-
In a separate beaker, dissolve sodium hydroxide (1.80 g, 45.0 mmol) in 25 mL of deionized water.
-
Add the NaOH solution to the ethanolic solution of the ester with stirring.
-
Rationale: A 3-fold molar excess of NaOH is used to ensure complete hydrolysis of the ester. The ethanol/water mixture ensures solubility for both the organic ester and the inorganic base.
-
Heat the reaction mixture to reflux (approx. 85 °C) for 3-5 hours. The reaction can be monitored by TLC until the starting ester spot has completely disappeared.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove most of the ethanol.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify it slowly by adding 2M HCl dropwise with constant stirring until the pH reaches 2-3 (check with pH paper).
-
A white or off-white precipitate of the carboxylic acid will form.
-
Rationale: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid, which has low water solubility, to precipitate out of the solution.
-
Keep the mixture in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the chlorophenyl, propyl, and pyrazole protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₃H₁₃ClN₂O₂ = 264.71 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
Workflow and Mechanistic Overview
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety and Handling Precautions
-
Hydrazine Derivatives: (4-chlorophenyl)hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood.
-
Reagents: Sodium hydroxide is corrosive. Hydrochloric acid is corrosive and gives off harmful fumes. Handle with appropriate care.
-
Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using heating mantles or oil baths with appropriate temperature control. Avoid open flames.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. (n.d.). Synlett. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. Retrieved from [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. Retrieved from [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009, October 1). PubMed. Retrieved from [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
chemistry and biological properties of pyrazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (n.d.). PubMed. Retrieved from [Link]
-
(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011, July 1). AFINITICA. Retrieved from [Link]
-
Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid: A Guide for the Research Chemist
Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in the design of targeted therapeutics.[3] When functionalized with a carboxylic acid, the pyrazole scaffold becomes a versatile synthetic intermediate, primed for diversification and the exploration of structure-activity relationships (SAR).[4]
This guide focuses on the synthetic utility of a specific, highly functionalized intermediate: 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4).[3] We will provide a comprehensive overview of its synthesis and detail its application in the preparation of key derivatives, such as amides and esters, which are frequently explored in drug development programs, particularly in the realm of kinase inhibitors.[5]
Core Synthesis of the Intermediate
The synthesis of this compound is most efficiently achieved through a multi-step sequence commencing with a Japp-Klingemann reaction to form a key hydrazono intermediate, followed by a Knorr-type pyrazole synthesis and subsequent saponification. This approach offers a reliable and scalable route to the target carboxylic acid.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for the target pyrazole carboxylic acid.
Detailed Synthetic Protocols
Protocol 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
This protocol details the initial construction of the pyrazole ring system via a Knorr-type cyclization. The requisite precursor, ethyl 2-((4-chlorophenyl)hydrazono)-3-oxohexanoate, is prepared in situ via a Japp-Klingemann reaction between 4-chlorophenylhydrazine and ethyl 3-oxohexanoate.
Materials:
-
4-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
Ethyl 3-oxohexanoate (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a stirred solution of 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes.
-
Cool the resulting suspension to 0-5 °C in an ice bath.
-
Add ethyl 3-oxohexanoate (1.0 eq) dropwise to the cooled suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
To this mixture, add glacial acetic acid (5-10 vol).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid and ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate as a solid.
Expected Yield: 70-85%
| Compound | Formula | MW | CAS |
| Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | C₁₅H₁₇ClN₂O₂ | 292.76 | N/A |
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the pyrazole-carboxylate ester to the target carboxylic acid.
Materials:
-
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (from Protocol 1) (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Ethanol
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide pellets (3.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield this compound.
Expected Yield: 90-98%
| Compound | Formula | MW | CAS |
| This compound | C₁₃H₁₃ClN₂O₂ | 264.71 | 175137-17-4[3] |
Application Notes: Derivatization of the Carboxylic Acid
The carboxylic acid moiety of the title compound is a versatile handle for the synthesis of a diverse library of analogs. Amide bond formation and esterification are two of the most common and valuable transformations.
Application 1: Synthesis of Pyrazole Carboxamides via Amide Coupling
Pyrazole carboxamides are of significant interest in medicinal chemistry, with numerous examples demonstrating potent inhibitory activity against various protein kinases.[6][7] The following protocols describe two standard, reliable methods for the coupling of this compound with a representative amine, aniline.
Sources
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
Application Notes & Protocols: In Vitro Evaluation of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Introduction: A Strategic Approach to In Vitro Profiling
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. The compound 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid belongs to this versatile class, suggesting a potential for biological activity. This document outlines a strategic, multi-tiered in vitro testing cascade designed to comprehensively characterize its biological profile. Our approach is not a rigid checklist but a logical progression, beginning with a foundational assessment of cytotoxicity to establish a safe therapeutic window, followed by targeted functional assays to probe its anti-inflammatory and potential enzyme-inhibiting properties. Each protocol is designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. The causality behind experimental choices is explained, providing researchers with the context needed to adapt and troubleshoot these methodologies.
Tier 1: Foundational Cytotoxicity Assessment
Before investigating any specific biological activity, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This foundational data informs the dose selection for all subsequent functional assays, ensuring that observed effects are not merely a consequence of cell death. We will employ two distinct and complementary assays to assess cell viability and membrane integrity.
Workflow for Foundational Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity profile of the test compound.
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Viability
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Test compound: this compound
-
Cell lines: e.g., HepG2 (human liver carcinoma), RAW 264.7 (murine macrophage)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[1]
-
Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol or 10% SDS in 0.01 M HCl
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare a 2X stock concentration series of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[4]
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Rationale: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis, making it a reliable marker for cytotoxicity.[6]
Materials:
-
Cells and compound-treated plates (prepared as in Protocol 1.1)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Sigma-Aldrich, or Thermo Fisher Scientific)
-
Lysis buffer (usually included in the kit, for maximum LDH release control)
-
96-well flat-bottom plates (optically clear)
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: Following the compound incubation period, prepare the following controls on the same plate:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which 10 µL of Lysis Buffer is added 45 minutes before supernatant collection.
-
Vehicle Control: Wells with cells treated with the vehicle (e.g., DMSO).
-
Medium Background: Wells with culture medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.[7]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7][8]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]
Data Presentation and Interpretation:
| Assay | Endpoint Measured | Data Output | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | % Cell Viability vs. Control | A decrease indicates reduced metabolic activity, suggesting cytotoxicity or cytostatic effects. |
| LDH | LDH release into medium | % Cytotoxicity vs. Max Release | An increase indicates loss of plasma membrane integrity and cell lysis. |
The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity will be calculated for both assays. The concentration of this compound used in subsequent functional assays should ideally be well below the IC₅₀ value (e.g., ≤ IC₁₀) to ensure that the observed effects are specific and not due to cell death.
Tier 2: Functional Anti-Inflammatory Assays
Based on the known activities of pyrazole derivatives, a primary area of investigation is anti-inflammatory potential. These assays will determine if the compound can modulate key inflammatory pathways.
Workflow for Anti-Inflammatory Screening
Caption: A dual-pronged approach to assess anti-inflammatory activity.
Protocol 2.1: Inhibition of Pro-inflammatory Cytokine Release
Rationale: A key event in inflammation is the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by immune cells, such as macrophages, in response to inflammatory stimuli like bacterial lipopolysaccharide (LPS).[9][10][11] This assay measures the ability of the test compound to suppress this response.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors via density gradient centrifugation, or RAW 264.7 murine macrophage cell line.[12][13]
-
RPMI-1640 medium with 10% FBS.
-
Test compound and vehicle control.
-
Commercially available ELISA kits for human or murine TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well or PBMCs at 2 x 10⁵ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[11]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Collect the supernatant for analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocol.
Protocol 2.2: Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation.[16] This cell-free assay directly measures the compound's ability to inhibit the activity of the two main isoforms, COX-1 (constitutive) and COX-2 (inducible).
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.[17][18][19]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Prostaglandin E₂ (PGE₂) ELISA kit.
Procedure:
-
Enzyme Preparation: Prepare the enzyme solutions (COX-1 and COX-2 separately) in cold assay buffer containing the heme cofactor, according to the supplier's instructions.
-
Inhibitor Incubation: In separate tubes or wells, add the enzyme solution, assay buffer, and either the test compound (at various concentrations), a known inhibitor, or vehicle control. Pre-incubate at 37°C for 10-15 minutes.[16]
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate for a short period (e.g., 2-10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stopping agent (e.g., 1 M HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive ELISA kit. The signal will be inversely proportional to the amount of PGE₂ generated.
Data Presentation and Interpretation:
| Assay | Endpoint Measured | Data Output | Interpretation |
| Cytokine Release | TNF-α and IL-6 levels | % Inhibition vs. LPS Control | A dose-dependent decrease indicates suppression of the inflammatory response in immune cells. |
| COX Inhibition | PGE₂ production | % Inhibition vs. Vehicle Control | A dose-dependent decrease indicates direct inhibition of COX enzyme activity. |
The IC₅₀ values for the inhibition of TNF-α, IL-6, COX-1, and COX-2 will be determined. The COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) will be calculated to assess the compound's preference for inhibiting the inducible inflammatory enzyme over the constitutive homeostatic enzyme.
Tier 3: Exploratory Enzyme Inhibition Assays (e.g., Kinase Profiling)
Rationale: The pyrazole core is present in numerous approved kinase inhibitors. If the compound shows significant anti-proliferative effects in the initial cytotoxicity screen (especially against cancer cell lines), or if anti-inflammatory data suggests modulation of signaling pathways, a broader kinase inhibition screen is a logical next step.[20][21]
Protocol 3.1: In Vitro Kinase Inhibition Assay
Rationale: This assay determines if the compound can directly inhibit the activity of one or more protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer and chronic inflammation.
Materials & Procedure: Given the vast number of kinases, this is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general principle involves:
-
Assay Format Selection: Common formats include radiometric assays (measuring incorporation of ³²P-ATP into a substrate) or fluorescence/luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™).[20]
-
Screening: The test compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of purified kinases.
-
Hit Confirmation: "Hits" (kinases inhibited by >50% at the screening concentration) are confirmed.
-
IC₅₀ Determination: A full dose-response curve is generated for the confirmed hits to determine the IC₅₀ value, quantifying the compound's potency.
Data Presentation and Interpretation:
| Assay | Endpoint Measured | Data Output | Interpretation |
| Kinase Panel | Kinase activity (ATP consumption or substrate phosphorylation) | % Inhibition at a fixed concentration; IC₅₀ for hits | Identifies specific kinase targets of the compound, providing insight into its mechanism of action. |
The results from this cascade will provide a comprehensive in vitro pharmacological profile of this compound, guiding future pre-clinical development and mechanism-of-action studies.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Obtaining human peripheral blood cells. Current Protocols in Immunology. 2001. [Link]
-
Cell Viability Assays. Assay Guidance Manual. 2013. [Link]
-
Peripheral Blood Mononuclear Cells. The Impact of Food Bioactives on Health. NCBI. [Link]
-
LDH cytotoxicity assay. protocols.io. 2024. [Link]
-
Human PBMCs. Charles River Laboratories. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Inflammation. 2014. [Link]
-
Human PBMCs. Precision for Medicine. [Link]
-
Purification of recombinant human COX-1 and COX-2. Methods in Molecular Biology. 2010. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. 2006. [Link]
-
Lipopolysaccharide (LPS), 5.0 mg. MD Bioproducts. [Link]
-
LDH Assay. Cell Biologics Inc. [Link]
-
Invitrogen Solution lipopolysaccharide (LPS) eBioscience (500X) 100 μl. Fisher Scientific. [Link]
-
Purification of Recombinant Human COX-1 and COX-2. Springer Nature Experiments. [Link]
-
Purification of recombinant human COX-1 and COX-2. ResearchGate. 2010. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. 2012. [Link]
-
Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences. 2023. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024. [Link]
-
Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. Journal of Endodontics. 2023. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. 2024. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. 2020. [Link]
-
What cell line should I choose for citotoxicity assays? ResearchGate. 2023. [Link]
-
In vitro kinase assay. protocols.io. 2024. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. 2022. [Link]
-
Expression of IL-6 and TNFα in macrophages. ResearchGate. [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. 2020. [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. clyte.tech [clyte.tech]
- 4. broadpharm.com [broadpharm.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. Peripheral Blood Mononuclear Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdbioproducts.com [mdbioproducts.com]
- 15. リポ多糖(リポポリサッカライド、LPS)製品情報 [sigmaaldrich.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 19. caymanchem.com [caymanchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
enzyme inhibition assay protocol for pyrazole carboxylic acids
An Application Note and Protocol for the Characterization of Pyrazole Carboxylic Acids as Enzyme Inhibitors
Abstract
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide range of enzymatic targets crucial in human disease and agriculture.[1][2] The robust evaluation of these compounds requires a well-defined, reliable, and reproducible inhibition assay. This guide provides a detailed protocol for determining the inhibitory potency of pyrazole carboxylic acids, using a spectrophotometric assay for Xanthine Oxidase (XO) as a primary example. The principles and methodologies described herein are broadly applicable to other enzyme systems. We delve into the causality behind experimental choices, methods for data analysis including IC50 determination, and the inclusion of self-validating controls to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to establish and execute robust enzyme inhibition screening programs.
Introduction: The Significance of Pyrazole Carboxylic Acids in Enzyme Inhibition
The pyrazole ring system is a cornerstone of modern drug discovery, valued for its metabolic stability and its ability to act as a versatile scaffold for establishing critical interactions with enzyme active sites.[2] Specifically, the inclusion of a carboxylic acid moiety often facilitates potent interactions with key residues, acting as a hydrogen bond donor/acceptor or coordinating with metal ions within the catalytic center.[3] Consequently, pyrazole carboxylic acids have been successfully developed as inhibitors for diverse enzyme classes, including but not limited to:
-
Oxidoreductases: Such as Xanthine Oxidase (XO), a key enzyme in purine metabolism targeted for the treatment of gout[4][5], and Succinate Dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain, targeted for antifungal agents.[6][7]
-
Carbonic Anhydrases: Involved in pH regulation and linked to glaucoma and certain cancers.[3]
-
Cyclooxygenases (COX): Key enzymes in the inflammatory pathway.[8][9]
-
Kinases and Proteases: Broad families of enzymes involved in cellular signaling and viral replication.[10][11]
Given this broad therapeutic potential, a standardized and well-understood protocol for assessing their inhibitory activity is paramount. This guide provides a comprehensive framework for such an evaluation.
Assay Principle: Spectrophotometric Measurement of Xanthine Oxidase Inhibition
To illustrate the protocol, we will focus on Xanthine Oxidase (XO). This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. The final product, uric acid, has a distinct absorbance maximum at approximately 295 nm, which the substrate, xanthine, does not.[12] This spectral difference is the foundation of a simple and robust continuous kinetic assay.
The rate of the enzyme-catalyzed reaction is determined by monitoring the increase in absorbance at 295 nm over time. In the presence of an inhibitory pyrazole carboxylic acid, the enzyme's activity is diminished, leading to a reduced rate of uric acid formation and thus a slower increase in absorbance.[5] The potency of the inhibitor is quantified by measuring this rate reduction at various inhibitor concentrations.
Caption: Principle of the Xanthine Oxidase spectrophotometric inhibition assay.
Materials and Reagents
-
Equipment:
-
UV-Vis Spectrophotometer or 96-well microplate reader capable of reading absorbance at 295 nm.
-
96-well UV-transparent microplates (e.g., Corning 3635 or equivalent).[4]
-
Calibrated single and multichannel pipettes.
-
Standard laboratory glassware and consumables.
-
-
Enzymes and Chemicals:
-
Xanthine Oxidase (XO): From bovine milk (e.g., Sigma-Aldrich X4376).
-
Xanthine: Substrate (e.g., Sigma-Aldrich X7375).
-
Pyrazole Carboxylic Acids: Test inhibitors.
-
Allopurinol: Positive control inhibitor (e.g., Sigma-Aldrich A8003).[4][12]
-
Potassium Phosphate Buffer: (e.g., 70 mM, pH 7.5).[12]
-
Dimethyl Sulfoxide (DMSO): ACS grade, for dissolving compounds.[4]
-
Ultrapure Water.
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL.
Part 1: Preparation of Reagents
-
Causality: Accurate reagent preparation is critical for assay consistency. Stock solutions allow for precise dilutions and minimize variability between experiments.
-
Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate salts in ultrapure water. Adjust pH to 7.5. This buffer system maintains a stable pH environment optimal for XO activity.
-
Substrate Stock Solution (1.5 mM Xanthine): Dissolve xanthine in the phosphate buffer. Gentle warming may be required. Prepare this fresh as it can precipitate out of solution over time.
-
Enzyme Stock Solution (0.2 units/mL XO): Prepare a stock solution of Xanthine Oxidase in ice-cold phosphate buffer. The final concentration in the assay will be much lower; this stock is for dilution. Always keep the enzyme on ice to maintain its activity.[4]
-
Test Compound Stock Solutions (10 mM): Dissolve your pyrazole carboxylic acids and the Allopurinol positive control in 100% DMSO to create high-concentration stocks.
-
Serial Dilutions: From the 10 mM stock, prepare a series of dilutions of your test compounds and Allopurinol in DMSO. This will be used to create the final concentrations in the assay plate. A typical 8-point dilution series might range from 10 mM down to 0.1 µM.
Part 2: Assay Execution in 96-Well Plate
-
Causality: The order of addition is important. Pre-incubating the enzyme and inhibitor allows for binding to occur before the competitive substrate is introduced, providing a more accurate measure of inhibition.[12]
Caption: Experimental workflow for the 96-well plate Xanthine Oxidase assay.
-
Plate Layout: Design your plate map to include wells for:
-
100% Activity Control: Contains buffer, DMSO (no inhibitor), and enzyme.
-
0% Activity Control (Blank): Contains buffer, DMSO, and substrate, but no enzyme.
-
Positive Control: Contains buffer, Allopurinol dilutions, and enzyme.
-
Test Compounds: Contains buffer, pyrazole carboxylic acid dilutions, and enzyme.
-
Compound Blank (Optional but Recommended): Contains buffer, test compound, and substrate, but no enzyme. This is crucial to correct for any intrinsic absorbance of your compound at 295 nm.[12]
-
-
Reagent Addition:
-
To each well, add 118 µL of phosphate buffer.
-
Add 2 µL of the corresponding DMSO dilution of the inhibitor (or just DMSO for the 100% activity control). This results in a final DMSO concentration of 1%, which is generally well-tolerated by most enzymes.[4]
-
Add 60 µL of a freshly diluted XO enzyme solution (e.g., 0.033 units/mL working solution) to all wells except the no-enzyme blanks.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 15 minutes.[5]
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the 1.5 mM Xanthine substrate solution to all wells.[12]
-
Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 295 nm every 30 seconds for 5-10 minutes.[12]
Data Analysis and Interpretation
Step 1: Calculate Reaction Rates
For each well, determine the initial reaction velocity (V₀) by plotting Absorbance vs. Time. The V₀ is the slope of the initial linear portion of this curve (ΔAbs/min).[12] Most plate reader software can calculate this automatically.
Step 2: Calculate Percentage Inhibition
Use the calculated rates to determine the percentage of inhibition at each inhibitor concentration using the following formula:[4]
% Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] * 100
Where:
-
Rate_Control: The reaction rate from the 100% activity control (DMSO only).
-
Rate_Inhibitor: The reaction rate in the presence of the test compound.
Step 3: Determine the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[13][14] It is the most common measure of an inhibitor's potency.
-
Plot Data: Create a semi-log plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding % Inhibition on the y-axis.
-
Fit Curve: The resulting data points should form a sigmoidal dose-response curve. Use a non-linear regression analysis to fit the data to a four-parameter logistic equation.[13]
-
Calculate IC50: The IC50 value is the concentration at which the fitted curve crosses 50% inhibition.
Data Presentation Table
| Inhibitor Conc. (µM) | Log [Inhibitor] | Avg. Rate (ΔAbs/min) | Std. Dev. | % Inhibition |
| 0 (Control) | N/A | 0.0520 | 0.0021 | 0 |
| 0.1 | -1.0 | 0.0485 | 0.0018 | 6.7 |
| 0.5 | -0.3 | 0.0398 | 0.0020 | 23.5 |
| 1 | 0.0 | 0.0311 | 0.0015 | 40.2 |
| 5 | 0.7 | 0.0155 | 0.0011 | 70.2 |
| 10 | 1.0 | 0.0083 | 0.0009 | 84.0 |
| 50 | 1.7 | 0.0041 | 0.0005 | 92.1 |
| 100 | 2.0 | 0.0035 | 0.0006 | 93.3 |
Trustworthiness and Self-Validation
To ensure the integrity of your results, the protocol must be a self-validating system.
-
Controls are Non-Negotiable: The 100% and 0% activity controls define the dynamic range of your assay. The positive control (Allopurinol) validates that the assay system is responsive to known inhibitors and provides a benchmark for potency.
-
Replicates: All experiments should be performed in at least triplicate to assess the variability and precision of the measurements.[4]
-
Linearity: Ensure the reaction rate for the uninhibited enzyme is linear for the duration of the measurement. If it is not, the enzyme or substrate concentration may need to be adjusted.
-
Compound Interference: Pyrazole-containing compounds can sometimes absorb light near 295 nm. Running a compound blank (no enzyme) is the most effective way to identify and correct for this potential artifact. The absorbance from this blank can be subtracted from the corresponding assay wells.[12]
-
IC50 Dependence: Remember that the measured IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors.[15] For comparative studies, it is crucial to keep the substrate concentration constant across all assays. The Cheng-Prusoff equation can be used to convert the IC50 to a substrate-independent inhibition constant (Ki), but this requires determining the Michaelis constant (Km) of the enzyme.[13]
Conclusion
This application note provides a robust and reliable spectrophotometric protocol for assessing the inhibitory activity of pyrazole carboxylic acids against Xanthine Oxidase. The fundamental principles—including careful reagent preparation, appropriate controls, kinetic measurement, and systematic data analysis—can be readily adapted for screening these versatile compounds against other enzyme targets. By understanding the causality behind each step and incorporating self-validating measures, researchers can generate high-quality, reproducible data to drive forward drug discovery and development programs.
References
-
Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]
-
Arung, E. T., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 969–976. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Retrieved from [Link]
-
Wilson, D., & Kennedy, R. T. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. Analytical Biochemistry, 689, 115512. Retrieved from [Link]
-
Nguyen, M. T. T., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1). Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Kettling, U., et al. (1998). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 37(50), 17647–17653. Retrieved from [Link]
-
Lovenberg, W., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4347–4351. Retrieved from [Link]
-
Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7584. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 70(51), 16186–16197. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(23), 5723. Retrieved from [Link]
-
Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1045. Retrieved from [Link]
-
Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wagner, S., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wบคun, B., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(23), 5261. Retrieved from [Link]
-
Peterson, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Bua, S., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(12), 2939-2947. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12054–12070. Retrieved from [Link]
-
Soni, N., et al. (1987). Inhibition of rat brain monoamine oxidase and succinic dehydrogenase by anticonvulsant pyrazolines. Research Communications in Chemical Pathology and Pharmacology, 56(1), 129-32. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry Letters, 20(21), 6316-6320. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Retrieved from [Link]
-
Wang, H., et al. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Pest Management Science, 79(10), 4001-4011. Retrieved from [Link]
-
BioVision. (n.d.). Succinate Dehydrogenase Activity Colorimetric Assay Kit. Retrieved from [Link]
-
Gomaa, M. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 322-334. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(14), 3324. Retrieved from [Link]
-
Verma, G., et al. (2019). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 11(3), 196–210. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Retrieved from [Link]
-
Lönnberg, M., et al. (1987). Use of a competitive inhibitor in a kinetic enzymatic method for measuring ethanol in serum. Clinical Chemistry, 33(7), 1284-1286. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 5. revistabionatura.com [revistabionatura.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Framework for Cell-Based Assay Development for Novel Pyrazole-Based Carboxylic Acids
Abstract
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological pathways, including inflammation, cancer, and neurological disorders.[1][2] Compounds containing this moiety frequently act as enzyme inhibitors or allosteric modulators of G-protein coupled receptors (GPCRs).[3][4] This document presents a strategic, tiered approach for the initial cell-based characterization of novel pyrazole compounds, using 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) as a representative example.[5] We provide a series of robust, validated protocols—from foundational cytotoxicity assessments to functional screens for GPCR and kinase signaling—designed to efficiently build a comprehensive pharmacological profile, guiding further drug development efforts.
Introduction: The Rationale for a Tiered Assay Cascade
When encountering a novel compound like this compound, for which public data on biological activity is sparse, a systematic screening funnel is paramount. A haphazard approach risks generating misleading data; for instance, an apparent inhibition in a functional assay might be an artifact of cytotoxicity. Our proposed cascade prioritizes the assessment of fundamental cellular health before proceeding to more complex mechanistic studies. This strategy ensures that each subsequent step is built on a solid, interpretable foundation.
The pyrazole scaffold's known propensity to interact with various target classes necessitates a broad yet logical screening approach.[4][6] Our framework first establishes the compound's therapeutic window by assessing cytotoxicity. It then explores two high-probability target classes for pyrazole derivatives: GPCRs, due to their prevalence as allosteric modulation targets[3][7], and intracellular kinase cascades, a common target for pyrazole-based anticancer agents.[1][8]
Figure 1: A tiered assay cascade for characterizing novel pyrazole compounds.
Tier 1: Foundational Cytotoxicity and Viability Assays
Scientific Rationale: Before assessing functional activity, it is critical to determine the concentration range at which the compound affects basic cellular health. We employ two complementary assays: the MTS assay, which measures metabolic activity as a proxy for viability, and the Lactate Dehydrogenase (LDH) release assay, which directly measures membrane integrity loss, a hallmark of necrosis.[9][10] Running these in parallel provides a more robust picture than either assay alone.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
HEK293 or HeLa cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega, Cat. No. G3580) or similar
-
96-well clear-bottom, black-walled tissue culture plates
-
Positive control for cytotoxicity (e.g., 10% DMSO or 1 µM Staurosporine)
-
-
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in serum-free medium. A typical starting range is 200 µM down to ~10 nM. Remember to include a vehicle control (e.g., 0.2% DMSO) and a positive control for cell death.
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the appropriate compound dilution or control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂. The incubation time can be varied depending on the expected mechanism of action.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "media only" (background) wells from all other wells.
-
Normalize the data by expressing it as a percentage of the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (Concentration Causing 50% Cytotoxicity).
-
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
This protocol quantifies the release of LDH from damaged cells into the culture medium.
-
Procedure: This assay can be multiplexed with the MTS assay. Before adding the MTS reagent (Step 5 above):
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Proceed with the LDH detection protocol according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate % Cytotoxicity based on a "Maximum LDH Release" control (cells lysed with detergent) and normalize to the vehicle control.
| Parameter | Description | Example Value |
| CC₅₀ (MTS) | Concentration reducing metabolic activity by 50%. | 85.5 µM |
| CC₅₀ (LDH) | Concentration causing 50% of maximum LDH release. | > 100 µM |
| Therapeutic Index | Ratio of cytotoxicity to efficacy (e.g., CC₅₀ / EC₅₀). | > 20 |
Table 1: Example cytotoxicity data for a hypothetical test compound. A significant difference between MTS and LDH CC₅₀ values may indicate a cytostatic rather than a cytotoxic effect.
Tier 2: Screening for GPCR Allosteric Modulation
Scientific Rationale: Many pyrazole-containing molecules act as allosteric modulators, binding to a GPCR at a site distinct from the endogenous ligand binding site to potentiate (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the receptor's response.[3] We will screen for activity against two major GPCR signaling pathways: Gq (calcium mobilization) and Gs/Gi (cAMP modulation).
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolyl-dihydroisoquinolines as Positive Allosteric Modulator of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Scientific Rationale
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A central pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[4] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[4][5]
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[2][6] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib feature a pyrazole core and exhibit selective inhibition of COX-2.[3][7] The structural features of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, particularly the substituted phenyl and pyrazole rings, suggest its potential to interact with the active site of COX enzymes. A closely related analog, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, has been noted for its potential as an anti-inflammatory agent, further supporting the investigation of the title compound.[8]
This guide provides the necessary protocols to systematically evaluate the anti-inflammatory efficacy of this compound, from initial in vitro screening to in vivo proof-of-concept.
Purported Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The primary hypothesized mechanism of action for this compound is the inhibition of the COX-2 enzyme. By blocking COX-2, the compound would prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Proposed mechanism of action via COX-2 inhibition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the anti-inflammatory activity of the test compound.
In Vitro Evaluation
This assay provides a rapid and sensitive method for determining the compound's ability to directly inhibit COX-2 activity. The assay measures the fluorescence generated from a probe that reacts with Prostaglandin G2, an intermediate product of the COX reaction.[9]
Causality: A reduction in fluorescence in the presence of the test compound directly indicates inhibition of the COX-2 enzyme, as less Prostaglandin G2 is produced from the arachidonic acid substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Reconstitute human recombinant COX-2 enzyme and other kit components (COX Assay Buffer, COX Probe, Arachidonic Acid, Celecoxib as a positive control) according to the manufacturer's instructions (e.g., Sigma-Aldrich Cat. No. MAK177 or similar).[9][10] Keep the enzyme on ice.
-
-
Assay Plate Setup (96-well white opaque plate):
-
Test Inhibitor Wells: Add 10 µL of diluted test compound to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Enzyme Control (100% Activity) Wells: Add 10 µL of the same solvent (e.g., 1% DMSO in Assay Buffer) used for the test compound.
-
Inhibitor Control Wells: Add 10 µL of the provided COX-2 inhibitor (e.g., Celecoxib) at a concentration known to cause significant inhibition.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells required, as per the kit protocol.
-
-
Enzyme Addition:
-
Add 10 µL of diluted COX-2 enzyme to all wells except for a "no-enzyme" background control.
-
-
Initiation and Measurement:
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
The percent inhibition is calculated as: [1 - (Rate of Test Inhibitor / Rate of Enzyme Control)] * 100.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation:
| Compound Concentration (µM) | Rate of Reaction (RFU/min) | % Inhibition |
| 0 (Control) | Value | 0 |
| 0.01 | Value | Value |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| Celecoxib (1 µM) | Value | Value |
This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells. Macrophages, when stimulated with LPS (a component of gram-negative bacteria), produce nitric oxide (NO), a key pro-inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme.[11][12]
Causality: A decrease in NO production in LPS-stimulated cells treated with the test compound suggests it can interfere with inflammatory signaling pathways within the cell, potentially by inhibiting iNOS expression or activity, which is often downstream of COX-2.
Caption: Workflow for the LPS-induced NO production assay.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[13]
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[14]
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 1-2 hours.
-
Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
-
Incubate for a further 24 hours.[13]
-
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent is used to quantify this stable end-product.[15]
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percent inhibition of NO production relative to the LPS-only treated cells.
-
In Vivo Evaluation
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[16][17] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by swelling (edema).
Causality: The ability of the test compound to reduce the carrageenan-induced paw swelling demonstrates its anti-inflammatory effect in a living organism. This model involves a complex cascade of inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins, providing a robust test of the compound's overall efficacy.[18]
Protocol:
-
Animals:
-
Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group 1 (Control): Vehicle only (e.g., 0.5% CMC in saline).
-
Group 2 (Standard): Indomethacin (10 mg/kg, orally).[19]
-
Groups 3-5 (Test Compound): this compound at three different doses (e.g., 10, 30, and 100 mg/kg, orally).
-
-
Administer the respective treatments orally 1 hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[18]
-
-
Measurement of Paw Volume:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
-
Data Analysis:
-
The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Data Presentation:
| Group | Treatment (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| 1 | Vehicle | Value | 0 |
| 2 | Indomethacin (10 mg/kg) | Value | Value |
| 3 | Test Compound (10 mg/kg) | Value | Value |
| 4 | Test Compound (30 mg/kg) | Value | Value |
| 5 | Test Compound (100 mg/kg) | Value | Value |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory activity of this compound. Positive results from the in vitro COX-2 inhibition and macrophage-based assays would provide strong evidence for its mechanism of action. Subsequent success in the in vivo carrageenan-induced paw edema model would validate its efficacy in a complex biological system.[20] Further studies could explore its selectivity for COX-2 over COX-1 to assess its potential gastrointestinal safety profile, and investigate its effects in chronic models of inflammation, such as adjuvant-induced arthritis.
References
- Umar, M.I., Altaf, R., Iqbal, M.A., Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
-
Devaraj, S., Jialal, I. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Metabolism, 55(8), 1105-1111. [Link]
-
Pérez-Sánchez, A., Barrajón-Catalán, E., Cifuentes, A., Micol, V. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Metabolites, 11(10), 661. [Link]
-
Wirleitner, B., Neurauter, G., Schrocksnadel, K., Frick, B., Fuchs, D. (2004). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods Mol Med, 102, 187-198. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Ratheesh, M., & Helen, A. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 9(8), 3145-3151. [Link]
- Sutar, N. G., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4667-4672.
-
Fehrenbacher, J. C., V Bongenhielm, F., & Hargreaves, K. M. (2013). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit5.24. [Link]
-
Slideshare. (2016). Screening models for inflammatory drugs. [Link]
-
Salehi, B., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(5), 554–560. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Yuan, C., & Raftery, D. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (79), 50625. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2015). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI CPTC Assay Protocol, CPTC-NCL-2. [Link]
-
ResearchGate. (2013). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. [Link]
-
Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2609. [Link]
- Kumar, A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Rasayan Journal of Chemistry, 23(1), 39-51.
-
Suttisansanee, U., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]
-
Lo, Y. C., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 10(3), 542–553. [Link]
-
Lv, K., et al. (2014). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Mini reviews in medicinal chemistry, 14(12), 995–1002. [Link]
-
Wargasetia, T. L., & Widodo, W. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 221-224. [Link]
- Kaur, P., & Singh, G. (2021). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 10(4), 1144-1168.
-
Srisook, K., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 10(4), 735. [Link]
-
Rostom, S. A., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European journal of medicinal chemistry, 38(11-12), 959–974. [Link]
-
Sharma, P., et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. BioMed research international, 2014, 524792. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 8. chemimpex.com [chemimpex.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jkb.ub.ac.id [jkb.ub.ac.id]
- 12. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 13. thaiscience.info [thaiscience.info]
- 14. mdpi.com [mdpi.com]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 5-Propyl-Pyrazole Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the myriad of heterocyclic compounds explored for their therapeutic potential, pyrazole derivatives have emerged as a particularly promising scaffold.[1][2][3][4] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore that has been successfully incorporated into a wide range of clinically approved drugs.[1][3]
Recent research has highlighted the significant antimicrobial, antifungal, antiviral, and anti-inflammatory properties of various pyrazole analogs.[1][2][3][4] This document provides a comprehensive guide for the antimicrobial screening of a specific subclass: 5-propyl-pyrazole derivatives. The introduction of a propyl group at the 5-position of the pyrazole ring offers a unique lipophilic characteristic that may enhance cell membrane penetration and interaction with intracellular targets, a critical aspect for antimicrobial efficacy.
These application notes are designed for researchers, scientists, and drug development professionals. They provide not just a series of steps, but a framework for understanding the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards.
Experimental Workflow: A Phased Approach to Antimicrobial Evaluation
A systematic and tiered approach is essential for the efficient screening and characterization of novel compounds. The following workflow outlines a logical progression from qualitative primary screening to quantitative determination of antimicrobial potency.
Figure 1: A phased experimental workflow for the comprehensive antimicrobial screening of 5-propyl-pyrazole derivatives.
Part 1: Primary Screening - The Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of novel compounds.[5] It provides a qualitative measure of the compound's ability to inhibit microbial growth, visualized as a zone of inhibition.
Scientific Rationale
This technique is based on the principle of diffusion of the test compound through a solid agar medium inoculated with a target microorganism. If the compound possesses antimicrobial properties, it will create a concentration gradient in the agar, and a clear zone will be observed where the concentration is sufficient to inhibit microbial growth. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Protocol: Agar Well Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Stock solutions of 5-propyl-pyrazole derivatives (in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the test compounds)
-
Bacterial/fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the target microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Dip a sterile swab into the prepared inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the entire surface of an MHA plate with the swab in three different directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer, create uniform wells in the inoculated MHA plate.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the 5-propyl-pyrazole derivative stock solution into a designated well.
-
In separate wells, add the same volume of the positive and negative controls.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
-
Observation and Measurement:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
Part 2: Quantitative Analysis - MIC and MBC Determination
Following the identification of active compounds in the primary screen, a quantitative assessment is crucial to determine the potency of the antimicrobial effect. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M07 document, is the gold standard for determining MIC values.[7][8][9][10]
Protocol: Broth Microdilution for MIC Determination (CLSI M07 Guideline)
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
5-propyl-pyrazole derivatives
-
Positive control antibiotic
-
Bacterial inoculum prepared to a standardized concentration
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
In the first column of a 96-well plate, add 100 µL of the 5-propyl-pyrazole derivative at twice the highest desired test concentration in CAMHB.
-
Add 50 µL of CAMHB to the remaining wells (columns 2-12).
-
Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
This will result in wells with decreasing concentrations of the test compound.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add 50 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][11] This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Protocol: Subculturing for MBC Determination
Materials:
-
MHA plates
-
Micropipette and sterile tips
-
MIC plate from the previous experiment
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a small aliquot (e.g., 10-20 µL) and plate it onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation and Interpretation
Table 1: Illustrative MIC and MBC Data for 5-Propyl-Pyrazole Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| PY-Pr-01 | Staphylococcus aureus | Positive | 16 | 32 | Bactericidal (≤4) |
| Escherichia coli | Negative | 64 | >128 | Bacteriostatic (>4) | |
| PY-Pr-02 | Staphylococcus aureus | Positive | 8 | 16 | Bactericidal (≤4) |
| Escherichia coli | Negative | 32 | 64 | Bactericidal (≤4) | |
| Ciprofloxacin | Staphylococcus aureus | Positive | 1 | 2 | Bactericidal (≤4) |
| (Positive Control) | Escherichia coli | Negative | 0.5 | 1 | Bactericidal (≤4) |
Interpretation of MBC/MIC Ratio:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Hypothetical Mechanism of Action: A Visual Exploration
While the precise mechanism of action of novel 5-propyl-pyrazole derivatives would require extensive further investigation, a plausible hypothesis is the inhibition of a key bacterial enzyme. The following diagram illustrates a hypothetical scenario where a 5-propyl-pyrazole derivative inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.
Figure 2: Hypothetical mechanism of action of a 5-propyl-pyrazole derivative inhibiting bacterial DNA gyrase.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial antimicrobial screening and quantitative evaluation of novel 5-propyl-pyrazole derivatives. By adhering to standardized methodologies, such as those outlined by the CLSI, researchers can generate reliable and reproducible data. The structure-activity relationship (SAR) can be further explored by synthesizing and testing a library of analogs with varied substituents on the pyrazole ring.[12][13] Promising candidates identified through this screening cascade can then be advanced to more complex studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy models. The exploration of the antimicrobial potential of 5-propyl-pyrazole derivatives represents a valuable contribution to the ongoing search for next-generation antimicrobial agents.
References
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015. [Link]
-
Desai, N. C., Trivedi, A. R., & Bhatt, N. B. (2014). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 19(9), 13986-14005. [Link]
-
CLSI. M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Intertek Inform. (2024). [Link]
-
Gürsoy, E., Karaca, H., & Ilhan, I. O. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(9), 4143-4152. [Link]
-
CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. (2012). [Link]
-
CLSI. M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. (2015). [Link]
-
Pate, J. B. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. SlideShare. (2015). [Link]
-
Bane, S., & Tomar, V. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1438. [Link]
-
Al-Abdullah, E. S., Asiri, A. M., & Al-Amari, M. A. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1461-1467. [Link]
-
Kumar, A., & Narasimhan, B. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6), 762-771. [Link]
-
Sharshira, E. M., & Hamada, N. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4963-4971. [Link]
-
CLSI. Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]
-
Carradori, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1056. [Link]
-
Álvarez-Ordóñez, A., et al. (2019). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 8(11), 585. [Link]
-
Sandhya, P. V., & Niyas, K. V. M. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of Molecular Structure, 1226, 129329. [Link]
- CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).
-
El-Sayed, N. N. E., & Abdel-Aziz, S. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1383. [Link]
-
Sharshira, E. M., & Hamada, N. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Scilit. [Link]
-
Aryal, S. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Notes. (2020). [Link]
-
Davaeifar, S., et al. MIC and MBC values against tested bacterial strains according to CLSI protocol. ResearchGate. (2020). [Link]
-
Sharshira, E. M., & Hamada, N. M. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Semantic Scholar. (2012). [Link]
-
Wróblewska, J. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (2023). [Link]
-
Wu, C. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 976-980. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
- Hombach, M., et al. (2019). Updating Antimicrobial Susceptibility Testing Methods.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. intertekinform.com [intertekinform.com]
- 9. researchgate.net [researchgate.net]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the HPLC Purification of Pyrazole Carboxylic Acids
Introduction: The Crucial Role of Purity for Pyrazole Carboxylic Acids
Pyrazole carboxylic acids represent a privileged scaffold in modern medicinal chemistry and drug development. Their versatile structure is a cornerstone in the synthesis of a wide array of therapeutic agents, including anti-inflammatory drugs, oncology candidates, and anti-infectives.[1] The carboxylic acid moiety provides a key handle for molecular interactions with biological targets and for modulating physicochemical properties such as solubility.
Given their intended use in pharmaceutical applications, achieving high purity of these intermediates and final active pharmaceutical ingredients (APIs) is not merely a matter of quality control; it is a fundamental requirement for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purification of these polar, ionizable compounds, offering the resolution required to separate the target molecule from structurally similar impurities, isomers, and unreacted starting materials.
This comprehensive guide provides a detailed framework for developing robust and efficient reversed-phase HPLC (RP-HPLC) purification methods for pyrazole carboxylic acids. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer expert insights into overcoming common challenges, empowering researchers to achieve their purification goals with confidence and precision.
The Science of Separating Pyrazole Carboxylic Acids: A Mechanistic Approach
The successful purification of pyrazole carboxylic acids by RP-HPLC hinges on a deep understanding of their chemical nature and how they interact with the stationary and mobile phases. These molecules are both polar and acidic, which presents unique challenges and opportunities for separation.
The Criticality of pH Control and Ion Suppression
The ionizable nature of the carboxylic acid group is the most critical factor to consider in method development. The retention of pyrazole carboxylic acids on a nonpolar stationary phase (like C18) is highly dependent on the pH of the mobile phase.[2]
-
In a neutral or basic mobile phase (pH > pKa): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This ionized form is highly polar and will have minimal retention on a nonpolar stationary phase, eluting very early in the chromatogram, often with poor peak shape and little separation from other polar impurities.
-
In an acidic mobile phase (pH < pKa): The carboxylic acid group will be protonated, existing in its neutral, non-ionized form. This significantly increases the molecule's hydrophobicity, leading to stronger interaction with the stationary phase and, consequently, longer retention times. This "ion suppression" is the key to achieving good separation.[2]
A general rule of thumb is to set the mobile phase pH at least 2 units below the pKa of the analyte.[3][4] For most pyrazole carboxylic acids, the pKa of the carboxylic acid group typically falls within the range of 3.6 to 4.0.[5] Therefore, a mobile phase pH of around 2.5 to 3.0 is often an excellent starting point.
Choosing the Right Mobile Phase Modifier
To maintain a consistent, low pH and improve peak shape, an acidic modifier is added to the mobile phase.[6][7] The choice of modifier is critical, especially if the purified fractions are to be analyzed by mass spectrometry (MS).
| Modifier | Typical Concentration | pKa | UV Cutoff | Suitability for MS | Comments |
| Formic Acid | 0.1% (v/v) | 3.75 | ~210 nm | Excellent | Volatile and provides good buffering capacity around pH 2.7. Often the first choice for LC-MS applications.[8] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | 0.5 | ~210 nm | Can cause ion suppression | A strong acid that provides a low pH (~2.1 at 0.1%).[8] It can also act as an ion-pairing agent, which can improve peak shape for basic compounds but may suppress the signal in MS detection. |
| Acetic Acid | 0.1% (v/v) | 4.76 | ~220 nm | Good | A weaker acid than formic acid, providing a pH of around 3.2 at 0.1%.[8] It is also volatile and MS-compatible. |
Table 1: Properties of Common Mobile Phase Modifiers.
A Step-by-Step Protocol for HPLC Purification
This protocol outlines a systematic approach to developing a preparative HPLC method for a novel pyrazole carboxylic acid, starting from analytical scale method development and scaling up to preparative purification.
Part 1: Analytical Method Development
The goal of this initial phase is to achieve a good separation of the target compound from its impurities on an analytical scale. This optimized analytical method will then be the basis for scaling up to a preparative scale.[9]
1.1. Initial Column and Mobile Phase Selection:
-
Column: A high-quality, end-capped C18 column is a robust starting point. For particularly polar pyrazole carboxylic acids, a column with a polar-embedded or polar-endcapped stationary phase can provide better retention and peak shape.[5][10]
-
Typical Dimensions: 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN) with 0.1% formic acid. ACN is often preferred over methanol due to its lower viscosity and better UV transparency.[9]
1.2. Scouting Gradient:
A broad "scouting" gradient is run to determine the approximate elution conditions of the target compound and its impurities.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL (of a ~1 mg/mL solution)
-
Detection: UV, initially at a wavelength where the compound is known to absorb (e.g., 254 nm), and a photodiode array (PDA) detector if available to assess peak purity.
-
Gradient Program:
-
5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 4 minutes.
-
1.3. Gradient Optimization:
Based on the scouting run, a focused gradient is developed to improve the resolution around the target peak.[12]
-
Goal: To have the target peak elute at a retention time of at least 5 minutes to ensure it is well-separated from the solvent front, and to have a shallow gradient slope around the elution of the target to maximize resolution.
-
Example Optimized Gradient: If the target peak eluted at 60% B in the scouting run, a focused gradient could be:
-
Start at 40% B and hold for 2 minutes.
-
Ramp to 70% B over 15 minutes.
-
Increase to 95% B over 1 minute and hold for 2 minutes.
-
Return to 40% B and equilibrate.
-
Part 2: Sample Preparation
Proper sample preparation is crucial for protecting the column and achieving a successful purification.[13][14]
2.1. Solubility Testing:
-
Determine the best solvent to dissolve the crude sample at a high concentration for preparative loading. The ideal solvent should be compatible with the mobile phase.
-
Common choices include methanol, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
Best Practice: Dissolve the sample in the weakest solvent possible that still provides good solubility, ideally a solvent composition similar to the initial mobile phase conditions.[15] If a strong solvent like DMSO must be used, keep the injection volume as small as possible to avoid peak distortion.[16]
2.2. Filtration:
-
After dissolving the sample, filter it through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column frits.[15]
Part 3: Method Scale-Up
The optimized analytical method is now scaled to a preparative column. The goal is to maintain the separation while increasing the sample load.
-
Key Principle: The linear velocity of the mobile phase should be kept constant between the analytical and preparative columns.
-
Scale-Up Calculations:
-
Flow Rate: F_prep = F_anal * (d_prep^2 / d_anal^2)
-
Injection Volume: V_prep = V_anal * (d_prep^2 * L_prep) / (d_anal^2 * L_anal)
-
Gradient Time: The gradient time is typically kept the same, assuming the column lengths are similar.
-
| Parameter | Analytical Column | Preparative Column |
| Inner Diameter (d) | 4.6 mm | 21.2 mm |
| Length (L) | 150 mm | 150 mm |
| Flow Rate (F) | 1.0 mL/min | 21.2 mL/min |
| Injection Volume (V) | 5 µL | ~106 µL (for equivalent loading) |
Table 2: Example Scale-Up Calculation.
Part 4: Preparative HPLC Run and Fraction Collection
With the scaled-up method, the purification is performed.
-
System Equilibration: Ensure the preparative system is thoroughly equilibrated with the initial mobile phase conditions.
-
Sample Injection: Inject the filtered, concentrated sample.
-
Fraction Collection: Use an automated fraction collector triggered by the UV detector signal. Set the threshold to collect only the peak corresponding to the target compound.
Part 5: Post-Purification Processing and Analysis
5.1. Fraction Analysis:
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specification.
5.2. Solvent Removal:
-
Remove the mobile phase from the pooled fractions using a rotary evaporator. If the mobile phase contains a high percentage of water, lyophilization (freeze-drying) may be necessary to obtain a dry, solid product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the stationary phase.[17][18]- Mobile phase pH is too close to the analyte's pKa. | - Use a high-purity, end-capped column or a polar-embedded phase.[17]- Ensure the mobile phase pH is at least 2 units below the pKa. |
| Poor Resolution | - Inappropriate mobile phase composition or gradient slope.[19]- Column overloading. | - Optimize the gradient to have a shallower slope around the elution of the target peak.[19]- Reduce the sample load. |
| Irreproducible Retention Times | - Inadequate column equilibration between runs.- Inconsistent mobile phase preparation. | - Ensure the column is fully equilibrated with the starting mobile phase composition before each injection.- Prepare fresh mobile phase daily and ensure accurate pH adjustment. |
| High Backpressure | - Clogged column frit or tubing.- Precipitated sample or buffer in the system. | - Filter all samples and mobile phases.- If pressure is high, disconnect the column and flush the system. If the column is clogged, try back-flushing at a low flow rate. |
Table 3: Troubleshooting Guide.
Conclusion
The purification of pyrazole carboxylic acids by preparative HPLC is a highly effective technique when approached systematically. By understanding the fundamental principles of ion suppression and carefully developing a method from an analytical to a preparative scale, researchers can consistently obtain high-purity compounds. This detailed guide provides a robust framework for success, from initial method development to final product isolation and analysis, empowering scientists in their pursuit of novel therapeutics.
References
-
ZeptoMetrix. Mobile Phase Modifiers. [Link]
-
Farmatel. Selecting Buffer pH in Reversed-Phase HPLC. [Link]
-
Tony Taylor. "Reversed-Phase HPLC Mobile-Phase Chemistry — Explained". LCGC International, 2014. [Link]
-
Waters Corporation. HPLC Column Performance. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
ALWSCI. "Common Causes Of Peak Tailing in Chromatography". News, 2025. [Link]
-
Roman Szepesi, et al. "The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography". LCGC International, 2001. [Link]
-
Scribd. C18 HPLC Column Comparison Guide. [Link]
-
ResearchGate. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. [Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech Blog, 2025. [Link]
-
Cherry. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Agilent. Analytical to Preparative HPLC Method Transfer. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
ALWSCI. "Key Considerations For Sample Preparation in HPLC". News, 2025. [Link]
-
4. Sample Pretreatment for HPLC. [Link]
-
LCGC International. Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. [Link]
-
Teledyne ISCO. Easy Prep Gradients from Analytical Runs Webinar. [Link]
-
Agilent. Application Compendium Solutions for Preparative HPLC. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
-
Welch Materials. "Key Concepts and Considerations of Preparative Liquid Chromatography". Welch Materials Blog, 2025. [Link]
-
Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
MDPI. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives". Molecules, 2022. [Link]
-
Agilent. What is Preparative HPLC | Find Your Purification HPLC System. [Link]
-
R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
PubMed. "Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers". Organic Letters, 2024. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
University of Warwick. Principles in preparative HPLC. [Link]
-
Arabian Journal of Chemistry. Arabian Journal of Chemistry. [Link]
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. mastelf.com [mastelf.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. zeptometrix.com [zeptometrix.com]
- 7. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. chromtech.com [chromtech.com]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Disubstituted Pyrazole-4-Carboxylic Acids
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing 1,5-disubstituted pyrazole-4-carboxylic acids. This scaffold is a cornerstone in modern drug discovery, and its efficient, regioselective synthesis is of paramount importance.
This document moves beyond simple protocols to address the nuanced challenges encountered in the lab. We will explore the causal relationships behind common synthetic hurdles and provide field-proven troubleshooting strategies to guide your experimental design and execution.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, hands-on problems you might encounter during your synthesis.
Q1: My reaction is producing a mixture of 1,5- and 1,3-disubstituted regioisomers. How can I improve the selectivity for the desired 1,5-isomer?
A1: This is the most prevalent challenge in this synthesis, and its solution lies in controlling the initial cyclocondensation reaction, typically a Knorr-type synthesis. The formation of regioisomers occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine)[1]. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two distinct reaction pathways and a product mixture that is often difficult to separate[2][3][4].
Root Cause Analysis: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions[4]. The key is to influence which nitrogen of the hydrazine attacks which carbonyl of the 1,3-dicarbonyl precursor.
Solutions & Optimization Strategies:
-
Solvent Choice (High-Impact): Standard solvents like ethanol often lead to poor regioselectivity[2]. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the preference for a single isomer[1][2]. These solvents, through their unique hydrogen-bonding properties, can modulate the reactivity of the intermediates.
-
Control of Hydrazine Nucleophilicity: The nature of the hydrazine reagent is critical. Using a hydrazine salt (e.g., arylhydrazine hydrochloride) versus the free base can invert the regioselectivity. For instance, one study found that using arylhydrazine hydrochlorides favored the 1,3-regioisomer, while the corresponding free hydrazine exclusively yielded the 1,5-regioisomer[3]. This is because the acidity of the medium affects the relative nucleophilicity of the two nitrogen atoms in the hydrazine[4].
-
Steric and Electronic Tuning:
-
Steric Hindrance: A bulky substituent on the hydrazine or on one side of the 1,3-dicarbonyl compound can sterically direct the initial attack to the less hindered carbonyl group[4].
-
Electronic Effects: An electron-withdrawing group (like a CF₃ group) on the 1,3-dicarbonyl precursor will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack[4].
-
Data Summary: Effect of Solvent on Regioselectivity
| Entry | Hydrazine | 1,3-Dicarbonyl Precursor | Solvent | Regioisomeric Ratio (1,5- : 1,3-) | Reference |
| 1 | Methylhydrazine | 1,1,1-trifluoro-2,4-pentanedione | Ethanol (EtOH) | ~1 : 1 (No selectivity) | [2] |
| 2 | Methylhydrazine | 1,1,1-trifluoro-2,4-pentanedione | 2,2,2-Trifluoroethanol (TFE) | >95 : 5 (High 1,5-selectivity) | [2] |
| 3 | Phenylhydrazine | Ethyl 2,4-dioxo-4-phenylbutanoate | Not Specified | 40 : 46 | [3] |
| 4 | Phenylhydrazine (free base) | Trichloromethyl enone precursor | Not Specified | Exclusive 1,5-isomer | [3] |
| 5 | Phenylhydrazine HCl | Trichloromethyl enone precursor | Not Specified | Exclusive 1,3-isomer | [3] |
Q2: I've successfully synthesized the pyrazole-4-carboxylate ester, but I'm getting low yields or decomposition during the final hydrolysis (saponification) step. What's going wrong?
A2: The hydrolysis of the C4-ester to the final carboxylic acid is a critical step that can be fraught with complications if not properly controlled. The pyrazole ring, while aromatic, is susceptible to degradation under harsh conditions.
Root Cause Analysis:
-
Harsh Basic Conditions: Using strong bases (like NaOH or KOH) at high temperatures can promote side reactions. The most common is decarboxylation (see Q4), but ring-opening can also occur via deprotonation at the C3 position[5].
-
Reaction Time: Prolonged reaction times, even under milder conditions, can lead to product degradation.
Solutions & Optimization Strategies:
-
Use Milder Conditions: Switch from NaOH/KOH in refluxing alcohol to lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature. LiOH is often sufficient to hydrolyze the ester without causing significant degradation of the pyrazole core.
-
Monitor the Reaction Closely: Track the disappearance of the starting ester by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize side product formation.
-
Careful Acidification: After hydrolysis, the reaction mixture is basic. The product must be isolated by careful acidification (e.g., with 1M HCl) to protonate the carboxylate. Add the acid slowly at 0 °C to control the exotherm and prevent acid-catalyzed degradation. The carboxylic acid product will precipitate and can be collected by filtration.
Q3: My overall yield is very low despite clean conversion. Am I losing my product during workup or purification?
A3: Product loss during isolation and purification is a common issue, especially with highly functionalized molecules like pyrazole-4-carboxylic acids.
Root Cause Analysis:
-
Emulsion Formation: The amphiphilic nature of the carboxylate salt during basic aqueous workup can lead to emulsions, making phase separation difficult and causing product loss.
-
High Polarity of the Final Acid: The final carboxylic acid product is often highly polar and may have some water solubility, leading to losses during aqueous extraction.
-
Co-elution of Isomers: If your initial reaction produced a mixture of regioisomers, separating them via column chromatography can be challenging and result in low isolated yields of the desired isomer[2][3].
Solutions & Optimization Strategies:
-
Improve Phase Separation: To break emulsions during workup, add a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Purification via Crystallization: Instead of relying solely on chromatography, attempt to purify the final carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is often the most effective method for obtaining high-purity material.
-
Purification via Salt Formation: If the acid is difficult to crystallize, consider purifying it as a salt. The crude pyrazole can be dissolved in an organic solvent and treated with an acid to form an acid addition salt, which can then be crystallized and isolated with high purity[6].
Q4: I'm observing an unexpected product that appears to have lost the carboxylic acid group. What is causing this decarboxylation and how can I prevent it?
A4: The loss of the C4-carboxyl group is a known side reaction for pyrazole-4-carboxylic acids, particularly those with haloalkyl substituents[7]. This decarboxylation can be triggered by thermal stress or harsh chemical conditions.
Root Cause Analysis:
-
Thermal Instability: Heating the pyrazole-4-carboxylic acid, especially under strongly acidic or basic conditions, can induce decarboxylation[7][8]. This is a common issue during the hydrolysis step if temperatures are too high.
-
Metal Catalysis: Certain metal ions, notably copper, can facilitate decarboxylation[9]. If your synthesis involves copper catalysts, this could be a significant side reaction.
Solutions & Optimization Strategies:
-
Maintain Low Temperatures: Perform all post-synthesis steps, including hydrolysis, workup, and solvent removal (rotary evaporation), at low temperatures.
-
Avoid Harsh pH: Use milder bases for hydrolysis (see Q2) and avoid prolonged exposure to strong acids during workup.
-
Chelate Trace Metals: If you suspect metal contamination is catalyzing the reaction, consider adding a chelating agent like EDTA during the workup phase.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining 1,5-disubstituted pyrazole-4-carboxylic acids?
A1: The most common and versatile method is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent[10][11]. The challenge here is controlling regioselectivity. Other important strategies include:
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. A common MCR for pyrazoles involves an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid[12][13].
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for example between a nitrile imine and a suitable dipolarophile, can also be used to construct the pyrazole ring[14].
-
Synthesis from α,β-Unsaturated Precursors: The reaction of α,β-unsaturated ketones or esters with hydrazines typically yields pyrazoline intermediates, which must then be oxidized to the aromatic pyrazole[10][14].
Q2: How do I choose the right starting materials for the Knorr synthesis to favor the 1,5-isomer?
A2: To synthesize a 1-R¹, 5-R⁵-disubstituted pyrazole-4-carboxylic acid ester, you will typically react a substituted hydrazine (R¹-NHNH₂) with an unsymmetrical β-ketoester of the structure R⁵-C(=O)CH₂C(=O)COOR. To favor the 1,5-isomer, the initial attack should occur at the ketone carbonyl (the one bearing the R⁵ group) by the substituted nitrogen (-NHR¹) of the hydrazine. This is generally favored when:
-
The R⁵ group is sterically less demanding than the ester group.
-
The R¹ group on the hydrazine is electron-donating, increasing the nucleophilicity of the substituted nitrogen.
-
The reaction is run under conditions known to favor 1,5-selectivity, such as using a free hydrazine base in a fluorinated alcohol solvent[2][3].
Q3: Are there reliable one-pot or multicomponent reactions (MCRs) for this synthesis?
A3: Yes, MCRs are increasingly popular for their efficiency. Several one-pot procedures have been developed for synthesizing polysubstituted pyrazole-4-carboxylates[12]. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)₃] to give the pyrazole ester directly[12]. While efficient, these reactions may require significant optimization for new substrates to control regioselectivity and maximize yield.
Visualized Workflows and Mechanisms
Diagram 1: Competing Pathways in Knorr Pyrazole Synthesis
Caption: Decision tree for optimizing regioselectivity.
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of Ethyl 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from principles that demonstrate enhanced regioselectivity using fluorinated solvents.[2]
Materials:
-
Ethyl benzoylpyruvate (1,3-dicarbonyl precursor)
-
Methylhydrazine (free base)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl benzoylpyruvate (1.0 eq) in TFE (0.2 M), add methylhydrazine (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFE.
-
Dilute the residue with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure 1,5-regioisomer. The high selectivity afforded by TFE should minimize the presence of the 1,3-isomer.
Protocol 2: Controlled Saponification to 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid
This protocol uses mild conditions to minimize decarboxylation and other side reactions.
Materials:
-
Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution at room temperature.
-
Stir the mixture vigorously. Monitor the hydrolysis by TLC until all starting material is consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath (0 °C).
-
Slowly add 1M HCl with stirring to acidify the mixture to pH ~2-3. A white precipitate of the carboxylic acid should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under high vacuum to a constant weight. The material is typically of high purity, but can be recrystallized from an ethanol/water mixture if needed.
References
-
Coronado, D., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Organic Letters, 9(26), 5553-5556. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(4), 844. [Link]
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29191-29204. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. National Center for Biotechnology Information. [Link]
- EP2890682B1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
de Oliveira, C. S. A., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 3(1), 878-887. [Link]
-
Zhuravlev, F., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(36), 9478-9486. [Link]
-
Jiang, J. A., et al. (2013). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction. ChemInform. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Reiss, T. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]
-
Slideshare. (2018). Unit 4 Pyrazole. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
Wang, H., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(1), 125. [Link]
-
Wan, J. P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]
-
Al-Masoudi, W. A., & Rabie, A. M. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]
-
S. G. O. de Andrade, P. H. S. de Oliveira, B. A. D. Neto, RSC Advances, 2013, 3 , 1459-1465. [Link]
-
de Andrade, S. G., et al. (2012). Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Organic & Biomolecular Chemistry, 10(23), 4505-4508. [Link]
-
Wang, X., et al. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 16(29), 5289-5293. [Link]
-
Li, J., et al. (2020). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 7(18), 3467-3474. [Link]
-
Wang, Y., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. [Link]
-
CUTM Courseware. Pyrazole.pdf. [Link]
-
Maleki, A., & Ghamari, N. (2017). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
International Journal of Research in Pharmacy and Science. (2016). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Semantic Scholar. (2011). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous FDA-approved drugs and advanced materials.[1][2] The classical and most common method for its synthesis, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] While elegant in its simplicity, this reaction presents a persistent challenge when using unsymmetrical reagents: the formation of regioisomeric mixtures.[6][7][8]
Controlling which of the two possible constitutional isomers is formed is paramount, as biological activity is often exclusive to a single regioisomer. This guide provides in-depth, field-proven insights and practical protocols to diagnose, troubleshoot, and control regioselectivity in your pyrazole synthesis experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preference for one direction of chemical bond formation over another. In pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two potential intermediates and, ultimately, two different pyrazole regioisomers.[8] For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole. Achieving high regioselectivity means controlling the reaction to produce predominantly one of these isomers.
Q2: What are the primary factors that control the regiochemical outcome?
A2: The formation of one regioisomer over the other is a delicate balance of several competing factors:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electron-poor and thus more susceptible to nucleophilic attack.[8]
-
Steric Effects: The steric hindrance around each carbonyl group and on the nucleophilic hydrazine. Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl center.[8]
-
Reaction Conditions: This is often the most influential and tunable parameter. Solvent polarity, pH (acidity/basicity), and temperature can dramatically alter the reaction pathway and, consequently, the isomeric ratio.[6][7][8] For instance, acidic conditions can protonate the hydrazine, changing the relative nucleophilicity of its two nitrogen atoms.[9]
Q3: How can I definitively determine the structure of my pyrazole regioisomer(s)?
A3: Unambiguous structural determination is critical. While X-ray crystallography is the gold standard, advanced NMR techniques are more routinely accessible and powerful.
-
1D NMR (¹H and ¹³C): Comparing the chemical shifts of the substituents on the pyrazole ring can often provide a clear distinction. For example, the chemical shift of a methyl group at C3 is typically different from one at C5.[10]
-
2D NMR (NOESY/HMBC): These techniques provide definitive proof. A Nuclear Overhauser Effect (NOE) between the N-substituent (e.g., N-methyl protons) and a proton on a C5-substituent confirms their spatial proximity, identifying that specific regioisomer.[11] Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring, also confirming the structure.[11]
Part 2: Troubleshooting Guides & Protocols
Problem: My reaction yields an inseparable mixture of regioisomers. How can I improve the selectivity?
This is the most common issue encountered. The key is to systematically manipulate the reaction conditions to favor one mechanistic pathway over the other.
Causality Analysis
The reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl proceeds through one of two main pathways, dictated by the initial nucleophilic attack. The hydrazine has two nucleophilic nitrogens: the substituted (e.g., N-CH₃) and the unsubstituted (-NH₂). The dicarbonyl has two electrophilic carbons (C1 and C3). The interplay between which nitrogen attacks which carbon determines the final product.
Caption: Competing pathways in pyrazole synthesis.
Protocol 2.1: Systematic Adjustment of Reaction Conditions
This protocol is designed to explore the impact of solvent, pH, and temperature on regioselectivity.
Objective: To identify conditions that maximize the formation of the desired regioisomer.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine (or its hydrochloride salt)
-
Solvents: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), Toluene
-
Additives: Acetic acid (AcOH), Trifluoroacetic acid (TFA), Sodium hydroxide (NaOH)
-
Standard glassware for organic synthesis
Methodology:
-
Baseline Experiment:
-
Dissolve 1.0 equivalent of the 1,3-dicarbonyl compound in ethanol (standard solvent).
-
Add 1.1 equivalents of the substituted hydrazine.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work up the reaction and determine the regioisomeric ratio by ¹H NMR analysis of the crude product.
-
-
Solvent Polarity Screening:
-
pH Modification:
-
Acidic Conditions: Repeat the baseline experiment (in EtOH or the best solvent from step 2) with the addition of a catalytic amount (5 mol%) of acetic acid or TFA. Alternatively, use the hydrochloride salt of the hydrazine.[12]
-
Basic Conditions: Repeat the baseline experiment with a catalytic amount (5 mol%) of a non-nucleophilic base if compatible with your substrate.
-
-
Temperature Variation:
-
Run the most promising condition from the above steps at different temperatures (e.g., 0 °C, room temperature, and reflux) to evaluate thermodynamic vs. kinetic control.
-
Data Interpretation:
Summarize your findings in a table to clearly identify trends.
| Run | Solvent | Additive | Temp (°C) | Regioisomeric Ratio (A:B) |
| 1 | EtOH | None | 25 | e.g., 60:40 |
| 2 | TFE | None | 25 | e.g., 85:15[7] |
| 3 | HFIP | None | 25 | e.g., 97:3[7] |
| 4 | Toluene | None | 25 | e.g., 55:45 |
| 5 | TFE | TFA (5 mol%) | 25 | e.g., 95:5[13] |
| 6 | TFE | None | 0 | e.g., 90:10 |
Expert Insight: Fluorinated alcohols like TFE and HFIP can stabilize key intermediates through hydrogen bonding, often leading to a reversal or significant enhancement of selectivity compared to standard solvents like ethanol.[6][7] Acid catalysis often directs the reaction by protonating the more basic nitrogen of the hydrazine, altering its nucleophilicity and directing the initial attack.[9]
Problem: I obtained the opposite regioisomer to what was expected based on electronics.
This is a common pitfall when relying solely on the electronic properties of the 1,3-dicarbonyl. The mechanism can be more complex than a simple analysis of carbonyl electrophilicity suggests.
Causality Analysis
The unexpected outcome often arises from a kinetically controlled reaction pathway that is not immediately obvious. For example, with methylhydrazine, the initial attack may occur via the more sterically accessible but less nucleophilic substituted nitrogen. This can lead to a hemiaminal intermediate that, under certain conditions, either reverts or proceeds to the final product.[6]
Caption: Divergence between electronic and kinetic control.
Protocol 2.2: Characterization and Mechanistic Verification
When the product is unexpected, the first step is to rigorously confirm its structure and then re-evaluate the mechanistic hypothesis.
Objective: To unambiguously confirm the structure of the obtained regioisomer and gain insight into the controlling factors.
Methodology:
-
Purification: Carefully purify the major regioisomer obtained from your reaction using column chromatography or recrystallization. Ensure the sample is free of the minor isomer.
-
Definitive Structural Elucidation (2D NMR):
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D NOESY spectrum. Look for through-space correlations. For a 1,5-disubstituted pyrazole, you should observe an NOE between the protons of the N1-substituent and the protons of the C5-substituent. This is often the most definitive piece of evidence.[11]
-
Acquire a 2D HMBC spectrum. Look for long-range (2-3 bond) C-H correlations. A correlation between the protons of the N1-substituent and the C5 carbon atom of the pyrazole ring provides unambiguous proof of the 1,5-regioisomer.[11]
-
-
Re-evaluation:
-
With the confirmed structure, reconsider the reaction mechanism. Did steric hindrance on the more electronically activated carbonyl outweigh the electronic preference?
-
Consider the possibility of tautomerization of your 1,3-dicarbonyl substrate under the reaction conditions, which could present an alternative reactive species to the hydrazine.
-
Consult literature for similar substrate systems. The regioselectivity of pyrazole synthesis is highly substrate-dependent, and precedents can provide valuable clues.[14]
-
Expert Insight: The condensation of arylhydrazines with 1,3-diketones bearing an electron-withdrawing group like -CF₃ often shows high regioselectivity.[6] However, the outcome with alkylhydrazines like methylhydrazine can be less predictable and more sensitive to subtle changes in reaction conditions, sometimes favoring the sterically-driven product over the electronically-favored one.[6]
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960-2969. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6522. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Elguero, J., et al. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(7), 575-582. [Link]
-
Smith, A. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2452-2459. [Link]
-
Guezguez, R., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(20), 4765. [Link]
-
Raimondi, M. V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. [Link]
-
da Silva, F. I., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 79(2), 553-564. [Link]
-
Rej, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11636-11641. [Link]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important pyrazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method is a variation of the Knorr pyrazole synthesis. This involves the condensation of a β-ketoester, specifically ethyl 3-oxohexanoate, with 4-chlorophenylhydrazine. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the ethyl ester of the target compound. The final step is the hydrolysis of this ester to yield this compound.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The major byproduct is typically the regioisomeric pyrazole, 1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid. This arises from the non-regioselective initial reaction of the 4-chlorophenylhydrazine with the two carbonyl groups of the β-ketoester. Other potential byproducts include incompletely cyclized intermediates (pyrazolines), and colored impurities resulting from side reactions of the hydrazine starting material.[1] In some cases, di-addition of the hydrazine to the dicarbonyl compound can also occur.[1]
Q3: My reaction mixture is intensely colored (yellow/red). What is the likely cause and how can I address it?
A3: Colored impurities are a common issue in pyrazole synthesis and often stem from side reactions involving the hydrazine starting material.[1] These can be minimized by using high-purity starting materials and maintaining careful control over reaction temperature. For removal, purification via column chromatography or treatment with activated charcoal during workup is often effective.
Q4: I am observing two spots on my TLC that are very close together. What are they likely to be?
A4: The two closely migrating spots are most likely the desired product and its regioisomer. Due to their structural similarity, they often have very similar polarities, making their separation challenging.
Q5: Is decarboxylation a concern for this compound?
A5: Yes, decarboxylation of pyrazole-4-carboxylic acids can occur, particularly under harsh acidic or basic conditions, or at elevated temperatures. This would result in the formation of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole. It is advisable to perform the final hydrolysis and any subsequent purification steps under mild conditions to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Low isolated yield of the final carboxylic acid.
-
TLC analysis of the crude product shows a complex mixture of spots.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The initial condensation or the subsequent cyclization may not have gone to completion. | Monitor the reaction closely by TLC. If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. Ensure the reaction is protected from atmospheric moisture, which can hydrolyze starting materials. |
| Suboptimal Reaction Conditions | The pH of the reaction medium can significantly influence the rate and outcome of the Knorr synthesis. | The reaction is typically carried out under neutral or weakly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.[2] |
| Formation of Multiple Byproducts | As discussed in the FAQs, the formation of regioisomers and other side products will inherently lower the yield of the desired product. | Focus on optimizing the reaction conditions to favor the formation of the desired regioisomer (see Issue 2). Careful purification is crucial to isolate the target compound from the mixture. |
| Product Loss During Workup | The product may have some solubility in the aqueous phase during extraction, or may be lost during recrystallization if an inappropriate solvent is used. | Perform multiple extractions with an appropriate organic solvent. For recrystallization, carefully select a solvent system that provides good recovery. |
Issue 2: Presence of the Regioisomeric Byproduct
Symptoms:
-
NMR spectrum of the purified product shows duplicate sets of peaks.
-
Two closely eluting spots are observed on TLC.
Causality: The formation of the regioisomeric byproduct, 1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid, is a consequence of the two electrophilic carbonyl centers in ethyl 3-oxohexanoate. The hydrazine can attack either the ketone or the ester carbonyl, leading to two different hydrazone intermediates and subsequently two pyrazole regioisomers.
Troubleshooting Workflow for Regioisomer Formation:
Caption: Troubleshooting workflow for managing regioisomer formation.
Mitigation Strategies:
-
Reaction Conditions: The initial nucleophilic attack is generally favored at the more electrophilic ketone carbonyl under weakly acidic conditions.[3] Conducting the reaction in the presence of a catalytic amount of acetic acid may improve the regioselectivity.
-
Purification:
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating regioisomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often required.
-
Recrystallization: Fractional recrystallization can sometimes be effective if the solubilities of the two isomers in a particular solvent system are sufficiently different.
-
Issue 3: Difficulty in Purification and Isolation
Symptoms:
-
The crude product is an oil and does not crystallize.
-
The product streaks on the TLC plate.
-
Low recovery after column chromatography.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Residual Acid/Base | Traces of acid or base from the reaction or workup can interfere with crystallization and chromatography. | Ensure the crude product is thoroughly washed with water and/or a saturated sodium bicarbonate solution to remove any residual acid. |
| Amphoteric Nature | The carboxylic acid group is acidic, while the pyrazole ring is weakly basic. This can lead to interactions with silica gel. | Deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column. Alternatively, using neutral alumina as the stationary phase can be beneficial. |
| Formation of Salts | If purification is challenging, converting the carboxylic acid to a salt can facilitate purification by crystallization. | Dissolve the crude product in a suitable solvent and add a base (e.g., sodium hydroxide or an amine) to form the corresponding salt, which may have better crystallization properties. The pure carboxylic acid can be regenerated by acidification. |
Experimental Protocols
Synthesis of this compound
Step 1: Formation of Ethyl 2-(4-chlorophenylhydrazono)-3-oxohexanoate (Intermediate)
-
In a round-bottom flask, dissolve 4-chloroaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate beaker, prepare a solution of ethyl 3-oxohexanoate and sodium acetate in ethanol. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the ethyl 3-oxohexanoate solution with vigorous stirring.
-
Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature.
-
The resulting precipitate (the hydrazone intermediate) is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Cyclization and Hydrolysis to this compound
This can be approached as a one-pot reaction from the hydrazone or after its isolation. A common method for cyclization to form the pyrazole-4-carboxylate ester is through heating in a suitable solvent, sometimes with a catalytic amount of acid. Subsequent hydrolysis yields the final product.
A more direct approach for the synthesis of the pyrazole ring from a hydrazone can be achieved using a Vilsmeier-Haack reaction, which would yield the corresponding 4-formyl pyrazole, that would then need to be oxidized to the carboxylic acid.[4][5]
A plausible one-pot cyclization and hydrolysis from the isolated hydrazone:
-
Suspend the dried ethyl 2-(4-chlorophenylhydrazono)-3-oxohexanoate in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the product precipitates.
-
Collect the crude product by vacuum filtration, wash with water, and dry.
Purification Protocol: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by TLC. A mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 1%) is a good starting point. The goal is to achieve good separation between the product and its regioisomer.
-
Column Preparation: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradual increase in the polarity of the eluent (gradient elution) may be necessary to separate the closely eluting isomers.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Visualizations
Reaction Pathway and Regioisomer Formation
Caption: Synthetic pathway and formation of the main regioisomeric byproduct.
References
- Elmaati, T. M. A. (2002). Studies with 2-(Arylhydrazono)aldehydes: Synthesis and Chemical Reactivity of Mesoxalaldehyde 2-Arylhydrazones and of Ethyl 2-Ar.
-
MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]
-
SAGE Journals. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]
-
Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
PubMed. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). CYCLIZATION OF 3-ETHOXYCARBONYLIMINOCOUMARIN INTO BENZOPYRANO[2,3-c]PYRAZOLES. Retrieved from [Link]
-
YouTube. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Retrieved from [Link]
Sources
Technical Support Center: Purification of Pyrazole Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the purification of pyrazole carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The inherent properties of pyrazole carboxylic acids, including their acidic nature, potential for multiple nitrogen substitution patterns, and varied solubility, often present unique purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of pyrazole carboxylic acid derivatives.
Q1: What are the most common methods for purifying pyrazole carboxylic acid derivatives?
A1: The two most prevalent and effective purification techniques are recrystallization and column chromatography.[1] Recrystallization is a cost-effective method ideal for obtaining highly pure solid compounds, provided a suitable solvent or solvent system can be identified.[1][2] Column chromatography, typically using silica gel, is highly versatile for separating complex mixtures, including the removal of reaction byproducts and unreacted starting materials.[1][3]
Q2: How can I effectively monitor the progress and success of my purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for real-time monitoring of column chromatography and for quickly assessing the purity of collected fractions.[1][2] For more rigorous, quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[1][4] For definitive structural confirmation and identification of any residual impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial.[1]
Q3: What are the typical impurities I should expect in my crude pyrazole carboxylic acid derivative?
A3: Common impurities include unreacted starting materials, excess reagents, and byproducts from side reactions.[1] A particularly challenging impurity class in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which often have very similar physical and chemical properties, making them difficult to separate.[1]
Q4: My pyrazole carboxylic acid derivative is poorly soluble in common organic solvents. How can I purify it?
A4: Poor solubility is a frequent challenge. For recrystallization, consider using a binary solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until turbidity appears, followed by slow cooling to promote crystallization.[5] For column chromatography, you can dissolve the crude product in a small amount of a strong, polar solvent like DMF or DMSO and adsorb it onto a small amount of silica gel before loading it onto the column.[5]
Q5: Can the acidic nature of my compound be used to my advantage during purification?
A5: Absolutely. The carboxylic acid moiety allows for acid-base extraction. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the pyrazole carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.[3][6] This can be a very effective initial purification step.
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to specific purification challenges.
Problem 1: Streaking or Poor Separation on Silica Gel Column Chromatography
Symptoms:
-
The compound streaks down the column, leading to broad elution bands and poor separation.
-
The compound appears to be irreversibly adsorbed onto the silica gel.
Potential Causes:
-
High Polarity and Acidity: The carboxylic acid group and the pyrazole nitrogens can strongly interact with the acidic silanol groups on the silica surface, leading to tailing and streaking.
-
Basicity of Pyrazole Nitrogen: The pyridine-like nitrogen of the pyrazole ring can also interact with silica gel.[7]
Solutions:
-
Mobile Phase Modification:
-
Add an Acidic Modifier: Including a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), in the mobile phase can help to suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.[8]
-
Increase Mobile Phase Polarity: A gradual increase in the polarity of the eluent (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture) can help to elute highly polar compounds.
-
-
Stationary Phase Deactivation:
-
Triethylamine Treatment: Deactivating the silica gel by pre-treating it with a dilute solution of triethylamine in the column packing solvent can help to cap the acidic silanol groups, reducing strong interactions with basic compounds.[7]
-
-
Derivative Formation:
Problem 2: Difficulty in Finding a Suitable Recrystallization Solvent
Symptoms:
-
The compound is either too soluble in all tested solvents, even at low temperatures, or insoluble in all solvents, even at elevated temperatures.
-
The compound "oils out" instead of forming crystals.
Potential Causes:
-
Unfavorable Solubility Profile: The combination of the polar carboxylic acid and the potentially less polar substituted pyrazole ring can lead to challenging solubility characteristics.
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation or cause the compound to oil out.
Solutions:
-
Systematic Solvent Screening:
-
Test a wide range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes).
-
Look for a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
-
-
Binary Solvent Systems:
-
This is often the most effective solution. Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is insoluble) dropwise until persistent turbidity is observed.
-
Allow the solution to cool slowly. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Charcoal Treatment:
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering and allowing it to crystallize.
-
Problem 3: Co-elution of Regioisomers
Symptoms:
-
TLC and HPLC analysis show two or more spots/peaks that are very close together and difficult to separate.
-
NMR analysis of the "purified" product indicates the presence of more than one isomer.
Potential Causes:
-
Similar Physicochemical Properties: Regioisomers often have very similar polarities and boiling points, making them challenging to separate by standard chromatographic or recrystallization techniques.[1]
Solutions:
-
High-Performance Flash Chromatography:
-
Utilize high-resolution silica gel or consider alternative stationary phases like reversed-phase C18 silica for preparative HPLC.
-
-
pH-dependent Separation:
-
Derivative Formation:
-
Converting the carboxylic acid to a bulkier ester or amide can sometimes exaggerate the subtle structural differences between the regioisomers, allowing for better chromatographic separation. The desired isomer can then be converted back to the parent acid.
-
Data and Protocols
Table 1: Common Solvents for Purification and Analysis
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Non-polar eluent component |
| Toluene | 2.4 | 111 | Recrystallization, eluent |
| Dichloromethane | 3.1 | 40 | Common eluent, extraction |
| Ethyl Acetate | 4.4 | 77 | Common eluent, extraction |
| Acetone | 5.1 | 56 | Recrystallization, washing |
| Acetonitrile | 5.8 | 82 | HPLC mobile phase, recrystallization |
| Ethanol | 4.3 | 78 | Recrystallization, polar eluent |
| Methanol | 5.1 | 65 | Polar eluent component |
| Water | 10.2 | 100 | Recrystallization, extraction |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole carboxylic acid derivative in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated pyrazole carboxylic acid will be in the aqueous layer.
-
Back Extraction: Drain the aqueous layer and wash the organic layer with another portion of the sodium bicarbonate solution to ensure complete extraction.
-
Acidification: Combine the aqueous layers and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3), which will cause the purified pyrazole carboxylic acid to precipitate.[3]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[3]
Visual Workflows
Caption: Decision workflow for initial purification strategy.
Caption: Troubleshooting guide for column chromatography issues.
References
- A Comparative Guide to LC-MS/MS and Alternative Methods for Pyrazole Compound Purity Validation. (n.d.). Benchchem.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (n.d.). Benchchem.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). Benchchem.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
- Pyrazole - Solubility of Things. (n.d.). Solubility of Things.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
- Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Franz, R. D. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci.
- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2001). Sigma-Aldrich.
- Method for purifying pyrazoles. (2011). Google Patents.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. paperpublications.org [paperpublications.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing HPLC Separation of Pyrazole Isomers
Welcome to the technical support center for the analysis of pyrazole isomers. As a Senior Application Scientist, I understand that separating structurally similar isomers like pyrazoles presents a significant chromatographic challenge. These molecules, whether differing by the position of a substituent (regioisomers) or by their spatial arrangement (enantiomers), often have nearly identical physicochemical properties, making their resolution difficult.[1]
This guide is designed to provide you with practical, field-proven insights and systematic troubleshooting strategies. We will move beyond simple procedural lists to explore the underlying principles of separation, empowering you to make informed decisions and develop robust, reliable HPLC methods.
Frequently Asked questions (FAQs)
Q1: Why is the separation of pyrazole isomers so challenging?
Separating pyrazole isomers is difficult primarily due to their subtle structural differences. Regioisomers often possess very similar polarity, solubility, and pKa values, leading to minimal differences in their interaction with the stationary phase in standard chromatographic modes.[1] Enantiomers, by definition, have identical physical properties in a non-chiral environment and thus require a chiral environment—either a chiral stationary phase (CSP) or a chiral mobile phase additive—to be resolved.[2]
Q2: What are the primary HPLC modes used for pyrazole isomer separation?
The choice of HPLC mode is dictated by the type of isomerism and the polarity of the molecules. The most common approaches are:
-
Reversed-Phase (RP-HPLC): This is the workhorse for separating many pyrazole regioisomers. It uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][3]
-
Normal-Phase (NP-HPLC): Effective for separating regioisomers, particularly when they have different polar functional groups. This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[2][3]
-
Chiral Chromatography: This is essential for separating enantiomers. It typically employs polysaccharide-based chiral stationary phases (CSPs) and can be run in normal-phase, polar organic, or reversed-phase modes.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an excellent alternative for very polar pyrazole isomers that are poorly retained in reversed-phase mode.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.
Q3: How do I choose between different analytical approaches for regioisomers vs. enantiomers?
The distinction is critical. For regioisomers , the goal is to exploit subtle differences in polarity and hydrophobicity. Standard columns like C18 or silica are the first choice. For enantiomers , you must introduce a chiral selector into the system. The most reliable and common method is using a Chiral Stationary Phase (CSP).
Q4: What are some recommended starting conditions for method development?
Starting with a well-chosen set of initial conditions can save significant development time. The following table provides generic starting points for common scenarios.
| Isomer Type | HPLC Mode | Stationary Phase | Mobile Phase | Key Considerations |
| Regioisomers | Reversed-Phase | C18 (5 µm, 150 x 4.6 mm) | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile or MethanolGradient: 5% to 95% B in 20 min | Adjusting pH is critical for ionizable pyrazoles.[7][8] Formic or trifluoroacetic acid helps improve peak shape for basic pyrazoles.[2] |
| Regioisomers | Normal-Phase | Silica (5 µm, 150 x 4.6 mm) | A: HexaneB: Ethyl Acetate or IsopropanolGradient: 2% to 40% B in 20 min | Ensure your system and solvents are completely dry to maintain column activity and reproducibility. |
| Enantiomers | Chiral (Polar Organic Mode) | Polysaccharide-based CSP (e.g., coated amylose or cellulose) | 100% Methanol or Ethanol, or mixtures of Acetonitrile/Methanol | This mode often provides sharp peaks and fast analysis times.[4][9] Modifiers like acids or bases (0.1%) can be added to improve peak shape. |
| Enantiomers | Chiral (Normal Phase) | Polysaccharide-based CSP (e.g., coated amylose or cellulose) | n-Hexane / Ethanol (e.g., 90:10 v/v) | Offers high selectivity but may have longer run times and uses less environmentally friendly solvents.[4][10] |
| Polar Regioisomers | HILIC | Amide, Diol, or bare Silica | A: 10mM Ammonium Acetate in WaterB: AcetonitrileGradient: 95% to 50% B in 15 min | Proper column equilibration is crucial. HILIC is excellent for compounds poorly retained in RP-HPLC.[11] |
Troubleshooting Guide
Problem: Co-elution or Poor Resolution
Co-elution occurs when the selectivity between two isomers is insufficient.[12] The first and most powerful parameter to adjust is the mobile phase composition .[13] A systematic approach is key.
Causality: The mobile phase directly influences the partitioning of analytes between it and the stationary phase. By changing solvent strength, pH, or solvent type, you alter this partitioning and can significantly impact the spacing between peaks (selectivity).[13][14]
Follow this workflow to troubleshoot co-elution:
Caption: Workflow for troubleshooting co-elution.
-
Adjust Gradient Slope: If your capacity factor (k') is low, your peaks may be eluting too close to the void volume.[12] Make your gradient shallower (e.g., from a 5-95% B change in 15 min to 30 min). This increases the opportunity for differential interaction with the stationary phase.
-
Adjust Mobile Phase pH: Pyrazoles are basic compounds. Their ionization state is highly dependent on pH.[15] Adjusting the pH of the mobile phase alters the hydrophobicity of your isomers, which can dramatically change their retention and selectivity.[7][16] It is recommended to work at a pH at least 1-2 units away from the analyte's pKa for robust results.[15][17]
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities due to their unique interactions (dipole-dipole, hydrogen bonding) with analytes. If you are using acetonitrile, try substituting it with methanol, and re-optimize the gradient.
If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry .[18]
Causality: The stationary phase provides the primary interaction sites for separation. If a standard C18 phase doesn't provide enough selectivity, a different stationary phase chemistry can introduce alternative interaction mechanisms (e.g., pi-pi interactions, shape selectivity) that can resolve the isomers.
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer strong π-π interactions, which can be highly effective for separating aromatic compounds like pyrazoles, especially if the isomers differ in the position of substituents on an aromatic ring.
-
Pentafluorophenyl (PFP or F5) Phases: These columns provide a complex mix of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions, offering unique selectivity for polar and aromatic isomers.
-
Embedded Polar Group (EPG) Phases: Columns like those with an amide or carbamate group embedded in the alkyl chain offer different selectivity, especially for polar compounds capable of hydrogen bonding.
Enantiomers require a chiral environment for separation. The most effective approach is using a Chiral Stationary Phase (CSP) , particularly polysaccharide-based columns.[2]
-
Recommended CSPs: Coated or immobilized amylose and cellulose derivatives (e.g., Lux Amylose-2, Lux Cellulose-2, Chiralpak AD, Chiralcel OD) have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[4][10]
-
Mobile Phase Selection:
-
Polar Organic Mode: Using 100% methanol or acetonitrile often yields fast separations with sharp, efficient peaks.[4][9] This is an excellent starting point.
-
Normal Phase Mode: Mixtures of n-hexane with an alcohol modifier (ethanol or isopropanol) are classic choices and can provide very high selectivity.[2][10]
-
Problem: Poor Peak Shape
Peak tailing for basic compounds like pyrazoles is most often caused by secondary ionic interactions with deprotonated (negatively charged) silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[19][20] This secondary retention mechanism leads to a non-Gaussian peak shape.
Causality: At mid-range pH (approx. 4-7), some surface silanols are ionized, creating active sites that can strongly and non-specifically bind with protonated basic analytes (like pyrazoles). This leads to a portion of the analyte molecules being retained longer than the main band, resulting in a tail.[20]
Use this decision tree to diagnose and fix peak tailing:
Caption: Decision tree for troubleshooting peak tailing.
-
Lower Mobile Phase pH: The most effective solution is to protonate the silanol groups by lowering the mobile phase pH to ≤ 3.[19] This neutralizes the Si-O⁻ sites, eliminating the ionic interaction. Using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice.
-
Use a High-Purity Column: Modern columns are made with high-purity silica (Type B) and feature advanced end-capping to minimize the number of accessible silanol groups, significantly reducing tailing for basic compounds.[19][21]
-
Reduce Sample Load: Injecting too much sample can overload the primary retention mechanism, making secondary interactions more prominent.[22] Try reducing the injection volume or sample concentration.
Peak fronting is less common than tailing but typically points to one of two issues:
-
Column Overload: This is the most common cause. The sample concentration is too high for the column capacity, leading to a distorted peak shape. The solution is to reduce the amount of sample injected.[22]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte band to travel improperly at the column inlet, leading to fronting. The best practice is to dissolve your sample in the initial mobile phase whenever possible.[23]
Problem: Method Instability & Other Issues
Retention time instability is often a sign of an unequilibrated system or changing mobile phase conditions.
-
Insufficient Equilibration Time: This is especially common in gradient elution and HILIC. Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.
-
Mobile Phase Composition Change: If you are mixing mobile phase components online, ensure the pump is functioning correctly. If preparing the mobile phase manually, ensure it is well-mixed. Volatile components (like TFA) can evaporate over time, changing the mobile phase properties. Prepare fresh mobile phase daily.[17]
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and retention. Using a column thermostat is crucial for reproducible retention times.[24]
Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, particularly in normal-phase chromatography.[2]
-
Deactivate Silica Gel: If you suspect degradation on a silica column, you can reduce the acidity by pre-treating it. This can be done by adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase.[2]
-
Change pH: In reversed-phase, operating at a less harsh pH (if compatible with good chromatography) can prevent degradation of pH-labile compounds.
Advanced Separation Strategies
Q12: When should I consider using HILIC for pyrazole separations?
Consider HILIC when your pyrazole isomers are highly polar and exhibit poor or no retention on a standard C18 reversed-phase column.[6][11] HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.
Causality: HILIC retention is based on the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[25] Polar analytes are more strongly retained, providing a separation mechanism that is orthogonal to reversed-phase. HILIC can also offer excellent peak shapes for basic compounds and is compatible with mass spectrometry due to the high organic content of the mobile phase.
Q13: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral pyrazole separations?
SFC is a powerful alternative to HPLC, especially for chiral separations in drug discovery and purification.[26][27]
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC, leading to significantly faster separations, often in under a minute.[28]
-
Reduced Solvent Consumption: The primary mobile phase is environmentally friendly CO₂. This dramatically reduces the consumption of organic solvents compared to normal-phase HPLC, making it a "greener" technique.[27]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders or better resolution for enantiomers compared to HPLC, even on the same chiral stationary phase.
Causality: SFC uses a supercritical fluid (typically CO₂) as the main mobile phase component. This fluid has properties intermediate between a liquid and a gas, including low viscosity and high diffusivity, which contribute to high efficiency and fast separations.[28] Polar organic modifiers (like methanol) are added to control retention and selectivity.[27]
Appendix: Experimental Protocols
Protocol 1: Generic Starting Method for Reversed-Phase Separation of Regioisomers
-
Sample Preparation: Dissolve the pyrazole isomer mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.[1]
-
HPLC System & Column:
-
System: Standard HPLC with UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 22.0 90 22.1 10 | 30.0 | 10 |
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (or analyte λmax).
-
Protocol 2: Generic Starting Method for Chiral Separation using a Polysaccharide CSP (Polar Organic Mode)
-
Sample Preparation: Dissolve the racemic pyrazole mixture in ethanol or methanol to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC System & Column:
-
System: Standard HPLC with UV detector.
-
Column: Amylose or Cellulose-based CSP (e.g., Lux Amylose-2), 150 x 4.6 mm, 5 µm.
-
Column Temperature: 25 °C.
-
-
Chromatographic Conditions:
-
Mobile Phase: 100% HPLC-grade Methanol. (Alternatively, try 100% Ethanol or 100% Acetonitrile).
-
Flow Rate: 0.7 mL/min.
-
Elution Mode: Isocratic.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (or analyte λmax).
-
Note: If peaks are broad or tailing, add 0.1% formic acid (for basic analytes) or 0.1% diethylamine (for acidic analytes) to the mobile phase.
-
References
-
Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. [Link]
-
Bell, D. S. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. [Link]
-
Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25557–25569. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Phenomenex Learning Center. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs Blog. [Link]
-
Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Application Note. [Link]
-
Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted‑1H‑pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. figshare. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole, 3,5-diphenyl- on Newcrom R1 HPLC column. SIELC Application Note. [Link]
-
Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Nagasawa, T., et al. (1995). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Chromatography B: Biomedical Applications, 672(1), 61-70. [Link]
-
Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. ChromForum. [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Tech. [Link]
-
Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Resources. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Technical Library. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. [Link]
-
Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Crawford Scientific. [Link]
-
MDPI. (2023). Hydrophilic Interaction Chromatography. MDPI Scilit. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
-
Pharma Approach. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharma Approach. [Link]
-
Chromatography Today. (n.d.). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. [Link]
-
Radoičić, A., et al. (2024). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Current Analytical Chemistry, 20(5), 295-317. [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek Blog. [Link]
-
PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. [Link]
-
S. G, S., et al. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 127-133. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf Blog. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Learning Center. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Application Note. [Link]
-
Pharma Growth Hub. (2023). How to reduce mobile phase consumption during an HPLC analysis. Pharma Growth Hub. [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho Blog. [Link]
-
Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson Blog. [Link]
-
LCGC International. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]
-
Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Toribio, A., et al. (2007). Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers. Journal of Chromatography A, 1145(1-2), 223-9. [Link]
-
Claramunt, R. M., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(6), 1647. [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]
-
Lesellier, E. (2025). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. moravek.com [moravek.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pharmtech.com [pharmtech.com]
- 15. veeprho.com [veeprho.com]
- 16. agilent.com [agilent.com]
- 17. mastelf.com [mastelf.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 23. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 24. pharmagrowthhub.com [pharmagrowthhub.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. sphinxsai.com [sphinxsai.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction to the Stability of Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are heterocyclic compounds recognized for their versatile applications in pharmaceuticals and agrochemicals. The stability of these compounds is a critical parameter that can influence experimental outcomes and the shelf-life of formulations.[1][2] The core pyrazole ring is generally aromatic and possesses a degree of stability, but like any complex organic molecule, it can be susceptible to degradation under certain environmental conditions.[3]
Understanding the potential degradation pathways is essential for developing robust analytical methods and stable formulations.[4] This guide will walk you through common stability concerns and provide protocols for conducting forced degradation studies to assess the stability of this compound in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows decreasing purity over time in an aqueous buffer. What could be the cause?
Decreasing purity in an aqueous solution often points to hydrolytic degradation. The stability of your compound can be significantly influenced by the pH of the solution. Both acidic and basic conditions can potentially lead to the degradation of the pyrazole ring or hydrolysis of other functional groups, although pyrazoles are generally resistant to this.
To troubleshoot this issue, it is recommended to perform a forced degradation study under acidic and basic conditions.[1][2] This will help you identify the pH range where your compound is most stable.
Q2: I've observed the formation of new peaks in my chromatogram after leaving my sample on the benchtop. What is happening?
The appearance of new peaks suggests the formation of degradation products. If the sample was exposed to light, photolytic degradation is a likely cause. Many organic molecules are susceptible to degradation upon exposure to UV or visible light.
To confirm this, you should conduct a photostability study. This involves exposing a solution of the compound to a controlled light source and comparing it to a sample kept in the dark.
Q3: After adding hydrogen peroxide to my sample as part of a reaction, I see a rapid loss of the parent compound. Is this expected?
Yes, this is likely due to oxidative degradation. The pyrazole ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide.[2] Forced degradation studies often include an oxidative stress condition to assess this vulnerability.
Q4: How can I determine the intrinsic stability of this compound?
The most effective way to determine the intrinsic stability of a compound is by conducting forced degradation studies.[1][4] These studies expose the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[4]
The typical stress conditions for forced degradation studies include:
-
Acidic hydrolysis
-
Basic hydrolysis
-
Oxidation
-
Thermal stress
-
Photolytic stress
Troubleshooting Guide: Designing a Forced Degradation Study
This section provides a step-by-step guide to performing a forced degradation study for this compound.
Objective
To identify the degradation pathways and products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with mobile phase to the working concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Incubate at 60°C for specified time points.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and monitor at various time points.
-
Dilute the sample with mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) in an oven at a high temperature (e.g., 60°C).
-
Analyze samples at different time intervals.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all process-related impurities and degradation products.
-
A good starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Detection can be performed using a UV detector at the λmax of the compound or a mass spectrometer for identification of degradants.
-
Data Interpretation
The goal is to achieve a modest level of degradation, typically between 5-20%.[5] If degradation is too rapid, the stress conditions should be made milder (e.g., lower temperature, shorter time, or lower concentration of acid/base/oxidizing agent). Conversely, if no degradation is observed, the conditions should be made more stringent.
The results of the forced degradation study can be summarized in a table as shown below.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1N HCl | 24 hours | 60°C | Data | Data |
| 0.1N NaOH | 24 hours | 60°C | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal | 48 hours | 60°C | Data | Data |
| Photolytic | As per ICH Q1B | Room Temp | Data | Data |
Caption: Example table for summarizing forced degradation results.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, some potential pathways can be inferred based on the general chemistry of pyrazoles.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Introduction: Welcome to the dedicated technical support guide for 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4). This molecule is a valuable building block in pharmaceutical and agrochemical research.[1][2] Its pyrazole core offers metabolic stability, a key feature in drug development.[3] However, like any complex organic molecule, its integrity can be compromised by improper handling, storage, or experimental conditions. This guide provides researchers, scientists, and drug development professionals with in-depth, practical advice to prevent degradation, troubleshoot common issues, and ensure the reliability of your experimental outcomes.
Quick Reference: Key Stability Risks & Mitigation
For rapid assessment, this table summarizes the primary degradation risks and the recommended preventative measures.
| Risk Factor | Potential Degradation Pathway | Primary Mitigation Strategy | Secondary Actions |
| Light (UV/Visible) | Photolytic cleavage, radical formation, N-H bond dissociation in related structures[4] | Store in amber vials or protect from light with aluminum foil. Conduct experiments under subdued lighting. | Use a photostability chamber for controlled light exposure studies (ICH Q1B). |
| Oxidation | Ring oxidation (e.g., hydroxylation), oxidative ring-opening[5][6] | Store under an inert atmosphere (Nitrogen or Argon). Use de-gassed solvents for preparing solutions. | Avoid contact with strong oxidizing agents (e.g., peroxides, metal ions).[7] |
| High Temperature | Thermal decarboxylation, pyrazole ring decomposition[8][9][10] | Store at recommended temperatures (Refrigerated: 2-8°C or Frozen: -20°C). Avoid repeated freeze-thaw cycles. | Perform thermal stress studies to understand the compound's limits. |
| Extreme pH (Acid/Base) | Acid/base-catalyzed hydrolysis, decarboxylation, salt formation affecting solubility | Maintain solutions at a neutral or mildly acidic pH where possible. Use buffered solutions for experiments. | Conduct forced degradation studies across a pH range to identify the pH of maximum stability.[11] |
Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What are the most chemically labile parts of this molecule?
A1: There are three primary regions to consider for potential degradation:
-
The Carboxylic Acid Group (-COOH): This is the most reactive functional group. It is susceptible to decarboxylation (loss of CO2), especially when heated, which would result in the formation of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole. It is also, by nature, pH-sensitive and will exist in its carboxylate form (-COO⁻) in basic solutions.
-
The Pyrazole Ring: While the pyrazole core is generally aromatic and robust, it is not inert.[12][13] The electron-rich ring system can be susceptible to oxidation , potentially forming hydroxylated or ring-opened byproducts.[5][6] Electrophilic substitution reactions can also occur, typically at the 4-position, but since this is already occupied by the carboxylic acid, this pathway is less likely under normal conditions.[9]
-
The N-Phenyl Bond: Photolytic energy can, in some cases, lead to the cleavage of bonds connected to aromatic systems. While less common than reactions at the other sites, this possibility should be considered during photostability stress testing.
Q2: What are the likely degradation pathways I should be aware of?
A2: Based on the structure, the most probable non-metabolic degradation pathways are oxidative and photolytic. Forced degradation studies are the best way to confirm these experimentally.[11][14] A plausible oxidative pathway involves the formation of a hydroxylated intermediate, which could be further degraded.
Caption: Plausible oxidative degradation pathway.
Q3: Why is storage under an inert atmosphere recommended?
A3: Storing the compound, especially in solution, under an inert gas like nitrogen or argon displaces atmospheric oxygen. This is a critical preventative measure against oxidative degradation.[15] Many degradation reactions are initiated by radical mechanisms that require oxygen. By removing it, you significantly enhance the long-term stability of the compound. For solid samples, this prevents slow surface oxidation over time.
Troubleshooting Guide: Addressing Experimental Issues
This guide provides direct answers to common problems encountered during experimentation that may be linked to compound degradation.
Q1: I'm seeing a new, unidentified peak in my HPLC chromatogram after leaving my sample on the autosampler overnight. What happened?
A1: This is a classic sign of short-term instability under ambient conditions. The most likely culprits are:
-
Photodegradation: The lighting in your lab or light exposure through the autosampler vial can be sufficient to cause degradation. Solution: Use amber HPLC vials or wrap your vials in aluminum foil.
-
Oxidative Degradation: If your mobile phase or sample solvent was not de-gassed, dissolved oxygen could be degrading the sample. Solution: Ensure you use freshly prepared, de-gassed solvents. If the problem persists, consider adding an antioxidant like ascorbic acid to your sample, but first verify it does not interfere with your assay.
-
pH Instability: If your sample is dissolved in an unbuffered solvent (e.g., pure water or methanol), its pH can be unstable, leading to degradation. Solution: Prepare samples in a suitable, non-reactive buffer at a pH where the compound is most stable (determine this via a pH stability screen).
Q2: The potency of my solid compound seems to have decreased over time, even when stored in the freezer. Why?
A2: This suggests that the initial storage conditions were not optimal. Consider these possibilities:
-
Inadequate Container Seal: If the container was not sealed tightly, moisture from the air could have adsorbed onto the solid, potentially facilitating hydrolysis or other reactions, even at low temperatures. Solution: Always use containers with tight-fitting seals (e.g., screw-caps with liners). For highly sensitive materials, consider sealing under an inert atmosphere.
-
Frequent Temperature Cycling: Repeatedly removing the container from the freezer to the benchtop can cause water to condense inside the container, compromising the sample. Solution: Aliquot the solid compound into smaller, single-use vials upon receipt. This minimizes the number of times the primary stock is exposed to ambient conditions.[16]
-
Initial Quality: It is crucial to ensure the purity of the compound upon receipt. Solution: Always run an initial quality control check (e.g., HPLC, LC-MS) to establish a baseline purity before long-term storage.
Caption: Troubleshooting decision tree for degradation issues.
Protocols for Ensuring Compound Integrity
Adherence to standardized protocols is essential for reproducible science.
Protocol 1: Recommended Storage and Handling
-
Upon Receipt:
-
Visually inspect the container for damage.
-
Log the compound into your inventory.
-
Perform an initial QC analysis (e.g., HPLC-UV for purity, LC-MS for identity) to establish a baseline.
-
-
Solid Storage (Long-Term):
-
Aliquot the material into appropriately sized amber glass vials with PTFE-lined screw caps.
-
If possible, flush the vials with a stream of dry nitrogen or argon before sealing.
-
Store vials at -20°C for maximum stability. For short-term storage (1-4 weeks), 2-8°C is acceptable.
-
Clearly label all aliquots with the compound name, lot number, concentration (if applicable), and date.
-
-
Solution Storage:
-
Prepare stock solutions in a high-purity, anhydrous solvent (e.g., DMSO, DMF).
-
Store stock solutions in small, single-use aliquots at -80°C .
-
Avoid repeated freeze-thaw cycles. When thawing, allow the vial to come to room temperature slowly before opening to prevent condensation.
-
For aqueous working solutions, use a buffer system if possible and prepare fresh daily.
-
Protocol 2: Forced Degradation (Stress Testing) Workflow
This protocol, based on ICH guidelines, will help you identify potential degradants and establish a stability-indicating analytical method.[11][14] The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Reagent/Condition | Typical Procedure | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Incubate a 1 mg/mL solution at 60°C for 2-8 hours. | Tests for lability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Incubate a 1 mg/mL solution at 60°C for 2-8 hours. | Tests for lability in basic environments. |
| Oxidation | 3% H₂O₂ | Incubate a 1 mg/mL solution at room temperature for 8-24 hours. | Simulates oxidative stress.[7] |
| Thermal Stress | 80°C Oven | Store solid compound in an oven for 24-48 hours. | Evaluates thermostability of the solid form. |
| Photostability | ICH Q1B Option II | Expose solid or solution to ≥1.2 million lux hours and ≥200 W·h/m² UV light. | Determines light sensitivity. |
Workflow:
-
Prepare separate samples of the compound for each stress condition. Include a control sample stored under ideal conditions.
-
Expose the samples as described in the table. Monitor degradation over time by taking aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a suitable method (e.g., HPLC-UV/DAD) to quantify the parent compound and detect any new peaks corresponding to degradation products.
Caption: Workflow for a forced degradation study.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. | Semantic Scholar [semanticscholar.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. susupport.com [susupport.com]
- 17. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 19. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]
- 24. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 25. mdpi.com [mdpi.com]
- 26. scbt.com [scbt.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling the synthesis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4)[1]. Our focus is to provide practical, field-tested insights moving from bench-scale discovery to pilot-plant production.
Synthesis Overview and Mechanism
The most direct and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4] For the target molecule, this translates to the reaction between (4-chlorophenyl)hydrazine and a suitable β-ketoester, followed by saponification.
Proposed Synthetic Pathway:
The synthesis is typically a two-step process:
-
Step 1: Knorr Cyclocondensation. Reaction of (4-chlorophenyl)hydrazine with ethyl 2-formyl-3-oxohexanoate (or its equivalent) to form the ethyl ester of the target molecule.
-
Step 2: Saponification. Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.
An alternative, one-pot approach involves the reaction of (4-chlorophenyl)hydrazine with ethyl 3-oxohexanoate and a formylating agent.[5] However, the two-step process generally allows for better control and purification of intermediates.
Reaction Mechanism: Knorr Cyclocondensation
The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity (i.e., the position of the propyl group at C5) is a critical aspect, influenced by the reaction conditions and the nature of the substituents on both reactants.[2]
Caption: Knorr pyrazole synthesis mechanism.
Key Considerations for Scale-Up
Transitioning from a 10-gram lab synthesis to a multi-kilogram scale introduces significant challenges. Direct translation of a lab procedure is rarely successful. The following parameters are critical for a robust and scalable process.
2.1 Reagent and Solvent Selection
The choice of solvent is paramount for controlling reaction kinetics, temperature, and ensuring product purity. While lab-scale syntheses might use solvents like DMF for their high boiling points and solvating power, they are often disfavored in large-scale production due to safety and recovery issues.[6]
| Solvent | Boiling Point (°C) | Scale-Up Advantages | Scale-Up Disadvantages |
| Ethanol | 78 | Good safety profile, easily removed, relatively inexpensive. | May require longer reaction times or heating under reflux. |
| Acetic Acid | 118 | Can act as both solvent and catalyst, promoting dehydration. | Corrosive, requires careful material selection for reactors, can complicate workup. |
| Toluene | 111 | Allows for azeotropic removal of water to drive the reaction to completion. | Environmental and safety concerns require closed systems. |
| DMF | 153 | Excellent solvent for reactants, can lead to high yields.[6] | High boiling point makes removal difficult, potential for thermal decomposition, reproductive toxicity concerns. |
Recommendation: For scale-up, a combination of ethanol or toluene is often preferred. Acetic acid is a viable option but requires robust engineering controls.
2.2 Thermal Management
The condensation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation a critical safety and quality issue.
-
Controlled Addition: Add the (4-chlorophenyl)hydrazine solution slowly to the ketoester solution to manage the initial exotherm.
-
Reactor Cooling: Ensure the reactor has adequate cooling capacity (e.g., a cooling jacket with circulating fluid) to maintain the target temperature.
-
Monitoring: Use temperature probes to monitor the internal batch temperature continuously. A sudden temperature spike can indicate a runaway reaction.
2.3 Work-Up and Isolation
Large-scale work-ups must be designed to be simple, fast, and minimize waste.
-
Phase Splits: Emulsions can be a major issue during large-scale aqueous extractions. Consider adding brine or employing a centrifuge if persistent emulsions form.
-
Filtration: The filtration of kilograms of product requires appropriate equipment (e.g., Nutsche filter-dryer) to ensure efficient solid-liquid separation and washing.
-
Waste Streams: Plan for the handling and disposal of aqueous and organic waste streams in accordance with environmental regulations. The acidic or basic nature of these streams must be considered.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up, presented in a question-and-answer format.
Issue 1: My reaction yield is low or has stalled.
-
Potential Cause 1: Incomplete Reaction. The reaction may require more time or a higher temperature at scale compared to the lab.
-
Solution: Monitor the reaction using an in-process control (IPC) like HPLC or TLC. Continue heating until the starting material is consumed. Consider a catalyst, such as a catalytic amount of acid, to accelerate the reaction.[4]
-
-
Potential Cause 2: Degradation of Starting Materials or Product. Hydrazines can be sensitive to air oxidation, and the product may be unstable at high temperatures for extended periods.[7]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen).[8] Ensure the purity of your starting materials, as impurities can catalyze decomposition. Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Potential Cause 3: Side Reactions. At higher temperatures, unwanted side reactions can produce tarry byproducts, trapping the desired product and complicating purification.[7]
-
Solution: Optimize the reaction temperature. A lower temperature for a longer time is often preferable for clean product formation.
-
Issue 2: I am getting a significant amount of the wrong regioisomer.
-
Potential Cause: Lack of Regiocontrol. The cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two regioisomers.[2][3]
-
Solution: Regioselectivity is highly dependent on the solvent and pH. Acidic conditions often favor one isomer over the other. A systematic screen of reaction conditions (e.g., ethanol vs. acetic acid vs. toluene) at the lab scale is essential before scaling up. Gosselin et al. demonstrated that using N,N-dimethylacetamide can provide high regioselectivity in some cases.[3][9]
-
Issue 3: The final product is an oil and will not crystallize.
-
Potential Cause 1: Residual Solvent. Even small amounts of residual solvent from the workup can inhibit crystallization.
-
Solution: Ensure the crude product is thoroughly dried under vacuum. A solvent swap to a less-solubilizing solvent (like hexanes) before final isolation can be effective.
-
-
Potential Cause 2: Impurities. Impurities, including the undesired regioisomer or starting materials, can act as crystallization inhibitors.
-
Potential Cause 3: Inappropriate Crystallization Solvent.
-
Solution: Conduct a systematic solvent screen for recrystallization. Common solvent systems for pyrazole carboxylic acids include ethanol/water, isopropanol, or ethyl acetate/hexanes.[7]
-
Issue 4: My final product is contaminated with residual hydrazine.
-
Potential Cause: Inefficient Work-up. (4-chlorophenyl)hydrazine is a base and can be difficult to remove with simple water washes.
-
Solution: During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% acetic acid).[7] This will protonate the basic hydrazine, making it water-soluble and easily removable in the aqueous phase.
-
Caption: Troubleshooting decision tree for synthesis scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling (4-chlorophenyl)hydrazine at scale? A: (4-chlorophenyl)hydrazine and its salts are toxic, potential carcinogens, and skin sensitizers. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations on a large scale should be performed in a well-ventilated area or a closed system to avoid inhalation of dust or vapors.
Q2: Is column chromatography a viable purification method for multi-kilogram batches? A: No, column chromatography is generally not economically or practically viable for large-scale manufacturing.[11] The focus for scale-up should be on developing a robust crystallization procedure that selectively isolates the desired product in high purity.[7]
Q3: What analytical methods are essential for process control? A: For in-process control, HPLC is the preferred method to monitor reaction completion and purity. For final product release, a combination of HPLC (for purity), ¹H NMR and ¹³C NMR (for structural confirmation and isomer ratio), and elemental analysis or high-resolution mass spectrometry (for identity) is recommended.[8]
Q4: How can I improve the filtration characteristics of my product? A: The particle size and crystal habit of your product significantly impact filtration speed. These are controlled by the crystallization process. A slower cooling rate, controlled addition of an anti-solvent, and gentle agitation typically lead to larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote the growth of desired crystals.
Scalable Experimental Protocols
Protocol 5.1: Lab-Scale Synthesis (Illustrative 50g Scale)
-
Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Charge: Charge the reactor with ethyl 2-formyl-3-oxohexanoate (1.0 eq) and ethanol (500 mL). Begin stirring.
-
Reagent Addition: In a separate vessel, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in water/ethanol.
-
Reaction: Slowly add the hydrazine solution to the reactor over 1 hour, maintaining the internal temperature below 30°C using the cooling jacket.
-
Heating: Once the addition is complete, heat the mixture to reflux (approx. 78°C) and hold for 4-6 hours. Monitor reaction completion by HPLC.
-
Saponification: Cool the reaction to 40°C. Add a solution of sodium hydroxide (2.5 eq) in water and stir for 2-4 hours until HPLC confirms the ester has been hydrolyzed.
-
Work-Up: Cool to room temperature. Reduce the volume of ethanol by ~70% via distillation. Add water (500 mL) and ethyl acetate (500 mL).
-
pH Adjustment: Cool the biphasic mixture to 10-15°C. Slowly add concentrated HCl until the pH of the aqueous layer is ~2-3. The product will precipitate.
-
Isolation: Filter the solid product, wash the cake with cold water (2 x 100 mL), and then with cold heptane (100 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.
Protocol 5.2: Developing a Scalable Crystallization Procedure
-
Solubility Screening: Determine the solubility of your crude product in a range of potential solvents (e.g., isopropanol, ethyl acetate, acetone, toluene) at room temperature and at reflux.
-
Identify Solvent/Anti-Solvent System: Find a solvent in which the product is highly soluble when hot but poorly soluble when cold (for single-solvent recrystallization). Alternatively, find a good solvent and a miscible "anti-solvent" in which the product is insoluble (e.g., ethyl acetate/heptane).
-
Optimization:
-
Dissolve the crude product in the minimum amount of hot "good" solvent.
-
Slowly cool the solution. Note the temperature at which crystallization begins (the metastable zone width). For better crystals, cool slowly through this region.
-
If using an anti-solvent, add it slowly to the solution at a constant temperature until turbidity is observed, then allow it to cool.
-
-
Isolation & Analysis: Isolate the crystals by filtration and analyze their purity by HPLC. The mother liquor should also be analyzed to quantify yield loss.
Caption: General workflow for scaled-up synthesis.
References
-
E. M. Ali, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. Available at: [Link]
-
M. K. G. ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available at: [Link]
-
K. S. Kumar, et al. (2007). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Arkivoc, 2007(14), 51-57. Available at: [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
A. M. M. Santos, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. Available at: [Link]
-
Y. A. Kim, et al. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 12, 647-653. Available at: [Link]
-
P. B. Rathod, et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 6(4), 458-464. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Community Practitioner. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available at: [Link]
-
S. S. Rani, et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Applicable Chemistry, 5(6), 1269-1278. Available at: [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Chemistry and biological properties of pyrazole derivatives. Available at: [Link]
-
S. A. F. Rostom, et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-74. Available at: [Link]
-
N. Kadunce, et al. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. Available at: [Link]
-
Y. Ying, et al. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 22(3), 329-338. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Influence of Alkyl Substituents on the Biological Activity of Pyrazole Derivatives
Abstract
The pyrazole ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of pyrazole derivatives, focusing on a critical, yet nuanced, aspect of their design: the role of alkyl substituents in modulating biological activity. We will dissect how variations in alkyl group size, shape, and position can profoundly impact potency, selectivity, and pharmacokinetic profiles across different therapeutic classes. Supported by experimental data and detailed protocols, this document serves as a practical resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it a "privileged scaffold" in drug design.[1][2] Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[4] Furthermore, the planar nature of the ring allows for π–π stacking interactions, and its different positions (N-1, C-3, C-4, C-5) provide multiple sites for substitution, allowing chemists to precisely control the molecule's spatial arrangement and physicochemical properties.
The true power of the pyrazole scaffold lies in its synthetic tractability. Advances in synthetic chemistry have made the creation of diverse pyrazole libraries relatively straightforward, accelerating the drug discovery process. This has led to the development of FDA-approved drugs containing the pyrazole motif for a wide range of diseases, including inflammatory conditions, cancer, and cardiovascular diseases.[3][4]
The Subtle Power of Alkyl Groups: More Than Just Grease
Alkyl substituents are often perceived simply as tools to modulate lipophilicity. While this is a critical function, their influence extends far beyond mere solubility. The strategic placement of different alkyl groups can dictate a compound's ultimate biological fate through several key mechanisms:
-
Steric Influence and Target Binding: The size and shape (linear, branched, cyclic) of an alkyl group can sterically guide or hinder the molecule's orientation within a target's binding pocket. A small methyl group might fit snugly into a hydrophobic pocket, whereas a bulky tert-butyl group could either provide a superior anchor or clash with the protein surface, abolishing activity.
-
Lipophilicity and Pharmacokinetics: The addition of alkyl groups generally increases a molecule's lipophilicity (logP). This can enhance membrane permeability, improving cell-based potency and oral absorption. However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity.
-
Metabolic Stability: Alkyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes. Modifying these groups—for instance, replacing a metabolically labile methyl group with a more robust ethyl or cyclopropyl group—can significantly improve a compound's half-life in vivo.
-
Hydrophobic Interactions: These are fundamental to drug-receptor binding. Varying the alkyl substituent allows for the optimization of van der Waals and hydrophobic interactions within the target protein, which can translate directly to enhanced potency.
Comparative Analysis: Case Studies
To illustrate these principles, we will examine the structure-activity relationships (SAR) of alkyl-substituted pyrazoles in two distinct therapeutic areas: anti-inflammatory COX-2 inhibitors and anticancer kinase inhibitors.
Case Study 1: Anti-Inflammatory Agents - The Celecoxib Archetype
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a classic example of a diarylpyrazole.[5] Its structure features a pyrazole core with phenyl groups at the N-1 and C-5 positions and a trifluoromethyl group at C-3. The p-tolyl group at the C-5 position is a key determinant of its activity.
Structure-Activity Relationship Insights: Studies on Celecoxib analogues have demonstrated that modifications to the alkyl groups can significantly impact both potency and selectivity.[6] For instance, while the para-methyl group on the C-5 phenyl ring is optimal for Celecoxib, other substitutions can be tolerated or even beneficial in different scaffolds. In one series of compounds, an N-butyl substituted analogue exhibited excellent potency and selectivity, even better than Celecoxib.[7] This highlights that the interplay between different parts of the molecule is crucial. Lengthening an aliphatic chain on certain pyrazole derivatives has been shown to lead to higher anti-inflammatory activity.[8][9]
Comparative Data for COX-2 Inhibitors:
| Compound | C-5 Phenyl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| Celecoxib | 4-Methyl | >100 | 0.04 | >2500 |
| Analogue 1a | 4-Ethyl | >100 | 0.05 | >2000 |
| Analogue 1b | 4-Isopropyl | >100 | 0.12 | >833 |
| Analogue 1c | 4-H (unsubstituted) | >50 | 0.25 | >200 |
Data is illustrative and compiled from general findings in the literature. Actual values can vary based on specific assay conditions.
The data suggests that while small alkyl groups like methyl and ethyl are well-tolerated at the C-5 phenyl position, increasing the steric bulk to an isopropyl group begins to diminish COX-2 inhibitory activity. Removing the alkyl group entirely leads to a more significant drop in potency.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX enzymes.
Principle: This is a colorimetric enzyme immunoassay that measures the amount of Prostaglandin E2 (PGE2) produced by the COX enzyme from arachidonic acid. The inhibitory effect of a compound is determined by measuring the reduction in PGE2 production.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and standards as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).
-
Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer to the desired concentration.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing.
-
Assay Plate Setup: To a 96-well plate, add 10 µL of assay buffer (for background wells), 10 µL of a reference inhibitor (e.g., Celecoxib), and 10 µL of each test compound dilution.
-
Enzyme Addition: Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the designated wells.
-
Initiation of Reaction: Add 10 µL of arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Incubation: Gently shake the plate and incubate for 10 minutes at 37°C.
-
Detection: Add a developing agent (e.g., containing stannous chloride) to stop the reaction and develop the color. Incubate for 15 minutes.
-
Measurement: Read the absorbance of each well using a plate reader at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value.
Causality and Validation:
-
Why DMSO? It is a universal solvent for organic compounds and is miscible with aqueous assay buffers. A low final concentration (<1%) is crucial to avoid enzyme inhibition by the solvent itself.
-
Controls are Key: Including a "no enzyme" background control, a "100% activity" control (no inhibitor), and a positive control (known inhibitor) is essential for validating the assay run.
Case Study 2: Anticancer Agents - Targeting Protein Kinases
Protein kinases are a major class of drug targets in oncology. Pyrazole-based compounds have been successfully developed as potent and selective kinase inhibitors.[10][11] Here, the N-1 position of the pyrazole is often a key site for substitution, with alkyl groups playing a vital role in tuning activity and selectivity.
Structure-Activity Relationship Insights: In the development of Akt kinase inhibitors, replacing a 2-aminopyrimidine fragment with a pyrazole ring was a crucial step that improved the effect.[11] Further SAR studies often focus on the N-1 substituent. For one series of pyrazole-based inhibitors, N-alkylated pyrazoles showed high potency.[10] However, these potent compounds also suffered from a high efflux rate (being pumped out of cells), which is a common resistance mechanism. Switching to N-pyridinyl derivatives lowered the efflux rate while maintaining acceptable potency, demonstrating a classic trade-off in drug design.[10]
Comparative Data for a Generic Pyrazole-Based Kinase Inhibitor Scaffold:
| Compound | N-1 Substituent | Kinase IC50 (nM) | Cell Proliferation IC50 (nM) |
| Analogue 2a | -H (unsubstituted) | 250 | 1500 |
| Analogue 2b | -Methyl | 50 | 300 |
| Analogue 2c | -Ethyl | 25 | 150 |
| Analogue 2d | -Cyclopropyl | 15 | 80 |
| Analogue 2e | -tert-Butyl | 180 | 1200 |
Data is illustrative and represents typical trends observed in kinase inhibitor development.
This hypothetical data shows that small, linear alkyl groups (methyl, ethyl) at the N-1 position improve both biochemical (kinase) and cellular potency compared to the unsubstituted analogue. A cyclopropyl group, which is small, rigid, and metabolically stable, provides the best activity. However, a large, bulky tert-butyl group is detrimental, likely due to a steric clash in the ATP-binding pocket of the kinase.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability versus the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Visualizing Experimental Logic
Diagrams can clarify complex workflows and relationships. Below are Graphviz diagrams illustrating the experimental workflow for the MTT assay and the general principle of competitive enzyme inhibition.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Principle of competitive kinase inhibition by a pyrazole derivative.
Conclusion and Future Perspectives
The strategic modification of alkyl substituents is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of pyrazole derivatives. As demonstrated, even subtle changes—from a methyl to an ethyl group—can have profound effects on target binding, selectivity, and cellular activity. The case studies on COX-2 and kinase inhibitors underscore that there is no "one-size-fits-all" solution; the optimal alkyl group is highly dependent on the specific topology of the target's binding site.
Future research will undoubtedly leverage computational modeling and machine learning to better predict the impact of specific alkyl substituents on a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement. The continued exploration of novel and diverse alkyl groups, including strained rings like cyclopropyl and bicyclo[1.1.1]pentane, will open new avenues for developing pyrazole derivatives with superior therapeutic profiles.
References
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chem Biol Drug Des. 2016 May;87(5):673-9. [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry. 2021;45(3):1235-1257. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. 2024;14(6):2816-2822. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2022;27(11):3582. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J Med Chem. 1999 Feb 25;42(4):769-76. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry. 2024;7:101438. [Link]
-
Review: biologically active pyrazole derivatives. Semantic Scholar.[Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. 2016;7(11):4435-4444. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals (Basel). 2021;14(8):780. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research.[Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. 1999;42(4):769-776. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. 2023 Feb 2;18(3):e202200508. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2022 Jan 21;27(3):699. [Link]
-
Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorg Med Chem. 2017 Sep 1;25(17):4887-4893. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med Chem. 2023;14(7):1233-1255. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ChemMedChem. 2023;18(3). [Link]
-
Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. ResearchGate.[Link]
-
Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. Chemistry. 2021;2(4):948-961. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Int J Mol Sci. 2023;24(6):5359. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. 1999;42(4):769-776. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. 2012;17(12):14526-14545. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences. 2024;25(8):4607. [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid and its Methyl Analog for Researchers
For researchers, scientists, and drug development professionals, the selection of lead compounds is a critical step in the discovery pipeline. The pyrazole scaffold is a well-established pharmacophore with diverse biological activities. This guide provides an in-depth comparison of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid and its corresponding 5-methyl analog, offering insights into their potential applications and the underlying structure-activity relationships that govern their performance.
Physicochemical Properties: A Tale of Two Alkyl Chains
A fundamental comparison begins with the physicochemical properties of the two molecules, which are dictated by the seemingly minor difference in the C5-alkyl substituent.
| Property | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | This compound |
| CAS Number | 187998-35-2[1][2] | 175137-17-4[3] |
| Molecular Formula | C₁₁H₉ClN₂O₂[1][2] | C₁₃H₁₃ClN₂O₂[3] |
| Molecular Weight | 236.66 g/mol [1][2] | 264.71 g/mol [3] |
| Appearance | White needles[1] | Not specified |
| Melting Point | 204-211 °C[1] | Not specified |
| LogP (Predicted) | ~3.0 | ~4.0 |
The most significant difference, from a drug discovery perspective, is the predicted octanol-water partition coefficient (LogP). The addition of the two extra carbons in the propyl chain is expected to increase the lipophilicity of the molecule. This seemingly small change can have profound effects on solubility, cell membrane permeability, and ultimately, biological activity.
Biological Activity: Extrapolating from Structure-Activity Relationships
While direct comparative data is scarce, we can infer the potential activities of these compounds based on extensive research into pyrazole derivatives.
Herbicidal Activity
The pyrazole scaffold is a known herbicidal pharmacophore. Specifically, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is recognized for its potent herbicidal properties, acting as a selective herbicide that targets specific weed species.[1][4] The mode of action for many pyrazole-based herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Structure-activity relationship studies on benzoylpyrazole herbicides have indicated that small alkyl substituents on the pyrazole ring are generally preferred for optimal activity . This suggests that the methyl analog may exhibit superior herbicidal efficacy compared to the propyl analog. The increased bulk of the propyl group might lead to a suboptimal fit within the active site of the target enzyme.
Anti-inflammatory Activity
Pyrazole derivatives are also well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The methyl analog of the compound is also being explored for its potential as an anti-inflammatory agent.[1][4] The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
For anti-inflammatory activity, the impact of the C5-alkyl chain length is less predictable without specific experimental data. While increased lipophilicity from the propyl group could enhance membrane interactions and cellular uptake, it might also lead to non-specific binding and potential toxicity. The optimal alkyl chain length for COX-2 inhibition within this specific scaffold would need to be determined empirically.
Experimental Protocols: Synthesis of 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylic Acids
The following is a generalized, yet detailed, protocol for the synthesis of the title compounds, based on established methods for the preparation of pyrazole-4-carboxylic acids. This protocol should be adaptable for both the methyl and propyl analogs by selecting the appropriate starting materials.
Synthetic Workflow Diagram
Caption: General synthetic workflow for 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylic acids.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-2-chloroacetoacetate
-
To a stirred solution of ethyl 2-chloroacetoacetate (1.0 eq) in acetic anhydride (2.0 eq), add triethyl orthoformate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-2-chloroacetoacetate, which can be used in the next step without further purification.
Causality: The use of acetic anhydride facilitates the reaction by acting as a water scavenger, driving the equilibrium towards the formation of the enol ether.
Step 2: Synthesis of Ethyl 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylate
-
Dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a solution of the crude ethyl 2-(ethoxymethylene)-2-chloroacetoacetate (1.0 eq) in ethanol to the hydrazine solution.
-
For the synthesis of the methyl analog , use ethyl 2-(ethoxymethylene)-2-chloroacetoacetate. For the propyl analog , the corresponding starting material would be ethyl 2-chloro-3-oxohexanoate, which would then be reacted with triethyl orthoformate.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Causality: This is a classical Knorr pyrazole synthesis. The hydrazine undergoes a condensation reaction with the β-ketoester derivative, followed by cyclization and elimination of ethanol to form the pyrazole ring.
Step 3: Synthesis of 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the purified ethyl 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis of the ester by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and acidify with dilute hydrochloric acid to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.
Causality: The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by an acidic workup to protonate the carboxylate salt and precipitate the final product.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its methyl analog. Based on established SAR principles for pyrazole herbicides, the methyl analog is predicted to exhibit more potent herbicidal activity. The relative anti-inflammatory potential is less certain and warrants direct experimental comparison.
The provided synthetic protocols offer a reliable pathway for researchers to obtain these compounds for further investigation. Future studies should focus on direct, head-to-head comparisons of these analogs in relevant biological assays to validate the predictive analysis presented here and to fully elucidate the impact of the C5-alkyl chain length on their activity and selectivity. Such studies will be invaluable for the rational design of novel and more effective pyrazole-based agrochemicals and therapeutics.
References
-
ResearchGate. Brief SAR of anti-inflammatory activity of the compounds synthesised... [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
-
ResearchGate. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]
-
National Center for Biotechnology Information. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
-
ResearchGate. Anti-inflammatory activity of the synthesized compounds (4a–l). [Link]
-
ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
-
National Center for Biotechnology Information. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
-
Matrix Fine Chemicals. 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]
-
National Center for Biotechnology Information. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]
-
U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]. [Link]
-
People. Clinically Tested 1-(4-chlorophenyl)-5-methyl-1h-pyrazole-4-carboxylic Acid Click To View [bnpgFvmY]. [Link]
-
MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
Sources
A Comparative Analysis of 5-Propyl vs. 5-Methyl Pyrazole Carboxylic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole carboxylic acids stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Their synthetic tractability and diverse biological activities make them a focal point in the design of novel drugs.[2] This guide provides a detailed comparative study of two closely related analogs: 5-propyl- and 5-methyl pyrazole carboxylic acids. By examining their synthesis, physicochemical properties, and the implications of their structural differences on biological activity, we aim to provide researchers with the insights needed to make informed decisions in lead optimization and drug candidate selection.
The Pyrazole Scaffold: A Foundation for Diverse Biological Activity
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is found in a wide array of approved drugs, highlighting its importance in medicinal chemistry. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The carboxylic acid functional group often serves as a key interaction point with biological targets or as a handle for further chemical modification.
Synthesis Strategies: Building the Core Scaffold
The synthesis of 5-alkyl pyrazole carboxylic acids typically involves the cyclization of a 1,3-dicarbonyl compound with hydrazine or its derivatives. The choice of starting materials and reaction conditions dictates the final substitution pattern on the pyrazole ring.
Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid
A common and well-documented method for the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid involves the oxidation of 3,5-dimethylpyrazole.[4]
Experimental Protocol:
-
Dissolution: 3,5-dimethyl-1H-pyrazole is dissolved in heated water (70 °C).
-
Oxidation: Potassium permanganate is slowly added to the solution, maintaining the temperature below 90 °C.
-
Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide precipitate is removed by filtration.
-
Acidification: The filtrate is acidified with hydrochloric acid to a pH of 2 to precipitate the dicarboxylic acid intermediate.
-
Isolation: After isolating the 3,5-pyrazoledicarboxylic acid, the remaining filtrate is neutralized to a pH of 5-6 to precipitate the desired 5-methyl-1H-pyrazole-3-carboxylic acid.[4]
Alternatively, hydrolysis of the corresponding ester, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, with a base like sodium hydroxide followed by acidification provides another efficient route.[4]
Synthesis Workflow for 5-Methyl-1H-pyrazole-3-carboxylic acid
Caption: General synthesis pathway for 5-methyl-1H-pyrazole-3-carboxylic acid.
Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
While a direct protocol for 5-propyl-1H-pyrazole-3-carboxylic acid is not as commonly documented, the synthesis of its N-methylated analog, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of Sildenafil, provides a relevant methodology.[5][6] The synthesis typically starts from the corresponding pyrazole ester.
Experimental Protocol (Hydrolysis Step):
-
Suspension: Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is suspended in an aqueous solution of sodium hydroxide.
-
Heating: The mixture is heated to facilitate the hydrolysis of the ester.
-
Acidification: After cooling and dilution with water, the solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: The product is collected by filtration and can be further purified by recrystallization.[6]
Synthesis Workflow for 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Caption: Hydrolysis step for the synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Physicochemical Properties: A Comparative Overview
The seemingly minor difference between a methyl and a propyl group can significantly impact the physicochemical properties of a molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile.
| Property | 5-Methyl-1H-pyrazole-3-carboxylic acid | 5-Propyl-1H-pyrazole-3-carboxylic acid (and its N-methyl analog) |
| Molecular Formula | C₅H₆N₂O₂[7] | C₇H₁₀N₂O₂[8] |
| Molecular Weight | 126.11 g/mol [7] | 154.17 g/mol [8] |
| Appearance | White crystals[4] | Pale yellow solid (for 1-methyl-5-propyl analog)[9] |
| Melting Point | 210-211 °C[4] | Data not available |
| pKa (predicted) | 15.36 (for the pyrazole NH)[10] | Data not available |
| logP (computed) | Data not available | 1.3 (for 1-methyl-5-propyl analog)[11] |
| Solubility | Soluble in dimethyl sulfoxide[10] | Data not available |
Key Insights from Physicochemical Properties:
-
Lipophilicity: The most significant difference lies in their lipophilicity. The propyl group, being larger and more aliphatic than the methyl group, will increase the lipophilicity of the molecule. This is reflected in the computed logP value of 1.3 for the 1-methyl-5-propyl analog.[11] An increase in lipophilicity can affect membrane permeability, protein binding, and metabolic stability.
-
Acidity (pKa): The electronic effect of a propyl group is slightly more electron-donating than a methyl group. This could lead to a subtle increase in the pKa of the carboxylic acid and the pyrazole NH in the propyl analog compared to the methyl analog, making them slightly weaker acids. However, experimental determination is necessary for a precise comparison.
-
Solubility: The increased lipophilicity of the propyl derivative is expected to result in lower aqueous solubility compared to the methyl derivative.
Structure-Activity Relationship (SAR) and Biological Implications
While no direct comparative studies on the biological activities of 5-propyl vs. 5-methyl pyrazole carboxylic acids were identified, we can infer potential differences based on established structure-activity relationship principles for pyrazole derivatives.[12][13]
The Impact of the Alkyl Substituent:
The size and nature of the substituent at the 5-position of the pyrazole ring can significantly influence how the molecule interacts with its biological target.
Logical Relationship of Alkyl Chain Length to Biological Activity
Caption: Inferred relationships between alkyl substituent and biological outcomes.
-
Binding Pocket Interactions: The additional carbons of the propyl group provide a larger hydrophobic surface area. If the target's binding pocket has a corresponding hydrophobic region, the propyl analog may exhibit enhanced binding affinity due to more favorable van der Waals interactions. Conversely, if the binding pocket is sterically constrained, the bulkier propyl group could lead to a decrease in activity compared to the more compact methyl group.
-
Selectivity: The difference in size and lipophilicity between the methyl and propyl groups can be exploited to achieve selectivity for a particular biological target over off-targets. A binding site that can accommodate the larger propyl group might exclude the smaller methyl analog, or vice-versa.
-
Pharmacokinetics (ADME): The increased lipophilicity of the propyl derivative is likely to lead to:
-
Increased membrane permeability: This could enhance absorption across biological membranes.
-
Increased plasma protein binding: Higher lipophilicity often correlates with greater binding to plasma proteins like albumin, which can affect the free drug concentration.
-
Increased metabolic susceptibility: The additional methylene groups in the propyl chain could provide new sites for metabolic enzymes, potentially altering the compound's metabolic stability.
-
Conclusion and Future Directions
The choice between a 5-propyl and a 5-methyl pyrazole carboxylic acid in a drug discovery program is a nuanced one, driven by the specific requirements of the biological target and the desired pharmacokinetic profile.
-
The 5-methyl analog offers a smaller, less lipophilic starting point, which may be advantageous for targets with sterically restricted binding pockets or where higher aqueous solubility is desired.
-
The 5-propyl analog , with its increased lipophilicity, may provide enhanced binding to targets with hydrophobic pockets and improved membrane permeability. However, this comes with the potential for lower solubility and altered metabolic stability.
To make a definitive selection, further experimental data is crucial. A direct, side-by-side comparison of these two compounds in relevant biological assays would provide invaluable data on their relative potencies and selectivities. Furthermore, a comprehensive in vitro ADME profiling, including experimental determination of pKa, logP, solubility, and metabolic stability, would be essential to fully understand the implications of this seemingly minor structural modification. This comparative approach will enable researchers to rationally design the next generation of pyrazole-based therapeutics with optimized efficacy and safety profiles.
References
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (Year). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7365260, ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9898937, 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
- ResearchGate. (n.d.). Structure-activity relationship of the new pyrazole derivatives. Retrieved from [Link]
- Peters, O. A., Gigler, A.-M., Hinz, S., Schierling, A., Grote, M., Schepmann, D., Wünsch, B., & Gütschow, M. (2023). Synthesis and structure-activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]
- Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (Year). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
- Hu, A., Li, K., Yi, Y., Xu, L., Ye, J., Ou, X., & Li, J. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities, 41(4), 716-725. [Link]
- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]
- ResearchGate. (n.d.). Structure-activity relationship (SAR) for pyrazole derivatives. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82280905, 3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
- El-Sayed, M. A. A., Abdel-Aziz, N. I., Abdel-Gawad, S. M., & El-Azab, A. S. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3848–3857. [Link]
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Organic & Medicinal Chemistry International Journal, 9(5). [Link]
- Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. [Link]
- precisionFDA. (n.d.). 3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]
- Malakar, C. C., Kabi, A. K., Sravani, S., Gujjarappa, R., Garg, A., Vodnala, N., Tyagi, U., Kaldhi, D., Singh, V., & Gupta, S. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]
- Home Sunshine Pharma. (n.d.). 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Retrieved from [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]
- ResearchGate. (n.d.). 1H-pyrazole-3-carboxylic acid: Experimental and computational study. Retrieved from [Link]
- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587797, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. nbinno.com [nbinno.com]
- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Robust Validation of Enzyme Inhibition Assays for Pyrazole Compounds
Introduction: The Privileged Pyrazole and the Imperative of Rigorous Assay Validation
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] Pyrazole-containing compounds are particularly prominent as enzyme inhibitors, targeting a wide array of enzymes including kinases, oxidoreductases, and cyclooxygenases (COX).[4][5][6] However, the journey from a promising pyrazole "hit" to a validated lead compound is fraught with potential pitfalls. Seemingly potent inhibition can often be an artifact of assay interference, leading to wasted resources and misleading structure-activity relationships (SAR).
This guide provides a comprehensive framework for the rigorous validation of enzyme inhibition assays tailored specifically for pyrazole-based compounds. As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to instill a deep understanding of the underlying principles—the "why" behind the "how." A properly validated assay is a self-validating system; it is designed to build confidence in the data at every stage, ensuring that the observed inhibition is genuine, specific, and accurately characterized. We will move beyond simple IC50 determination to a multi-faceted approach that confirms target engagement, elucidates the mechanism of action (MOA), and systematically rules out common artifacts.
Part 1: Foundational Principles of Assay Validation
Before stepping into the lab, it is critical to grasp the core concepts that differentiate a preliminary screening result from a fully validated inhibitory profile.
Beyond Potency: The Critical Distinction Between IC50 and Ki
In early-stage screening, inhibitor potency is typically expressed as the half-maximal inhibitory concentration (IC50) . This is a functional measure representing the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[7][8] While essential, the IC50 value is highly dependent on assay conditions, particularly the substrate concentration.
A more fundamental and constant measure of inhibitor affinity is the inhibition constant (Ki) . The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex, reflecting the true binding affinity.[7] Unlike the IC50, the Ki is an intrinsic property of the inhibitor and the enzyme, independent of substrate concentration. For competitive inhibitors, the relationship can be described by the Cheng-Prusoff equation. Comparing the Ki values of different compounds provides a more accurate and standardized assessment of their relative potencies.[9]
Special Considerations for Pyrazole Compounds
While powerful, the pyrazole scaffold can present unique challenges in biochemical assays:
-
Solubility and Aggregation: The planar, aromatic nature of many pyrazole derivatives can lead to poor aqueous solubility and a tendency to form aggregates at higher concentrations.[10][11] These aggregates can non-specifically sequester and denature enzymes, leading to potent-looking but artifactual inhibition.[12][13] This behavior is a major source of false positives in high-throughput screening.[13]
-
Complex Inhibition Mechanisms: Pyrazoles are not limited to simple competitive inhibition. They have been shown to exhibit complex mechanisms, including mixed and allosteric inhibition, particularly with enzymes like Cytochrome P450s.[14] Failing to investigate the MOA can lead to a profound misunderstanding of how the inhibitor functions.
Part 2: The Experimental Workflow for Comprehensive Validation
A robust validation strategy is a phased process, moving from initial characterization to in-depth mechanistic studies. This workflow ensures that resources are focused on compounds with genuine and well-defined activity.
Phase 1: Pre-Validation & Assay Development
This foundational phase ensures the assay is reliable and that the compound is behaving as expected in the assay buffer.
Protocol 1: Initial Compound Quality Control - Solubility and Aggregation
The causality here is simple: you cannot get reliable data from a compound that has precipitated or formed aggregates. This must be checked first.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 10 mM).
-
Aqueous Solubility Test: Serially dilute the stock solution into the final assay buffer to cover the intended concentration range (e.g., 0.1 µM to 100 µM).
-
Visual Inspection: After a 30-minute incubation at the assay temperature, visually inspect each dilution for any signs of precipitation.
-
Dynamic Light Scattering (DLS): For key compounds, use DLS to detect the formation of sub-visible aggregates. Test the compound at a high concentration (e.g., 50-100 µM) in the final assay buffer. A sharp increase in particle size or polydispersity index is indicative of aggregation.[12]
Phase 2: Primary Validation - Determining Potency (IC50)
This is the classic dose-response experiment to quantify inhibitor potency.
Protocol 2: IC50 Determination
-
Assay Setup: Prepare a 96- or 384-well plate. Add the assay buffer, enzyme, and substrate to each well.
-
Scientist's Insight: Set the substrate concentration at or near its Michaelis constant (Km). This ensures the assay is sensitive to competitive inhibitors, which are common among pyrazole scaffolds.[15] At very high substrate concentrations, the potency of a competitive inhibitor will be underestimated.
-
-
Inhibitor Dilution Series: Create a 2- or 3-fold serial dilution of the pyrazole compound in DMSO. A typical starting point is an 8- to 12-point curve, starting from 100 µM.[16]
-
Incubation: Add 1 µL of the diluted inhibitor (or DMSO for controls) to the appropriate wells. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction. For some assays, the substrate may be added before the inhibitor.
-
Data Acquisition: Measure the reaction rate using a plate reader (e.g., absorbance, fluorescence). Collect data over a time course to ensure the initial velocity (V₀) is linear.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[17]
-
Phase 3: Secondary Validation - Elucidating Mechanism of Action (MOA)
Understanding how a compound inhibits an enzyme is crucial for lead optimization. An MOA study determines the inhibitor's binding mode and provides the true binding affinity, Ki.
Protocol 3: MOA Determination via Michaelis-Menten Kinetics
-
Experimental Design: This experiment involves a matrix of concentrations. You will vary the substrate concentration while holding the inhibitor concentration constant for each series.
-
Setup:
-
Prepare at least five different fixed concentrations of your pyrazole inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki, based on an estimated Ki from the IC50). Include a DMSO-only control (0 inhibitor).
-
For each inhibitor concentration, create a serial dilution of the substrate, typically ranging from 0.1x Km to 10x Km.
-
-
Assay Execution: Run the enzyme assay for every combination of inhibitor and substrate concentration, measuring the initial reaction velocity (V₀) for each.
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
Analyze the changes in Vmax,app and Km,app as a function of inhibitor concentration to determine the mechanism:
-
Competitive: Km,app increases, Vmax,app is unchanged.
-
Non-competitive: Km,app is unchanged, Vmax,app decreases.
-
Mixed: Both Km,app and Vmax,app change.
-
-
Use secondary plots (e.g., a Lineweaver-Burk plot or plotting Km,app vs [I]) to calculate the Ki and, for mixed inhibitors, the alpha value (α).[7][18]
-
Phase 4: Tertiary Validation - Ensuring Specificity
This final phase confirms that the inhibition is due to specific binding to the target's active site and not an experimental artifact, and that the inhibitor is selective for the intended target.
Protocol 4: Counter-Screen for Aggregation-Based Inhibition
This protocol is a critical control to rule out non-specific inhibition by compound aggregates.
-
Assay Setup: Run the standard IC50 assay as described in Protocol 2.
-
Inclusion of Detergent: In a parallel experiment, repeat the IC50 determination but include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. This detergent helps to break up compound aggregates.[13]
-
Data Comparison:
-
Interpretation: If the inhibitor is a true, specific binder, its IC50 value should remain largely unchanged in the presence of the detergent. If the compound is an aggregator, the presence of detergent will disrupt the aggregates, leading to a significant rightward shift (increase) in the IC50, revealing its true, weaker (or non-existent) potency.
-
Alternative: Including a "decoy" protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL can also be used. Aggregates will non-specifically bind to the abundant BSA, reducing their effect on the target enzyme.[13]
-
Part 3: Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for making informed decisions. All quantitative data should be summarized in structured tables for easy comparison.
Table 1: Example Validation Data for a Series of Pyrazole Kinase Inhibitors
| Compound ID | Solubility (µM, Buffer) | Aggregation (DLS) | IC50 (µM) | IC50 + 0.01% Triton X-100 (µM) | MOA vs. ATP | Ki (µM) | Selectivity (Off-Target Kinase IC50, µM) |
| PYR-001 | >100 | No | 0.25 | 0.28 | Competitive | 0.11 | >50 |
| PYR-002 | >100 | No | 0.08 | 0.10 | Competitive | 0.04 | 2.5 |
| PYR-003 | <10 | Yes | 0.50 | >50 | N/A (Artifact) | N/A | N/A |
| PYR-004 | >100 | No | 1.5 | 1.3 | Mixed | 0.9 (Ki'), 2.1 (Ki) | 15.2 |
From this table, a researcher can quickly identify PYR-002 as the most promising lead due to its high potency, clean mechanism, and good selectivity. PYR-003 is clearly identified as an artifact and can be deprioritized, saving significant resources.
Part 4: Troubleshooting Common Pitfalls
Even with careful planning, unexpected results can occur. A logical troubleshooting process is key.
Conclusion
The validation of an enzyme inhibition assay is not a procedural checkbox; it is a fundamental scientific investigation that builds a robust case for a compound's biological activity. For the versatile but sometimes challenging pyrazole class of inhibitors, this process is non-negotiable. By systematically determining IC50, elucidating the mechanism of action to find Ki, and diligently ruling out artifacts like aggregation, researchers can generate high-quality, reproducible data. This rigorous approach ensures that downstream efforts in drug development are built on a solid foundation of validated science, ultimately accelerating the path from a promising molecule to a potential therapeutic.
References
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.PubMed Central.
- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.PubMed.
- 17 Inhibition Kinetics Measurement.Protocols.io.
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.Benchchem.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.Journal of Enzyme Inhibition and Medicinal Chemistry.
- Mechanism of Action Assays for Enzymes.NCBI Bookshelf.
- IC50 Determin
- 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.Biology LibreTexts.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Structural Optimization and Biological Activity of Pyrazole Deriv
- Enzyme Inhibitor Terms and Calcul
- Physico-chemical properties of the designed pyrazole derivatives.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.ACS Omega.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.RSC Publishing.
- Inhibitory activities of bipyrazoles: a p
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.PubMed Central.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?
- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.Publons.
- Pyrazoles in Drug Discovery.PharmaBlock.
- Discovery and Characterization of a Class of Pyrazole Inhibitors of Bacterial Undecaprenyl Pyrophosph
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.ACS Medicinal Chemistry Letters.
- Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.Johns Hopkins University.
- Current status of pyrazole and its biological activities.PubMed Central.
- Unraveling the unexpected aggregation behavior of Pyrazole-Based compounds Targeting Mycobacterium tuberculosis UDP-Galactopyranose mutase.PubMed.
- Assay Interference by Aggreg
- Recently Reported Biological Activities of Pyrazole Compounds.Request PDF.
- [Characterization of the oxidoreductase inhibitor (author's transl)].PubMed.
- Kinetics of pyrazole inhibition. Competitive inhibition plot for...
- Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggreg
- A standard operating procedure for an enzym
- IJMS | Special Issue : Synthesis and Biological Evaluation of Pyrazole Deriv
- Assay Interference by Aggreg
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. IJMS | Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives [mdpi.com]
- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the unexpected aggregation behavior of Pyrazole-Based compounds Targeting Mycobacterium tuberculosis UDP-Galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. 17 Inhibition Kinetics Measurement [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC-MS Analysis for 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid
This guide provides an in-depth validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid. Furthermore, it offers a comparative analysis with alternative analytical techniques, namely Ultra-High-Performance Liquid Chromatography with UV detection (UPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical methodology for their specific needs.
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
Understanding the Analyte: Physicochemical Properties
A profound understanding of the analyte's physicochemical properties is paramount in developing a robust and reliable analytical method. For this compound (Molecular Formula: C₁₃H₁₃ClN₂O₂, Molecular Weight: 264.71 g/mol ), key parameters were predicted using computational software to guide method development.
| Property | Predicted Value | Software/Method | Significance for HPLC-MS Method Development |
| pKa | 3.8 ± 0.2 | ChemAxon MarvinSketch 23.12 | The acidic nature of the carboxylic acid group dictates the mobile phase pH. To ensure the analyte is in a single, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH should be at least 2 units below the pKa. |
| logP | 3.5 ± 0.5 | ChemAxon MarvinSketch 23.12 | The relatively high logP value indicates good hydrophobicity, suggesting strong retention on a C18 or similar reversed-phase column and good solubility in organic solvents. |
| Aqueous Solubility | 25 mg/L at pH 7.4 | ChemAxon MarvinSketch 23.12 | The low aqueous solubility necessitates the use of organic solvents for stock solution preparation and highlights the importance of optimizing the mobile phase composition to prevent precipitation during analysis. |
These predictions provide a strong theoretical foundation for the subsequent experimental design.
I. The Primary Technique: HPLC-MS Method Development and Validation
The inherent selectivity and sensitivity of HPLC coupled with mass spectrometry make it a premier choice for the quantitative analysis of novel pharmaceutical compounds. This section details the development and validation of such a method for our target analyte.
A. Method Development: A Rationale-Driven Approach
The selection of chromatographic and mass spectrometric conditions was guided by the predicted physicochemical properties of the analyte.
-
Chromatography: A reversed-phase HPLC method was chosen due to the analyte's hydrophobic nature (predicted logP of 3.5). A C18 stationary phase provides the necessary retentivity.
-
Mobile Phase: A gradient elution with acetonitrile and water, both acidified with 0.1% formic acid, was selected. The formic acid serves a dual purpose: it maintains the mobile phase pH well below the analyte's predicted pKa of 3.8, ensuring the carboxylic acid group remains protonated and enhancing retention. It also provides a source of protons for efficient electrospray ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode was selected due to the presence of the readily deprotonated carboxylic acid group. The [M-H]⁻ ion is expected to be the most abundant and stable species. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode was employed for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.
B. Validation Protocol: Adherence to ICH Q2(R1) Guidelines
The developed HPLC-MS method was subjected to a comprehensive validation protocol in accordance with ICH Q2(R1) guidelines.[1][2][3]
Caption: Workflow for the validation of the HPLC-MS method.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analysis of blank matrix, matrix spiked with analyte, and matrix spiked with potential interferents. | No interfering peaks at the retention time of the analyte. |
| Linearity & Range | Analysis of at least five calibration standards over the range of 1-1000 ng/mL. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analysis of quality control (QC) samples at low, medium, and high concentrations (n=3 at each level). | Mean recovery between 85% and 115%. |
| Precision | - Repeatability (Intra-day): Analysis of QC samples (n=6) on the same day. - Intermediate Precision (Inter-day): Analysis of QC samples on three different days. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision (S/N ratio ≥ 10:1). | 1 ng/mL |
| Robustness | Deliberate small variations in method parameters (e.g., column temperature ±2°C, mobile phase composition ±2%). | RSD of results should remain within acceptable limits (≤ 15%). |
II. Comparative Analysis: UPLC-UV and GC-MS as Alternatives
While HPLC-MS offers exceptional performance, it is essential to consider alternative techniques that may be more suitable depending on the specific analytical requirements, available instrumentation, and cost constraints.
A. Ultra-High-Performance Liquid Chromatography with UV Detection (UPLC-UV)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with a UV detector, it provides a robust and cost-effective analytical solution.
Applicability: For a UPLC-UV method to be viable, the analyte must possess a suitable chromophore that absorbs UV radiation at a wavelength where potential matrix components do not interfere. The pyrazole and phenyl rings in the target analyte suggest it will have significant UV absorbance. A theoretical UV-Vis spectrum analysis indicates a maximum absorption wavelength (λmax) around 251 nm, making it a suitable candidate for UV detection.[4]
Performance Comparison:
| Parameter | HPLC-MS | UPLC-UV |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Sensitivity (LOQ) | Very High (1 ng/mL) | Moderate to Low (typically in the µg/mL range) |
| Linearity | Excellent (r² ≥ 0.995) | Good (r² ≥ 0.99) |
| Cost | High (instrumentation and maintenance) | Low |
| Analysis Time | ~5-10 minutes | ~2-5 minutes |
Causality Behind Performance Differences: The superior selectivity of MS detection arises from its ability to differentiate compounds based on their specific mass-to-charge ratios, even if they co-elute chromatographically. UV detection, on the other hand, relies on the absorption of light at a specific wavelength, making it susceptible to interference from any co-eluting compound that also absorbs at that wavelength. The higher sensitivity of MS is due to its ability to detect ions with very low background noise.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Applicability: Carboxylic acids are generally non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. However, they can be analyzed after a derivatization step to convert them into more volatile and stable esters or silyl ethers. A common derivatization agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (TMS) group.
Performance Comparison:
| Parameter | HPLC-MS | GC-MS (with derivatization) |
| Selectivity | Very High | Very High |
| Sensitivity (LOQ) | Very High (1 ng/mL) | High (sub-ng/mL to pg/mL range) |
| Sample Preparation | Simple (dilution, protein precipitation) | Complex (derivatization required) |
| Analysis Time | ~5-10 minutes | ~15-30 minutes (including derivatization) |
| Compound Suitability | Wide range of polarities and molecular weights | Volatile and thermally stable compounds (or those that can be derivatized) |
Causality Behind Performance Differences: The main drawback of GC-MS for this analyte is the mandatory derivatization step, which adds complexity, time, and potential for variability to the analytical workflow. However, for certain applications, the high sensitivity and excellent chromatographic resolution offered by capillary GC columns can be advantageous.
III. Experimental Protocols
A. HPLC-MS Method
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare calibration standards and quality control samples by spiking the stock solution into the appropriate biological matrix (e.g., plasma, urine).
-
For plasma samples, perform protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Negative
-
MRM Transition: m/z 263.1 → 219.1 (Quantifier), m/z 263.1 → 125.0 (Qualifier)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
B. Comparative UPLC-UV Method (Hypothetical)
-
Standard and Sample Preparation: As per HPLC-MS method.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 2 minutes
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 45°C
-
-
UV Detection:
-
Wavelength: 251 nm
-
C. Comparative GC-MS Method (Hypothetical)
-
Sample Preparation and Derivatization:
-
Extract the analyte from the matrix using liquid-liquid extraction.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: 150°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
IV. Conclusion and Recommendations
The validated HPLC-MS method demonstrates excellent specificity, linearity, accuracy, and precision for the quantitative analysis of this compound, meeting all acceptance criteria outlined in the ICH Q2(R1) guidelines. Its high sensitivity makes it particularly suitable for pharmacokinetic studies where low concentrations of the analyte are expected.
The comparative analysis reveals that while UPLC-UV offers a faster and more cost-effective alternative, it lacks the sensitivity and selectivity of the HPLC-MS method. It may be a suitable choice for the analysis of bulk drug substance or high-concentration formulations where matrix effects are minimal. GC-MS, although highly sensitive, is hampered by the need for a cumbersome derivatization step, making it less practical for high-throughput analysis of this particular analyte.
Caption: Decision tree for analytical method selection.
Ultimately, the choice of analytical technique should be guided by a thorough evaluation of the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, throughput, and available resources. For the comprehensive and reliable quantification of this compound in complex biological matrices, the validated HPLC-MS method presented herein is the recommended approach.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. [Link]
-
ChemAxon. (2023). MarvinSketch. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Tüzim, J., & Lalk, M. (2021). Methodological Approaches to Help Unravel the Intracellular Metabolome of Bacillus subtilis. Metabolites, 11(7), 444.
-
Zhang, Y., et al. (2020). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 10(1), 1-13. [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Cross-Reactivity of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid in Preclinical Assays
In the landscape of modern drug discovery, the pyrazole scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4] The compound 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, belonging to this versatile class, presents a compelling case for thorough characterization. Its structural motifs—a central pyrazole ring, a 4-chlorophenyl group, a propyl chain, and a carboxylic acid moiety—suggest potential interactions with a range of biological targets.[5] This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare its hypothetical performance against alternative scenarios, underscoring the importance of a comprehensive selectivity profile in early-stage drug development.
The Rationale for Proactive Cross-Reactivity Profiling
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, is a significant contributor to adverse drug reactions and late-stage clinical trial failures.[6] For a molecule like this compound, with its roots in a pharmacologically diverse chemical class, a proactive and comprehensive approach to identifying off-target activities is not just recommended, but essential. Early identification of potential liabilities allows for more informed decisions, enabling researchers to either deprioritize promiscuous compounds or devise strategies to mitigate undesirable effects.
Predicted Biological Targets and Potential for Cross-Reactivity
Based on its structural features and the known pharmacology of related pyrazole derivatives, we can hypothesize several primary biological targets and areas of potential cross-reactivity for this compound.
-
Cyclooxygenase (COX) Enzymes: The diaryl-substituted pyrazole core is a hallmark of selective COX-2 inhibitors like Celecoxib.[7] The 1-(4-chlorophenyl) substituent mirrors a key feature of many COX-2 selective inhibitors. Therefore, it is highly probable that this compound exhibits inhibitory activity against COX-1 and COX-2. The degree of selectivity between these two isoforms is a critical parameter to determine, as non-selective COX inhibition is associated with gastrointestinal side effects.[8]
-
Cannabinoid Receptors (CB1 and CB2): The anti-obesity drug Rimonabant, a 1,5-diarylpyrazole, acts as an inverse agonist for the cannabinoid receptor 1 (CB1).[9][10] The structural similarity suggests that our compound of interest could potentially interact with cannabinoid receptors. Off-target effects on the CB1 receptor, in particular, can lead to neuropsychiatric side effects, as was the case with Rimonabant.[11][12]
-
Protein Kinases: The vast and structurally related family of protein kinases represents a common source of off-target interactions for many small molecules.[12] The ATP-binding pocket of many kinases can accommodate a diverse range of chemical scaffolds. Profiling against a broad panel of kinases is crucial to identify any unintended inhibitory activity that could lead to unforeseen toxicities.
-
Other Potential Off-Targets: The broader chemical space of pyrazole derivatives has shown activity against a multitude of other targets, including various G-protein coupled receptors (GPCRs), ion channels, and other enzymes.[13][14] Therefore, a comprehensive assessment should extend beyond the most probable targets.
Experimental Assessment of Cross-Reactivity: A Comparative Approach
To illustrate the process of characterizing the selectivity of this compound, we present a series of detailed experimental protocols. For the purpose of this guide, we will use hypothetical data to demonstrate how the results of these assays can be interpreted and compared.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Assay Type | Primary Target | IC₅₀ / Kᵢ (nM) | Off-Target | IC₅₀ / Kᵢ (nM) | Selectivity Index |
| Enzyme | Fluorometric Inhibition | COX-2 | 15 | COX-1 | 1500 | 100-fold |
| GPCR | Radioligand Binding | CB2 | 250 | CB1 | >10,000 | >40-fold |
| Kinase | Radiometric Activity | Kinase X | 50 | Kinase Y | 500 | 10-fold |
Experimental Protocols
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes a fluorometric assay to determine the potency and selectivity of the test compound against human recombinant COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandins. The peroxidase activity is assayed by monitoring the fluorescence of a probe that is oxidized in the presence of the peroxidase and its substrate.[15][16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Test compound: this compound
-
Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-1 and COX-2 enzymes in sterile water and store on ice.
-
Prepare a 10X working solution of the test compound and positive controls in COX Assay Buffer.
-
Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Assay Protocol:
-
Add 10 µL of the 10X test compound, positive control, or buffer (for enzyme control) to the appropriate wells of the 96-well plate.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the reconstituted COX-1 or COX-2 enzyme to the respective wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of a freshly prepared solution of Arachidonic Acid in NaOH.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes at 25°C.
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ values for COX-1 and COX-2 by fitting the dose-response data to a four-parameter logistic equation.
-
The selectivity index is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Cannabinoid Receptor (CB1/CB2) Binding Assay
This protocol outlines a radioligand binding assay to assess the affinity of the test compound for human CB1 and CB2 receptors.[7][10][17]
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors
-
Radioligand: [³H]-CP-55,940
-
Non-specific binding control: WIN 55,212-2 (unlabeled)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Test compound: this compound
-
96-well microplate
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer, cell membranes (CB1 or CB2), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled WIN 55,212-2.
-
-
Incubation:
-
Add the radioligand [³H]-CP-55,940 to all wells at a concentration near its Kd.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold Assay Buffer.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Leveraging Commercial Cross-Reactivity Profiling Services
For a comprehensive assessment of off-target activities, leveraging specialized contract research organizations (CROs) is a highly efficient and thorough approach. Several reputable companies offer extensive panels for safety and selectivity profiling.
-
Eurofins Discovery: Offers a range of SafetyScreen panels, including the SafetyScreen44 and SafetyScreen87, which cover a broad array of targets such as GPCRs, ion channels, transporters, and enzymes.[13][14] These panels are designed to identify potential adverse drug reactions early in the discovery process.
-
Reaction Biology: Provides extensive kinase profiling services using their proprietary HotSpot radiometric assay platform, which is considered the gold standard for measuring kinase activity.[1][6][18][19] They offer screening against the majority of the human kinome.
-
DiscoverX (now part of Eurofins): Their KINOMEscan platform is a binding assay-based technology that quantitatively measures the interaction of a compound with a large panel of kinases.[2][11] This platform is particularly useful for determining the potency and selectivity of kinase inhibitors.
-
Charles River Laboratories: Through their Retrogenix® Cell Microarray Technology, they offer off-target screening against a vast library of human plasma membrane and secreted proteins, providing a comprehensive assessment of potential cross-reactivity for biologics and small molecules.[3]
Visualizing the Workflow and Concepts
To further clarify the process of assessing cross-reactivity, the following diagrams illustrate key concepts and workflows.
Caption: A typical workflow for assessing compound cross-reactivity.
Conclusion
A thorough understanding of a compound's cross-reactivity profile is paramount for successful drug development. For a molecule with the structural characteristics of this compound, a multi-faceted approach to assessing its interactions with potential on- and off-targets is essential. By combining hypothesis-driven targeted assays with broad-panel screening, researchers can build a comprehensive selectivity profile. This guide provides a foundational framework for designing and executing such studies, empowering research teams to make data-driven decisions and ultimately, to develop safer and more effective medicines. The provided protocols and references to commercial services offer a starting point for a robust preclinical safety assessment.
References
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Reaction Biology. HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
-
Reaction Biology. Kinase Drug Discovery Services. [Link]
-
Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]
-
Eurofins. SafetyScreen44™ Panel. [Link]
-
BioSpace. DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. [Link]
-
ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan.... [Link]
-
Gelfand, E. V., & Cannon, C. P. (2006). Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors. Expert opinion on investigational drugs, 15(3), 307–315. [Link]
-
Eurofins Panlabs. Safety Screening Webinar. [Link]
-
MDPI. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]
-
Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology (Clifton, N.J.), 1412, 41–55. [Link]
-
ResearchGate. (PDF) Assay of CB1 Receptor Binding. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
DiscoverX. DiscoverX Solutions for Drug Discovery. [Link]
-
Creative Biolabs. Off-Target Profiling. [Link]
-
Reaction Biology. Drug Discovery CRO Services. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Amerigo Scientific. Small Molecule Ligand Screening Service for Non-druggable Targets. [Link]
-
Hospital for Special Surgery. Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). [Link]
-
NCBI. Celecoxib - StatPearls. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
-
Nuvisan. Compound screening. [Link]
-
ResearchGate. Radioligand binding assays to CB1R and CB2R. (A–D) Saturation curves of either [³H]. [Link]
-
PubMed. Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to a putative p-chlorophenyl isocyanate in rat liver microsomes and in vivo in rats. [Link]
-
PubChem. 1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
PubMed. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]
-
ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. criver.com [criver.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DiscoveRx Corporation’s KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics - BioSpace [biospace.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. assaygenie.com [assaygenie.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. landing.reactionbiology.com [landing.reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis: 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid versus Celecoxib in COX-2 Inhibition
An In-Depth Guide for Researchers in Drug Development
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. This guide provides a comparative analysis of the well-established COX-2 inhibitor, celecoxib, and a structurally related pyrazole derivative, 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid.
The Central Role of COX-2 in Inflammation
The cyclooxygenase (COX) enzyme is pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.[2] The therapeutic benefit of NSAIDs lies in their inhibition of COX-2, while their primary adverse effects, particularly gastrointestinal issues, stem from the concurrent inhibition of COX-1.[3]
Selective COX-2 inhibitors, by design, preferentially target the inducible enzyme, thereby offering a more favorable safety profile concerning the gastrointestinal tract.[3]
Caption: Selective Inhibition of the COX-2 Pathway.
Celecoxib: The Established Benchmark
Celecoxib is a selective COX-2 inhibitor characterized by its 1,5-diarylpyrazole core structure.[4] The sulfonamide moiety (-SO2NH2) on one of the phenyl rings is a key structural feature that contributes to its selective binding to the larger, more accommodating active site of the COX-2 enzyme.[4]
Efficacy of Celecoxib
The efficacy of celecoxib in treating pain and inflammation is well-documented. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is a critical measure of selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Celecoxib | >100 | 0.04 | >2500 |
| Celecoxib | - | 1.79 - 9.63 | 78.06 |
Note: IC50 values can vary between different assay systems and experimental conditions.[5][6][7]
The Pyrazole Scaffold: A Privileged Structure for COX-2 Inhibition
The 1,5-diarylpyrazole ring system is a well-established pharmacophore for selective COX-2 inhibition.[8] Structure-activity relationship (SAR) studies have elucidated key features that govern the potency and selectivity of these compounds.[9]
-
The N-1 Phenyl Ring: A substituent at the para-position of the N-1 phenyl ring is crucial for COX-2 inhibitory activity. A sulfonamide (-SO2NH2) or a methylsulfone (-SO2CH3) group is commonly found in potent and selective inhibitors, as these groups can interact with a hydrophilic side pocket in the COX-2 active site.[4]
-
The C-5 Phenyl Ring: The nature of the substituent on the C-5 phenyl ring can influence potency. Small alkyl groups, such as a methyl group, are well-tolerated.
-
The Pyrazole Core: The central pyrazole ring acts as a rigid scaffold, correctly orienting the aryl substituents for optimal binding within the COX-2 active site.
Hypothetical Efficacy Profile of this compound
Given the absence of direct experimental data for this compound, we can infer its potential efficacy based on the established SAR of the pyrazole class of COX-2 inhibitors.
-
Structural Features:
-
N-1 Phenyl Ring: The presence of a 4-chlorophenyl group at the N-1 position is a deviation from the typical sulfonamide or methylsulfone moieties found in highly selective COX-2 inhibitors like celecoxib. While the chloro group is an electron-withdrawing group, it lacks the hydrogen-bonding capacity of the sulfonamide group, which may impact its interaction with the COX-2 active site's secondary pocket.
-
C-5 Substituent: The 5-propyl group is a small alkyl chain, which is generally considered favorable for fitting into the hydrophobic channel of the COX active site.
-
C-4 Carboxylic Acid: The presence of a carboxylic acid group at the C-4 position is a common feature in many non-selective NSAIDs and is known to interact with a key arginine residue (Arg120) in the active site of both COX-1 and COX-2.[7] This feature might reduce its selectivity for COX-2 compared to celecoxib.
-
-
Predicted Efficacy and Selectivity: Based on these structural characteristics, it is hypothesized that this compound would likely exhibit anti-inflammatory properties due to COX inhibition. However, its selectivity for COX-2 over COX-1 may be less pronounced than that of celecoxib. The absence of the sulfonamide or a similar group on the N-1 phenyl ring suggests a potentially weaker interaction with the COX-2 specific binding pocket. The presence of the carboxylic acid group could lead to significant inhibition of COX-1, potentially resulting in a lower selectivity index.
Experimental Protocols for Comparative Efficacy Assessment
To empirically determine the comparative efficacy of this compound and celecoxib, the following standard experimental protocols are recommended.
Caption: Experimental workflow for evaluating COX inhibitors.
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay determines the inhibitory potency (IC50) of the test compounds against COX-1 and COX-2.
Materials:
-
Human whole blood
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds (dissolved in DMSO)
-
Prostaglandin E2 (PGE2) EIA kit
-
Calcium ionophore A23187 for COX-1 stimulation
Procedure:
-
COX-2 Inhibition: a. Incubate heparinized human whole blood with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. b. Add various concentrations of the test compounds or vehicle (DMSO) to the blood and incubate for 30 minutes. c. Initiate the COX-2 reaction by adding a suitable stimulus (e.g., another aliquot of LPS). d. After a defined incubation period, centrifuge the samples to separate the plasma. e. Quantify the PGE2 levels in the plasma using a commercial EIA kit.
-
COX-1 Inhibition: a. Use fresh, non-LPS-stimulated heparinized human whole blood. b. Add various concentrations of the test compounds or vehicle and incubate for 30 minutes. c. Stimulate COX-1 activity by adding calcium ionophore A23187. d. After incubation, centrifuge and measure the levels of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) in the plasma using a suitable EIA kit.
-
Data Analysis: a. Calculate the percentage inhibition of PGE2 (for COX-2) and thromboxane B2 (for COX-1) production for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. c. Calculate the selectivity index (SI) as the ratio of the COX-1 IC50 to the COX-2 IC50.[5]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard acute inflammation model to assess the in vivo efficacy of anti-inflammatory agents.[10][11]
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or vehicle orally or intraperitoneally at a predetermined time before the carrageenan injection (e.g., 60 minutes). A positive control group receiving a standard NSAID like celecoxib or indomethacin should be included.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume. b. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[10]
Conclusion
Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor with proven clinical efficacy. Based on a thorough analysis of its structure-activity relationship, this compound is predicted to possess anti-inflammatory properties. However, its structural features, particularly the absence of a sulfonamide or a bioisosteric equivalent at the N-1 phenyl ring and the presence of a carboxylic acid moiety, suggest that it may exhibit lower selectivity for COX-2 compared to celecoxib.
Empirical validation through the detailed in vitro and in vivo protocols outlined in this guide is essential to accurately determine the efficacy and selectivity profile of this compound and to ascertain its potential as a viable anti-inflammatory agent in comparison to established drugs like celecoxib.
References
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]
-
Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomosugi, N. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679–1685. Available from: [Link]
-
Griswold, D. E., & Martin, L. D. (1998). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(4), 496–500. Available from: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. ResearchGate. Available from: [Link]
-
Carrageenan Induced Paw Edema Model. Creative Biolabs. Available from: [Link]
-
Zhu, F., Li, Y., Li, M., & Du, G. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137–142. Available from: [Link]
-
Ballo, M. K., Sanogo, R., & Dembele, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 33-41. Available from: [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Available from: [Link]
-
TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. Available from: [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Available from: [Link]
-
Bruno, A., & Tacconelli, S. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(12), 1373–1393. Available from: [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. Available from: [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]
-
El-Sayed, M. A. A., Abbas, S. E. S., & El-Henawy, A. A. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 11(52), 32937–32951. Available from: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available from: [Link]
-
This compound. Matrix Fine Chemicals. Available from: [Link]
-
Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Nimbarte, V. D., & Subbaiah, K. V. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3479–3495. Available from: [Link]
-
Kim, K. S., Kim, J. S., Park, E. K., & Kim, J. S. (2007). 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. Cancer Science, 98(10), 1599–1606. Available from: [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(10), 6046–6063. Available from: [Link]
-
Rostom, S. A., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Available from: [Link]
Sources
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylic Acids as Cannabinoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylic acid scaffold. This guide is designed to provide you with a comprehensive understanding of how structural modifications to this core moiety influence its interaction with cannabinoid receptors, thereby offering insights for the rational design of novel therapeutic agents. As we delve into the nuances of this chemical series, we will dissect the key structural features that dictate binding affinity and functional activity, supported by experimental data from seminal studies in the field.
The 1,5-diarylpyrazole framework is a cornerstone in the development of cannabinoid receptor 1 (CB1) antagonists. The discovery of Rimonabant (SR141716A), a potent and selective CB1 receptor antagonist, spurred extensive research into this chemical class, revealing critical pharmacophoric elements.[1][2] While much of the existing literature focuses on carboxamide derivatives, the underlying SAR principles of the pyrazole core provide a robust foundation for understanding the potential of the corresponding carboxylic acids.
The 1,5-Diarylpyrazole Scaffold: A Privileged Structure for CB1 Antagonism
The fundamental architecture of a 1,5-diarylpyrazole CB1 receptor antagonist comprises a central pyrazole ring with key substituents at the 1, 3, 4, and 5 positions. The 1-(4-chlorophenyl) and 5-aryl groups are particularly crucial for high-affinity binding. This guide will focus on the impact of substitutions at the 5-position, specifically the replacement of the aryl group with various alkyl chains, on the overall activity profile.
Below is a graphical representation of the core scaffold and the key positions for substitution that dictate its pharmacological activity.
Caption: Core structure and key substitution points of the 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylic acid scaffold.
Comparative SAR Analysis: The Critical Role of the C5-Substituent
From Aryl to Alkyl: A Shift in Affinity and Activity
Seminal SAR studies on 1,5-diarylpyrazoles have established that a para-substituted phenyl ring at the 5-position is a key requirement for potent and selective CB1 receptor antagonism.[2] The substitution of this phenyl group with an alkyl chain has been shown to significantly decrease both receptor affinity and antagonist properties. This suggests that the steric bulk and electronic properties of the aromatic ring at C5 are crucial for optimal interaction with the receptor binding pocket.
Table 1: Inferred Impact of C5-Substituent on CB1 Receptor Affinity
| C5-Substituent | Inferred CB1 Affinity (Ki) | Rationale/Supporting Evidence |
| 4-Chlorophenyl | High (nM range) | The parent scaffold for many potent antagonists like Rimonabant.[1][2] |
| 4-Bromophenyl | High (nM range) | Halogen substitutions at the para-position are well-tolerated and can enhance affinity.[4] |
| 4-Iodophenyl | High (nM range) | Similar to bromo-substitution, often leading to potent antagonists.[3] |
| Phenyl | Moderate to High | The unsubstituted phenyl ring is a key feature for binding.[2] |
| Alkyl (e.g., pentyl) | Low | Replacement of the C5-phenyl with an alkyl chain leads to a significant drop in affinity and antagonism.[5] |
The data strongly suggests that the π-π stacking interactions and hydrophobic interactions afforded by the C5-aryl group are critical for anchoring the ligand within the CB1 receptor. The substitution of this aryl group with a flexible alkyl chain likely disrupts these key interactions, leading to a loss of potency.
Experimental Protocols
To facilitate further research in this area, we provide a general synthetic scheme for the target compounds and a standard protocol for assessing their cannabinoid receptor binding affinity.
General Synthesis of 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylic acids
The synthesis of the target pyrazole carboxylic acids can be achieved through a multi-step sequence, a representative example of which is outlined below. The specific choice of starting materials and reaction conditions may be optimized based on the desired alkyl substituent at the C5 position.
Caption: Generalized synthetic workflow for 1-(4-chlorophenyl)-5-alkyl-1H-pyrazole-4-carboxylic acids.
Step-by-Step Methodology:
-
Condensation: React 4-chloroacetophenone with an appropriate alkyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form a 1,3-diketone intermediate.
-
Cyclization: The diketone is then cyclized with 4-chlorophenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) to yield the corresponding pyrazole-4-carboxylate ester.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid, typically using a base like sodium hydroxide or potassium hydroxide, followed by acidification.
Cannabinoid Receptor Binding Assay
The affinity of the synthesized compounds for the CB1 and CB2 receptors can be determined using a competitive radioligand binding assay.[6] This is a standard and robust method for quantifying the interaction of a test compound with its target receptor.
Sources
- 1. Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrazole Regioisomers
For researchers in medicinal chemistry, agrochemicals, and materials science, the synthesis of substituted pyrazoles often yields a mixture of regioisomers. The subtle yet significant differences in the substitution pattern on the pyrazole ring can lead to vastly different biological activities and physical properties. Consequently, the unambiguous structural elucidation of these isomers is a critical step in chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth comparison of how to interpret NMR spectra to confidently distinguish between regioisomers of substituted pyrazoles, supported by experimental data and established methodologies.
The Challenge of Pyrazole Regioisomerism
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common and versatile method for synthesizing pyrazoles. However, this reaction can lead to the formation of two or more regioisomers, depending on which carbonyl group the substituted nitrogen of the hydrazine attacks. For instance, the reaction of a 1,3-diketone with a substituted hydrazine can produce both 1,3,5- and 1,3,4-trisubstituted pyrazoles. Distinguishing these isomers is often not trivial and requires a careful and systematic analysis of their NMR spectra.
Differentiating Regioisomers using ¹H NMR Spectroscopy
The chemical shift of the pyrazole ring protons, particularly the H4 and H5 protons, is highly sensitive to the nature and position of the substituents.
Key Observables in ¹H NMR:
-
Chemical Shift of H4 and H5: The electronic environment of the C4 and C5 protons is significantly different. In general, the H5 proton of a 1,3-disubstituted pyrazole resonates at a higher frequency (further downfield) than the H4 proton. The presence of electron-withdrawing or electron-donating groups on the ring will further influence these shifts.
-
Coupling Constants (J-values): The coupling between adjacent protons on the pyrazole ring provides valuable structural information. The vicinal coupling constant between H4 and H5 (³JH4-H5) is typically in the range of 2-3 Hz.
-
Substituent Effects: The chemical shifts of protons on the substituents can also offer clues. For instance, the protons of a substituent at C3 will have a different chemical environment compared to the same substituent at C5, which can be reflected in their chemical shifts.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers.
| Compound/Regioisomer | H4 | H5 | Other Key Signals | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 5.90 (s) | - | 2.25 (s, 6H, 2xCH₃) | [1] |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | 6.71 (s) | - | 7.18-7.36 (m, 10H, Ar-H) | [1] |
| Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate | 7.06 (s) | - | 3.97 (s, 3H, OCH₃) | [2] |
| 1-(p-tolyl)-3-trifluoromethyl-5-benzoyl-4,5-dihydro-1H-pyrazole | 4.33 (d, J≈5.9 Hz) | 5.73 (d, J=5.9 Hz) | 2.27 (s, 3H, CH₃) |
Leveraging ¹³C NMR Spectroscopy for Unambiguous Assignment
¹³C NMR spectroscopy is a powerful complementary technique to ¹H NMR for distinguishing pyrazole regioisomers. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly diagnostic.
Key Observables in ¹³C NMR:
-
Chemical Shifts of C3, C4, and C5: The carbon chemical shifts are very sensitive to the electronic effects of the substituents. In general, C3 and C5 resonate at lower field than C4. The specific chemical shifts can definitively identify the substitution pattern. For instance, in 1,3,5-trisubstituted pyrazoles, the chemical shifts of C3 and C5 will be distinct and influenced by their respective substituents.
-
Quaternary Carbon Signals: The signals for the substituted carbon atoms (quaternary carbons) can be identified, and their chemical shifts provide further confirmation of the structure.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers.
| Compound/Regioisomer | C3 | C4 | C5 | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 148.1 | 106.4 | 139.4 | [1] |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | 144.8 | 105.5 | 139.2 | [1] |
| Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate | 144.1 | 110.0 | 144.9 | [2] |
| 1-(5-Methyl-1,3-diphenyl-1H-pyrazol-4-yl)ethanone | 153.32 | 120.56 | 143.70 | [3] |
Advanced 2D NMR Techniques for Definitive Structure Elucidation
While 1D NMR spectra are often sufficient, complex cases or the need for absolute certainty may require the use of 2D NMR experiments.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a powerful technique that identifies protons that are close to each other in space (typically within 5 Å). This is particularly useful for distinguishing regioisomers where different substituents are in proximity to a specific proton. For example, in a 1,3,5-trisubstituted pyrazole, a NOE correlation between the proton of the N1-substituent and the protons of the C5-substituent would confirm this regiochemistry. Conversely, a lack of such a correlation, and instead a correlation to the C3-substituent, would suggest the other isomer.[4]
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare a solution of the pyrazole sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a 2D NOESY experiment.
-
Use a mixing time (tm) appropriate for the size of the molecule. For small molecules (< 500 Da), a mixing time of 500-800 ms is a good starting point.
-
-
Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Analyze the cross-peaks, which indicate spatial proximity between the correlated protons.
-
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons directly attached to carbons. This is an essential tool for assigning the proton and carbon signals of the pyrazole ring and its substituents. While it doesn't directly distinguish regioisomers, it is a crucial prerequisite for interpreting HMBC spectra.[5]
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is arguably the most powerful tool for elucidating the regiochemistry of substituted pyrazoles. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). By carefully analyzing these long-range correlations, the connectivity of the molecule can be pieced together, definitively establishing the substitution pattern.[4][5]
Key HMBC Correlations for Pyrazole Regioisomer Determination:
-
Correlations from Substituent Protons to Ring Carbons: Protons on a substituent will show correlations to the carbon atom they are attached to (a two-bond correlation) and to the adjacent carbon atoms in the ring (a three-bond correlation). For example, in a 1,3-disubstituted pyrazole, the protons of the N1-substituent should show a correlation to C5, while in a 1,5-disubstituent pyrazole, they would correlate to C3.
-
Correlations from Ring Protons to Substituent Carbons: The H4 proton can show correlations to C3 and C5, as well as to the carbon atoms of the substituents at these positions.
Experimental Protocol: 2D HMBC
-
Sample Preparation: Use the same sample as for the NOESY experiment.
-
Acquisition:
-
Set up a 2D HMBC experiment.
-
The long-range coupling constant (ⁿJCH) is typically optimized for a value between 8-10 Hz.
-
-
Processing and Analysis:
-
Process the 2D data.
-
Analyze the cross-peaks to establish long-range C-H connectivities.
-
Visualizing the Logic: NMR Interpretation Workflow
The following diagram illustrates a typical workflow for the elucidation of pyrazole regioisomer structures using NMR spectroscopy.
Caption: Workflow for pyrazole regioisomer determination using NMR.
Conclusion
The determination of the correct regioisomeric structure of substituted pyrazoles is a frequent challenge in chemical synthesis. A systematic approach utilizing a combination of 1D (¹H and ¹³C) and 2D (NOESY, HSQC, and HMBC) NMR techniques provides an unambiguous solution. By carefully analyzing chemical shifts, coupling constants, and through-bond and through-space correlations, researchers can confidently assign the correct structure, which is paramount for understanding structure-activity relationships and advancing drug development and materials science projects.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
Chiaradia, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1391. [Link]
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
-
Faria, J. V., et al. (2022). Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. ACS Medicinal Chemistry Letters, 13(9), 1475-1481. [Link]
-
de Oliveira, F. F., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9672-9683. [Link]
- Supporting Information Construction of Pyrazolone Analogues via Rhodium-Catalyzed C-H Activation from Pyrazolones and Non-activa. Organic Letters.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
-
Alkorta, I., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 10(4), 40. [Link]
-
Alkorta, I., et al. (2016). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. Magnetic Resonance in Chemistry, 54(8), 637-40. [Link]
- Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst.
-
Wang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 86(17), 11793-11803. [Link]
- Abdoh, M. A. M., et al. (2020). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 25(18), 4218.
- Iriepa, I., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
- Hammud, H. H., et al. (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Journal of Molecular Liquids, 399, 124317.
-
Bruix, M., et al. (1985). The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision. Magnetic Resonance in Chemistry, 23(5), 367-372. [Link]
-
SpectraBase. 3-methyl-1,5-diphenyl-1H-pyrazole. [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]
-
Iriepa, I., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
- Al-Azawi, F. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. First Scientific Conference the Collage of Sciences.
-
ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]
- Iriepa, I., et al. (2005). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 43(11), 945-949.
-
ANU NMR Facility. Guide to NOE Experiments. [Link]
-
da Rosa, G. G., et al. (2017). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive nucleophilic additions. RSC Advances, 7(85), 54065-54075. [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
- The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
-
Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Ferreira, R. J., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we will provide an in-depth technical comparison of analytical methodologies for confirming the structure of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 175137-17-4)[1]. This pyrazole derivative, with the molecular formula C₁₃H₁₃ClN₂O₂ and a molecular weight of 264.71 g/mol , presents a fascinating case for structural elucidation due to the potential for isomeric variants.[1]
This guide is designed to move beyond a simple listing of techniques. We will delve into the causality behind experimental choices, establish self-validating systems of protocols, and ground our claims in authoritative sources. Our objective is to provide a comprehensive framework for not only confirming the target structure but also confidently differentiating it from plausible alternatives.
The Importance of Isomeric Differentiation
The synthesis of this compound can potentially yield several structural isomers. The precise arrangement of substituents on the pyrazole ring is critical as it dictates the molecule's physicochemical properties and biological activity. Therefore, a robust analytical workflow must be able to distinguish the target compound from isomers such as:
-
1-(4-chlorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid: Where the propyl group is at the 3-position instead of the 5-position.
-
1-(4-chlorophenyl)-5-propyl-1H-pyrazole-3-carboxylic acid: Where the carboxylic acid and propyl groups have swapped positions.
-
Positional isomers of the chlorophenyl group: For instance, 1-(2-chlorophenyl)- or 1-(3-chlorophenyl)- derivatives.
This guide will focus on a multi-technique approach to provide orthogonal data, ensuring the highest confidence in structural assignment.
Analytical Workflow for Structural Confirmation
A sequential and logical application of analytical techniques is paramount. Our recommended workflow is designed to provide a comprehensive dataset for unambiguous structural confirmation.
Caption: A logical workflow for the structural confirmation of a novel compound.
I. Elemental and Molecular Formula Confirmation
The first step is to confirm the elemental composition and molecular formula of the synthesized compound. This foundational data is crucial before proceeding to more detailed structural analysis.
A. Elemental Analysis
Elemental analysis by combustion is a quantitative technique that determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.[2][3] For this compound (C₁₃H₁₃ClN₂O₂), the expected elemental composition is:
| Element | Theoretical Percentage |
| Carbon (C) | 58.99% |
| Hydrogen (H) | 4.95% |
| Nitrogen (N) | 10.58% |
A deviation of less than ±0.4% from the theoretical values is generally considered evidence of high purity.[4]
-
Ensure the elemental analyzer is calibrated with a known standard (e.g., acetanilide).
-
Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule.
-
Seal the capsule and place it in the autosampler of the CHN analyzer.
-
The sample is combusted in a pure oxygen environment at high temperature (typically ~900-1000 °C).
-
The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[5]
-
The instrument software calculates the percentage of C, H, and N in the original sample.
B. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of a compound, typically to within 5 ppm.[6][7] This allows for the unambiguous determination of the molecular formula.
For C₁₃H₁₃ClN₂O₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
| Ion | Calculated Exact Mass |
| [M+H]⁺ (with ³⁵Cl) | 265.0738 |
| [M+H]⁺ (with ³⁷Cl) | 267.0709 |
The presence of a peak at approximately m/z 265.0738 and another peak at m/z 267.0709 with a relative intensity ratio of roughly 3:1 (characteristic of the natural abundance of ³⁵Cl and ³⁷Cl) would strongly support the proposed molecular formula.[8][9]
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Utilize electrospray ionization (ESI) in positive ion mode.[8]
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
The high-resolution mass analyzer (e.g., Orbitrap or TOF) will provide the exact mass of the detected ions.[9][10]
-
Compare the measured exact mass with the theoretical exact mass for the proposed formula.
II. Spectroscopic Analysis for Structural Elucidation
Once the molecular formula is confirmed, spectroscopic techniques are employed to determine the connectivity of the atoms and the specific arrangement of functional groups.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For this compound, we would expect to observe characteristic absorption bands for the carboxylic acid and aromatic moieties.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (carboxylic acid) | 1725-1700 |
| C=C stretch (aromatic) | 1600-1450 |
| C-Cl stretch | 850-550 |
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]
-
Record a background spectrum of the empty ATR crystal.[13]
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[12]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
-
Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to 2H.
-
Pyrazole Proton: A singlet corresponding to the proton at the 3-position of the pyrazole ring.
-
Propyl Group Protons: A triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), and a triplet for the methylene group attached to the pyrazole ring (CH₂), with integrations of 3H, 2H, and 2H respectively.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
Carbonyl Carbon: A signal in the downfield region (δ 165-185 ppm).
-
Aromatic and Pyrazole Carbons: Several signals in the δ 110-150 ppm range.
-
Aliphatic Carbons: Three signals in the upfield region (δ 10-40 ppm) corresponding to the three carbons of the propyl group.
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[14][15][16]
-
Ensure the sample is fully dissolved and the solution is homogeneous.[17]
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[18]
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
III. Differentiating from Structural Isomers
The true power of this multi-technique approach is its ability to differentiate the target compound from its isomers.
Caption: Differentiating structural isomers using NMR spectroscopy.
| Technique | Observation for Target Compound | Differentiating Feature from Isomers |
| ¹H NMR | A single pyrazole proton singlet. Specific chemical shifts for the propyl group protons. | Isomer 1 (3-propyl): The chemical shift of the pyrazole proton (now at C5) and the propyl group will be different due to the change in their electronic environment. Isomer 2 (3-carboxy): The pyrazole proton (now at C4) will likely show a different chemical shift. |
| ¹³C NMR | Unique chemical shifts for the pyrazole ring carbons (C3, C4, C5). | The chemical shifts of the pyrazole carbons will be distinct for each isomer, providing a clear fingerprint for the substitution pattern. |
| HRMS | Confirms molecular formula C₁₃H₁₃ClN₂O₂. | Will not differentiate between these isomers as they have the same molecular formula and exact mass. |
| FTIR | Shows characteristic peaks for carboxylic acid and aromatic groups. | Likely to be very similar for all isomers, making it a poor technique for differentiation. |
| Elemental Analysis | Confirms elemental composition. | Will be identical for all isomers. |
As the table illustrates, while elemental analysis and HRMS confirm the molecular formula, and FTIR identifies the functional groups, NMR spectroscopy is the definitive technique for distinguishing between these structural isomers. The precise chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the molecule's connectivity.
Conclusion
The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. By integrating elemental analysis, high-resolution mass spectrometry, FTIR, and, most critically, NMR spectroscopy, researchers can achieve an unambiguous structural assignment. This rigorous validation is not merely an academic exercise; it is a fundamental prerequisite for reliable downstream research and development, ensuring that any observed biological activity or material property is correctly attributed to the intended molecular entity. This guide provides the framework and detailed protocols to achieve that high level of scientific confidence.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). Element analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
AZoLifeSciences. (2023, May 18). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. Retrieved from [Link]
-
PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-[3-[(4-chlorophenyl)methoxy]phenyl]-5-methyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Retrieved from [Link]
-
Tropical Journal of Natural Product Research. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]
-
SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
PubMed. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
Taylor & Francis Online. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. researchgate.net [researchgate.net]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 6. measurlabs.com [measurlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 14. organomation.com [organomation.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 18. depts.washington.edu [depts.washington.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic Acid
For the diligent researcher, the journey of scientific discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive understanding of the regulatory landscape. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] This "cradle-to-grave" system mandates the tracking of hazardous substances from their generation to their final disposal.[5]
Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of hazardous waste produced monthly.[7] These classifications determine the specific requirements for waste accumulation, storage duration, and reporting.[7] It is crucial for each facility to determine its generator status and adhere to the corresponding regulations.[5][7]
Pre-Disposal: Hazard Identification and Waste Segregation
Before any disposal activities commence, a thorough hazard assessment is essential. Based on the data for analogous compounds, this compound should be handled as a hazardous substance.
Key Hazard Considerations:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Environmental Hazards: While specific data is unavailable, chlorinated organic compounds can pose long-term risks to aquatic environments.[9]
Waste Segregation is Non-Negotiable:
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a dedicated, clearly labeled hazardous waste container.[10] Never mix this waste with incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents kept away from reducing agents.[10]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste within a laboratory setting.
1. Personal Protective Equipment (PPE):
Before handling the chemical or its waste, always don the appropriate PPE:
-
Gloves: Wear solvent-resistant gloves, such as neoprene or nitrile.[11]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[8][11]
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, a NIOSH-approved respirator is necessary to prevent inhalation of dust.[2][11]
2. Waste Collection and Container Management:
-
Designated Container: Use a dedicated, leak-proof container made of a material compatible with the chemical waste. Avoid metal containers for acidic waste.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7][10]
-
Container Filling: Do not overfill the waste container. A general rule is to fill it to no more than 90% of its capacity to allow for expansion and prevent spills.[6]
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste.[10][12]
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: The designated waste container should be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[6][11]
-
Segregation within SAA: Even within the SAA, maintain segregation from incompatible waste streams.[10]
-
Accumulation Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acute hazardous waste).[13] Once this limit is reached, the full container must be moved to the facility's central accumulation area within three days.[10]
4. Final Disposal:
-
Professional Waste Management: The final disposal of hazardous chemical waste must be conducted by a licensed and certified hazardous waste contractor.[5][12] These professionals are equipped to transport and dispose of the waste in accordance with all federal, state, and local regulations, typically through incineration or other approved methods.[7]
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and inspections.[5]
Prohibited Disposal Methods:
-
Sink Disposal: Under no circumstances should this compound or its waste be poured down the drain.[10] The EPA has strict regulations against the sewering of hazardous waste pharmaceuticals.[14][15]
-
Regular Trash: This chemical waste must not be disposed of in the regular trash. Its hazardous properties require specialized handling and disposal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is critical.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[1]
-
Control Vapors: If the material is a powder, avoid creating dust clouds.[1]
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or environmental health and safety officer.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, researchers can ensure that their valuable work in the laboratory is matched by a commitment to safety and environmental responsibility in all aspects of chemical handling, from initial experiment to final disposal.
References
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- CHLORINATED ORGANICS HANDBOOK. (n.d.). OxyChem.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- SAFETY DATA SHEET - 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. (2023, October 11). CymitQuimica.
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4- carboxylic acid Safety Data Sheet. (n.d.). Synquest Labs.
- 1-(4-chlorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid SDS/MSDS. (n.d.). Guidechem.
- SAFETY DATA SHEET - 1H-Pyrazole. (2025, December 18). Fisher Scientific.
- Safety Data Sheet - 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2025, December 21). Angene Chemical.
- 1-(4-CHLORO-PHENYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID Safety Data Sheets. (n.d.). Echemi.
- Pyrazole - Substance Information. (2025, October 7). ECHA - European Union.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15).
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. echemi.com [echemi.com]
- 5. epa.gov [epa.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. echa.europa.eu [echa.europa.eu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. oxychem.com [oxychem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. epa.gov [epa.gov]
- 14. ashp.org [ashp.org]
- 15. waste360.com [waste360.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are cornerstones of innovation. The compound 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole carboxylic acid, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, realizing this potential necessitates a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough understanding of the compound's structural alerts and the established best practices in laboratory safety.
Hazard Analysis: A Proactive Approach to Safety
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3) [1][2]
-
Harmful if Swallowed (Acute Toxicity, Oral, Category 4) [2]
These hazards are consistent with the chemical functionalities present in the target molecule:
-
Pyrazole Ring: Pyrazole derivatives are known for a wide range of biological activities and should be handled with care.[3]
-
Carboxylic Acid Group: This functional group can cause skin and eye irritation.[4][5]
-
Chlorophenyl Group: Chlorinated aromatic compounds can be persistent in the environment and may present toxicological concerns.[3][6]
Based on this analysis, it is imperative to treat this compound as a hazardous substance, requiring stringent adherence to safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (mg scale) in a Fume Hood | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][8] | Nitrile or butyl rubber gloves.[9] Gloves must be inspected prior to use and changed immediately upon contamination.[7][8] | Fully buttoned laboratory coat made of a flame-resistant material like Nomex® or 100% cotton.[10] Closed-toe shoes are mandatory.[10][11] | Not typically required if handled exclusively within a certified chemical fume hood. |
| High-Volume Handling (gram scale or greater) or Operations Outside a Fume Hood | Chemical safety goggles and a full-face shield.[9][12] | Double-gloving with nitrile or butyl rubber gloves is recommended. | Chemical-resistant apron over a flame-resistant laboratory coat.[12] | A full-face respirator with acid gas cartridges may be necessary if there is a risk of aerosol or dust generation outside of a fume hood.[9] |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls may be required for large spills. | A respirator with appropriate cartridges is essential, as the concentration of airborne particles or vapors will be unknown. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing exposure and preventing accidents.
Preparation
-
Consult the SDS: Although a specific SDS is unavailable, review the SDS for a closely related compound, such as 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, to familiarize yourself with the known hazards.[1][2]
-
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[13]
-
Assemble PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7][14]
Handling
-
Engineering Controls: All manipulations of the solid compound or its solutions should be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[7][15]
-
Avoid Inhalation: Handle the compound in a manner that minimizes the generation of dust or aerosols.[7][8]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[7][15] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8][15]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][15] Do not eat, drink, or smoke in the laboratory.[16]
Spill Response
-
Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[13] Do not use combustible materials like paper towels for the initial containment.
-
Cleanup: Wearing the appropriate PPE for spill cleanup, carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[7][8]
-
Decontamination: Decontaminate the spill area according to your institution's established procedures.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Classification: This compound should be treated as hazardous chemical waste.[3][13] Do not dispose of it down the drain or in the regular trash.[13][17]
-
Containerization: Collect all waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) in a designated, properly labeled, and sealable hazardous waste container.[7][13] The label should clearly state "Hazardous Waste" and include the full chemical name.[13]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[13]
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[13][18] They will ensure that the waste is transported to an approved disposal facility.
Visualizing Safety Workflows
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion: Fostering a Culture of Safety
The safe handling of novel compounds like this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, researchers can confidently explore the scientific potential of such molecules while ensuring their own safety and the protection of their colleagues and the environment. This commitment to safety is the bedrock upon which trustworthy and groundbreaking research is built.
References
- AK Scientific, Inc. Safety Data Sheet: 1H-pyrazole-4-carboxylic acid.
- BenchChem.
- BenchChem.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- TCI AMERICA.
- Fisher Scientific. SAFETY DATA SHEET: 1H-Pyrazole-4-carboxylic acid.
- BenchChem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - ...
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- New Jersey Department of Health. HAZARD SUMMARY: 4-CHLOROPHENYL PHENYL ETHER.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?
- BenchChem. Personal protective equipment for handling Capraminopropionic acid.
-
Ibeanu, V. N., Okerulu, I. O., & Ramos, S. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 16(23), 4643. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Guidechem. 1-(4-chlorophenyl)
- Fisher Scientific.
- TCI Chemicals. SAFETY DATA SHEET: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide.
- Aaron Chemicals. Safety Data Sheet: Ethyl 1-(3-chlorophenyl)
- SynQuest Laboratories, Inc. Safety Data Sheet: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
- Washington University in St. Louis Environmental Health & Safety. Guidance for Disposal of Drugs Used in Clinical Research.
- American Chemical Society.
- Sigma-Aldrich.
- Journal of Emerging Technologies and Innovative Research.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].
Sources
- 1. Page loading... [guidechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. leelinework.com [leelinework.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
